molecular formula C13H18O B3029883 1-(4-tert-Butylphenyl)propan-2-one CAS No. 81561-77-5

1-(4-tert-Butylphenyl)propan-2-one

Cat. No.: B3029883
CAS No.: 81561-77-5
M. Wt: 190.28 g/mol
InChI Key: HSNJERRVXUNQLS-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)propan-2-one is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

81561-77-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(4-tert-butylphenyl)propan-2-one

InChI

InChI=1S/C13H18O/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3

InChI Key

HSNJERRVXUNQLS-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)propan-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-Butylphenyl)propan-2-one (also known as 4-tert-butylphenylacetone), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the molecule's structural characteristics, physicochemical properties, spectroscopic signature, and chemical reactivity. A detailed, representative synthesis protocol is provided, grounded in established chemical principles for aryl-propanone synthesis. Furthermore, this guide explores the compound's primary application as a precursor in the synthesis of the morpholine fungicide Fenpropimorph and discusses its potential relevance in other areas of chemical development. Safety and handling protocols are also outlined to ensure its proper management in a laboratory setting.

Introduction and Molecular Overview

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a bulky tert-butyl group on a phenyl ring attached to a propanone moiety, imparts specific solubility and reactivity characteristics that are leveraged in multi-step synthetic processes. While not an end-product for therapeutic or agricultural use itself, its role as a critical precursor makes a thorough understanding of its properties essential for process optimization, scale-up, and the development of novel derivatives.

Its most prominent industrial application is as a key intermediate in the production of the fungicide Fenpropimorph.[1][2] The molecule's structural components are strategically assembled to facilitate the subsequent chemical transformations required to build the final, more complex active ingredient. This guide aims to consolidate the available technical information on this compound to support ongoing research and development efforts.

Molecular Structure

The fundamental structure of this compound consists of three main components: a para-substituted benzene ring, a sterically demanding tert-butyl group, and a propan-2-one side chain.

structure cluster_propanone cluster_tertbutyl C1 C C2 C C1->C2 C1:e->C2:w C_methylene CH₂ C1->C_methylene C3 C C2->C3 C4 C C3->C4 C3:e->C4:w C5 C C4->C5 C_tertbutyl C C4->C_tertbutyl C6 C C5->C6 C5:e->C6:w C6->C1 C_carbonyl C C_methylene->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C_methyl CH₃ C_carbonyl->C_methyl C_tb_me1 CH₃ C_tertbutyl->C_tb_me1 C_tb_me2 CH₃ C_tertbutyl->C_tb_me2 C_tb_me3 CH₃ C_tertbutyl->C_tb_me3

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

A precise characterization of a chemical intermediate is paramount for its effective use in synthesis, ensuring identity, purity, and predictable behavior.

Physical and Chemical Identifiers

The fundamental properties of this compound are summarized in the table below. There are conflicting reports from commercial suppliers regarding its physical state at room temperature, with some listing it as a solid[2][3] and others as a liquid.[4] This suggests it is likely a low-melting solid, the appearance of which may vary with purity.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 4-t-butylphenylacetone, p-tert-butylphenylacetone[1]
CAS Number 81561-77-5[5]
Molecular Formula C₁₃H₁₈O[5]
Molecular Weight 190.28 g/mol [5]
Physical Appearance White to off-white solid or colorless liquid[2][4]
InChI Key HSNJERRVXUNQLS-UHFFFAOYSA-N[5]
SMILES CC(=O)CC1=CC=C(C=C1)C(C)(C)C[5]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below is a predictive analysis based on the known structure and data from analogous compounds.

The ¹H NMR spectrum provides information on the hydrogen environments within the molecule. For a 400 MHz spectrometer using CDCl₃ as a solvent, the following peaks are anticipated:

  • ~7.3 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the tert-butyl group.

  • ~7.1 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the propanone side chain. The two doublets form a characteristic AA'BB' system for a para-substituted benzene ring.

  • ~3.6 ppm (s, 2H): A singlet for the two benzylic protons of the methylene (-CH₂-) group. These protons are adjacent to the carbonyl group and the aromatic ring.

  • ~2.1 ppm (s, 3H): A sharp singlet for the three protons of the acetyl methyl (-CH₃) group.

  • ~1.3 ppm (s, 9H): A strong singlet for the nine equivalent protons of the tert-butyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on typical chemical shifts, the following resonances are expected:[6]

  • ~207 ppm: The carbonyl carbon (C=O) of the ketone, which is significantly deshielded.

  • ~150 ppm: The quaternary aromatic carbon attached to the tert-butyl group.

  • ~132 ppm: The quaternary aromatic carbon attached to the propanone side chain.

  • ~129 ppm: The aromatic CH carbons ortho to the propanone side chain.

  • ~125 ppm: The aromatic CH carbons ortho to the tert-butyl group.

  • ~50 ppm: The benzylic methylene carbon (-CH₂-).

  • ~34 ppm: The quaternary carbon of the tert-butyl group.

  • ~31 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • ~29 ppm: The acetyl methyl carbon (-CH₃).

The IR spectrum is used to identify key functional groups. The spectrum of this molecule would be dominated by the following characteristic absorptions:

  • ~2960 cm⁻¹ (strong): C-H stretching from the tert-butyl and methyl groups.

  • ~1715 cm⁻¹ (very strong, sharp): C=O stretching of the ketone carbonyl group. This is a highly diagnostic peak.

  • ~1610 & ~1515 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~830 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.

Electron Ionization Mass Spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺) and characteristic fragment ions.

  • Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.

  • Base Peak (m/z = 133): The most abundant fragment, resulting from the loss of the acetyl group (•COCH₃, 57 Da) via cleavage of the benzylic C-C bond. This forms the stable 4-tert-butylbenzyl cation.

  • Fragment (m/z = 118): Loss of a methyl group from the m/z 133 fragment.

  • Fragment (m/z = 57): The tert-butyl cation, [C(CH₃)₃]⁺, is a very stable carbocation and may be observed.

  • Fragment (m/z = 43): The acetyl cation, [CH₃CO]⁺.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

Representative Synthesis Protocol

While numerous methods exist for the synthesis of aryl-2-propanones, a common and reliable approach involves the arylation of an acetone enolate or its equivalent with a suitable aryl halide.[7] The following protocol is a representative, field-proven method adapted from general procedures for this class of compounds. The causality behind each step is explained to provide a deeper understanding of the process.

synthesis_workflow cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_product Final Product start1 4-tert-Butylbenzyl Chloride step1 Step 1: Alkylation Formation of the acetoacetic ester derivative. start1->step1 start2 Ethyl Acetoacetate start2->step1 start3 Sodium Ethoxide (Base) start3->step1 step2 Step 2: Hydrolysis & Decarboxylation Aqueous acid workup to yield the ketone. step1->step2 product This compound step2->product

Caption: Workflow for a representative synthesis of this compound.

Step 1: Acetoacetic Ester Synthesis - Alkylation

This method utilizes the acidic α-protons of ethyl acetoacetate, allowing for its conversion into a soft nucleophile (enolate) that can displace a halide from a benzylic position.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL).

  • Base Addition: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. This is a highly exothermic reaction and must be done with caution.

    • Causality: Sodium ethoxide is a strong base required to quantitatively deprotonate ethyl acetoacetate, forming the nucleophilic sodium enolate.

  • Enolate Formation: Once all the sodium has reacted and the solution has cooled, add ethyl acetoacetate (1.0 eq) dropwise via an addition funnel. Stir for 30 minutes at room temperature.

  • Alkylation: Add 4-tert-butylbenzyl chloride (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The enolate attacks the electrophilic benzylic carbon of 4-tert-butylbenzyl chloride in an Sₙ2 reaction, displacing the chloride and forming the C-C bond. Refluxing provides the necessary activation energy.

Step 2: Ketonization - Hydrolysis and Decarboxylation

The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the final ketone product.

  • Hydrolysis: After cooling the reaction mixture, the ethanol is removed under reduced pressure. A solution of aqueous sodium hydroxide (e.g., 15%, 2.0 eq) is added, and the mixture is heated to reflux for 2-3 hours to saponify the ester.

  • Decarboxylation: The mixture is cooled in an ice bath and slowly acidified with dilute sulfuric acid or hydrochloric acid until acidic (pH ~1-2). The mixture is then gently heated to reflux for another 1-2 hours. Vigorous evolution of CO₂ will be observed.

    • Causality: Acidification protonates the intermediate carboxylate, forming a β-keto acid. These compounds are thermally unstable and readily lose CO₂ upon heating to yield the corresponding ketone.

  • Workup and Purification: After cooling, the aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate. The solvent is removed via rotary evaporation, and the crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by three main regions of the molecule: the ketone carbonyl group, the acidic α-protons on the benzylic methylene, and the aromatic ring.

  • Carbonyl Group Reactions: The ketone can undergo standard carbonyl chemistry, such as reduction to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)propan-2-ol, using reducing agents like sodium borohydride (NaBH₄). It can also undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents).

  • Enolate Formation and Reactivity: The protons on the benzylic carbon (C1) are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the phenyl ring. Treatment with a strong base, such as lithium diisopropylamide (LDA), will generate the corresponding enolate. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides) to achieve functionalization at the C1 position.[8]

  • Benzylic Position Reactivity: The benzylic position is susceptible to oxidation under harsh conditions (e.g., hot KMnO₄), which can cleave the side chain.[9] The presence of benzylic protons also makes this position a potential site for radical reactions.[10]

Applications in Agrochemical and Pharmaceutical Development

The primary documented use of this compound is as a precursor for fungicides.[1] Its role in pharmaceutical development is less direct but can be inferred through its utility as a chemical scaffold.

Intermediate in Fungicide Synthesis

This compound is a key building block in the industrial synthesis of Fenpropimorph , a systemic morpholine fungicide used to control diseases like powdery mildew in cereals.[2] The synthesis of Fenpropimorph typically involves the reductive amination of an aldehyde derived from this compound with 2,6-dimethylmorpholine. The tert-butylphenylacetone structure provides the core lipophilic backbone necessary for the final molecule's biological activity.

Potential in Drug Discovery and Medicinal Chemistry

While direct applications are not widely reported, the 1-aryl-2-propanone scaffold is of interest in medicinal chemistry. This structural motif can be modified to create a diverse library of compounds for screening. For instance, reductive amination can introduce various amine functionalities, and modification of the ketone can lead to alcohols, alkenes, or other functional groups.

A closely related compound, 1-amino-1-(4-tert-butylphenyl)propan-2-one , has been investigated as a potential lead compound in drug development.[11] Its biological activity is attributed to its ability to interact with enzymes and receptors, suggesting potential applications in treating metabolic or inflammatory conditions. The synthesis of such amino-ketones could potentially start from this compound, for example, via α-halogenation followed by nucleophilic substitution with an amine source. This highlights the value of the title compound as a versatile starting material for creating molecules with potential therapeutic relevance.[8]

Safety, Handling, and Storage

Proper handling of all chemical intermediates is critical to ensure laboratory safety.

Hazard Identification

Based on supplier safety data, this compound is classified with the following hazards:[4]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling and PPE
  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required to prevent skin contact.

    • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the agrochemical industry and potential applications in broader organic synthesis, including pharmaceutical research. Its synthesis is achievable through robust, established methods like the acetoacetic ester synthesis. A thorough understanding of its spectroscopic properties, chemical reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

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Sources

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-tert-Butylphenyl)propan-2-one, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's identification, chemical and physical characteristics, synthesis methodologies with mechanistic insights, and its significant applications, particularly in the pharmaceutical and agrochemical industries.

Compound Identification and Synonyms

This compound is a ketone derivative of propanone, substituted with a 4-tert-butylphenyl group at the first position.

CAS Number: 81561-77-5[1][2][3][4]

Synonyms:

  • 4-t-butylphenylacetone[1]

  • p-tert-butylphenylacetone[1]

  • 1-(4-tert-butylphenyl)-2-propanone[1]

  • 1-[4-(1,1-dimethylethyl)phenyl]-2-propanone[1]

  • 2-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-[2]

  • 4-T-Butylpropiophone[2]

Chemical and Physical Properties

This compound is typically a white to off-white powder or solid, a characteristic that facilitates its handling and storage.[5] Proper storage in a cool, ventilated area is recommended to maintain its stability.[5]

PropertyValueSource
Molecular Formula C13H18O[1][2][3]
Molecular Weight 190.28 g/mol [2]
Appearance White to off-white powder/solid[5]
Purity Typically ≥97-98%[3][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Friedel-Crafts Acylation: A Mechanistic Approach

The reaction involves the acylation of tert-butylbenzene with an appropriate acylating agent, such as chloroacetone or a related derivative, in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation.[6][7]

The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of chloroacetone, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of the tert-butylbenzene ring. The tert-butyl group is an ortho-, para-directing group; however, due to significant steric hindrance from the bulky tert-butyl group, the para-substituted product, this compound, is predominantly formed.[6] A subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the catalyst.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Chloroacetone Chloroacetone (CH₃COCH₂Cl) AlCl3 Aluminum Chloride (AlCl₃) Chloroacetone->AlCl3 Coordination Acylium_Ion_Complex Acylium Ion-Catalyst Complex [CH₃COCH₂]⁺[AlCl₄]⁻ AlCl3->Acylium_Ion_Complex Formation tBuBenzene tert-Butylbenzene Sigma_Complex Arenium Ion Intermediate (σ-complex) tBuBenzene->Sigma_Complex Nucleophilic Attack on Acylium Ion Product This compound Sigma_Complex->Product Deprotonation & Aromatization Fenpropimorph_Synthesis Start This compound Intermediate Aldehyde Intermediate Start->Intermediate Further Transformation Fenpropimorph Fenpropimorph Intermediate->Fenpropimorph Reductive Amination with cis-2,6-dimethylmorpholine

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-tert-butylphenyl)propan-2-one, a key intermediate in the production of various organic chemicals, including pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the mechanistic details, procedural steps, and comparative analysis of several established synthetic routes, including the Darzens Condensation, Friedel-Crafts Acylation, and Grignard Reaction. Each method is critically evaluated for its efficiency, scalability, and practicality in a laboratory and industrial setting.

Introduction

This compound, also known as 4-t-butylphenylacetone, is a ketone of significant interest due to its role as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring a tert-butyl group on a phenyl ring connected to a propan-2-one moiety, makes it a valuable precursor for more complex molecules.[2] A notable application is its use as an intermediate in the synthesis of Fenpropimorph, a widely used fungicide.[2] The growing demand in the pharmaceutical and agrochemical sectors necessitates efficient and scalable synthetic methods for this compound.[1] This guide aims to provide a detailed exploration of the most pertinent synthesis pathways, offering insights into the underlying chemical principles and practical considerations for their implementation.

Synthesis Pathway I: The Darzens Condensation Route

The Darzens condensation, or glycidic ester condensation, presents a robust method for the synthesis of α,β-epoxy esters, which can be subsequently converted to ketones.[3][4][5][6] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[3][4][5][6]

Mechanistic Overview

The synthesis of this compound via the Darzens route commences with the reaction of 4-tert-butylbenzaldehyde with an α-haloester, such as ethyl α-chloropropionate, in the presence of a strong base like sodium ethoxide. The base abstracts a proton from the α-carbon of the haloester, generating a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the 4-tert-butylbenzaldehyde. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the halide to form an α,β-epoxy ester, also known as a glycidic ester.[3][4]

This glycidic ester intermediate is then subjected to hydrolysis (saponification) followed by decarboxylation.[3][7][8][9] The hydrolysis, typically carried out with a base like sodium hydroxide, cleaves the ester to form the corresponding carboxylate salt. Acidification then protonates the carboxylate and, upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield the target ketone, this compound.[10]

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-methyloxirane-2-carboxylate (Glycidic Ester Formation)

  • To a cooled (0-5 °C), stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere, add a mixture of 4-tert-butylbenzaldehyde and ethyl α-chloropropionate dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Dissolve the crude glycidic ester in a solution of sodium hydroxide in a mixture of ethanol and water.

  • Reflux the mixture for several hours to ensure complete saponification of the ester.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., dilute sulfuric acid or hydrochloric acid) until the pH is acidic.

  • Heat the acidified mixture to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide.

  • After the decarboxylation is complete, cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Pathway Visualization

Darzens_Condensation cluster_0 Step 1: Glycidic Ester Formation cluster_1 Step 2: Hydrolysis & Decarboxylation 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Glycidic_Ester Ethyl 3-(4-tert-butylphenyl)-3-methyloxirane-2-carboxylate 4-tert-butylbenzaldehyde->Glycidic_Ester Darzens Condensation ethyl_alpha_chloropropionate ethyl_alpha_chloropropionate ethyl_alpha_chloropropionate->Glycidic_Ester Base Base Base->Glycidic_Ester Hydrolysis Hydrolysis Glycidic_Ester->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Product This compound Decarboxylation->Product

Caption: Darzens Condensation Pathway for this compound Synthesis.

Synthesis Pathway II: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[11] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[11][12]

Mechanistic Overview

In this pathway, tert-butylbenzene is acylated using an appropriate acylating agent, such as chloroacetyl chloride or chloroacetone, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][12][13] The Lewis acid activates the acylating agent by coordinating to the halogen, which facilitates the formation of a highly electrophilic acylium ion.[11][14]

The aromatic ring of tert-butylbenzene, acting as a nucleophile, then attacks the acylium ion.[11][12] This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of the arenium ion, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the acylated product.[12] A key advantage of Friedel-Crafts acylation is that the product is a deactivated ring, which prevents polyacylation.[11]

Experimental Protocol
  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet to a trap, and a magnetic stirrer, place anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide.

  • Cool the suspension in an ice bath.

  • Add tert-butylbenzene to the cooled suspension.

  • Slowly add chloroacetyl chloride (or chloroacetone) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the evolution of HCl gas ceases.

  • Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation or recrystallization.

Pathway Visualization

Friedel_Crafts tert_butylbenzene tert-Butylbenzene Product This compound tert_butylbenzene->Product Electrophilic Aromatic Substitution Acylating_Agent Chloroacetyl Chloride / Chloroacetone Intermediate Acylium Ion Formation Acylating_Agent->Intermediate Lewis_Acid AlCl3 Lewis_Acid->Intermediate Intermediate->Product

Caption: Friedel-Crafts Acylation Pathway.

Synthesis Pathway III: Grignard Reaction

The Grignard reaction provides a powerful tool for carbon-carbon bond formation.[15][16] This synthesis route involves the reaction of a Grignard reagent with a suitable electrophile.

Mechanistic Overview

This pathway can be approached in two primary ways. The first involves the preparation of a Grignard reagent from a 4-tert-butyl-substituted aryl halide, such as 4-tert-butylbromobenzene. This is achieved by reacting the aryl halide with magnesium metal in an anhydrous ether solvent.[17][18] The resulting Grignard reagent, 4-tert-butylphenylmagnesium bromide, is then reacted with a suitable electrophile like methoxyacetone or N-methoxy-N-methylacetamide (Weinreb amide) to form the desired ketone. The Weinreb amide is often preferred as it is less prone to over-addition.

An alternative Grignard approach starts with the synthesis of 4-tert-butylphenylacetonitrile.[19][20][21] This nitrile can be prepared from 4-tert-butylbenzyl halide and a cyanide salt.[19] The nitrile is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide). The Grignard reagent adds to the nitrile to form an imine salt, which upon acidic hydrolysis, yields this compound.

Experimental Protocol (via 4-tert-butylphenylacetonitrile)

Step 1: Synthesis of 4-tert-Butylphenylacetonitrile

  • Reflux a mixture of 4-tert-butylbenzyl chloride (or bromide) and sodium cyanide in a suitable solvent system (e.g., aqueous ethanol or DMSO) for several hours.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent.

  • Purify the crude nitrile by vacuum distillation.

Step 2: Grignard Reaction and Hydrolysis

  • Prepare methylmagnesium bromide in anhydrous diethyl ether from methyl bromide and magnesium turnings in a flame-dried apparatus under an inert atmosphere.

  • To the freshly prepared Grignard reagent, add a solution of 4-tert-butylphenylacetonitrile in anhydrous ether dropwise at a controlled temperature (e.g., 0 °C).

  • After the addition, allow the reaction to stir at room temperature or gentle reflux for a few hours.

  • Cool the reaction mixture and hydrolyze it by carefully adding it to a stirred mixture of ice and a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent, purify the resulting this compound by vacuum distillation.

Pathway Visualization

Grignard_Reaction cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Grignard Reaction & Hydrolysis Benzyl_Halide 4-tert-Butylbenzyl Halide Nitrile 4-tert-Butylphenylacetonitrile Benzyl_Halide->Nitrile Cyanide NaCN Cyanide->Nitrile Product This compound Nitrile->Product Grignard Addition Grignard_Reagent CH3MgBr Grignard_Reagent->Product Hydrolysis Hydrolysis Hydrolysis->Product Acid Hydrolysis

Caption: Grignard Reaction Pathway via Nitrile Intermediate.

Comparative Analysis of Synthesis Pathways

PathwayKey ReactantsCatalyst/ReagentsAdvantagesDisadvantages
Darzens Condensation 4-tert-butylbenzaldehyde, α-haloesterStrong base (e.g., NaOEt)Good for constructing the carbon skeleton and functional groups in a controlled manner.Multi-step process, potential for side reactions, requires careful control of reaction conditions.
Friedel-Crafts Acylation tert-Butylbenzene, Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)Direct, often high-yielding, one-pot reaction. Prevents poly-substitution.Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and dispose of. The aromatic ring must not have strongly deactivating substituents.
Grignard Reaction 4-tert-butylbenzyl halide, NaCN, CH₃MgBr-Versatile and widely applicable for C-C bond formation.Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring anhydrous conditions. The use of cyanide salts poses safety concerns.

Conclusion

The synthesis of this compound can be effectively achieved through several established organic chemistry pathways. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of production, equipment, and safety considerations. The Friedel-Crafts acylation offers a direct and often efficient route, while the Darzens condensation and Grignard reaction provide versatile, albeit more complex, alternatives. For industrial applications, the Friedel-Crafts acylation may be preferred for its directness, whereas for laboratory-scale synthesis and the creation of analogues, the other pathways offer greater flexibility. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers and professionals to select and optimize the most suitable synthetic strategy for their specific needs.

References

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  • Process for the preparation of glycidic ester and an aldehyde. (n.d.). Google Patents.
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  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

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  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]

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An In-depth Technical Guide to the Physical Characteristics of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic characteristics of 1-(4-tert-Butylphenyl)propan-2-one (CAS No. 81561-77-5). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, notably the fungicide Fenpropimorph, a thorough understanding of its physical properties is critical for process optimization, quality control, and regulatory compliance.[1][2] This document consolidates computed data, spectral information from public databases, and outlines rigorous, field-proven experimental protocols for empirical validation. It is intended for researchers, chemists, and quality assurance professionals in the fields of drug development and chemical manufacturing.

Introduction and Strategic Importance

This compound, also known as 4-t-butylphenylacetone, is an aromatic ketone of significant industrial value.[2][3] Its molecular architecture, featuring a bulky tert-butyl group on a phenyl ring linked to a propanone moiety, dictates its reactivity and physical behavior. Precise characterization is the cornerstone of its effective use, ensuring batch-to-batch consistency and predictable reaction kinetics. This guide moves beyond a simple data sheet, offering a practical framework for the empirical determination and interpretation of its core physical properties.

Compound Identification and Physicochemical Properties

A precise understanding of a compound begins with its unequivocal identification and a summary of its fundamental properties. The data presented in Table 1 has been consolidated from authoritative chemical databases.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name This compound [4]
CAS Number 81561-77-5 [3][4][5]
Molecular Formula C₁₃H₁₈O [3][4][5]
Molecular Weight 190.28 g/mol [4]
InChIKey HSNJERRVXUNQLS-UHFFFAOYSA-N [4][5]

| Canonical SMILES | CC(=O)CC1=CC=C(C=C1)C(C)(C)C |[4] |

Analysis of Physical State and Thermal Properties

There is an observable discrepancy in the literature regarding the physical state of this compound at standard temperature and pressure. Some suppliers classify it as a "white to off-white powder" or "solid," while others list it as a "liquid".[3][5] This ambiguity underscores the critical need for empirical determination of its melting point. A low melting point near room temperature could account for these varied descriptions.

Table 2: Summary of Physical Properties

Property Value Notes Source(s)
Appearance White to off-white solid or colorless liquid Discrepancy noted in literature. [3][5][6]
Melting Point Data not available (n/a) Experimental determination is highly recommended. [7]
Boiling Point 263.5 ± 9.0 °C Predicted value. Experimental verification is required. [6]
Density 0.939 ± 0.06 g/cm³ Predicted value. [6]

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone). | Typical for aromatic ketones of this size. |[6] |

Spectroscopic Profile for Structural Confirmation

The definitive confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. When subjected to Gas Chromatography-Mass Spectrometry (GC-MS), the compound will exhibit a molecular ion (M⁺) peak corresponding to its exact mass.

  • Expected Molecular Ion (M⁺): m/z 190.14

  • Key Fragmentation Pathways: The primary fragmentation is the McLafferty rearrangement and benzylic cleavage. A prominent peak is expected at m/z 131, corresponding to the loss of the acetyl group (CH₃CO) and formation of the stable tert-butylbenzyl cation. Another significant fragment at m/z 175 results from the loss of a methyl group (CH₃). This fragmentation pattern is a reliable fingerprint for the molecule.[4][8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl group.

  • C=O Stretch (Ketone): A strong, sharp peak expected around 1715 cm⁻¹ . This is the most diagnostic signal.

  • C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹ (from methyl and methylene groups).

  • C=C Stretch (Aromatic): Medium intensity peaks around 1600-1450 cm⁻¹ .

  • tert-Butyl Bending: Characteristic bending vibrations for the C(CH₃)₃ group are expected.

Vapor phase IR spectra are publicly available and corroborate these expected absorptions.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • ~7.3 ppm (d, 2H): Two aromatic protons ortho to the tert-butyl group.

    • ~7.1 ppm (d, 2H): Two aromatic protons meta to the tert-butyl group.

    • ~3.7 ppm (s, 2H): Two protons of the methylene group (CH₂) adjacent to the aromatic ring and the carbonyl.

    • ~2.2 ppm (s, 3H): Three protons of the methyl group (CH₃) adjacent to the carbonyl.

    • ~1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • ~207 ppm: Carbonyl carbon (C=O).

    • ~150 ppm: Aromatic quaternary carbon attached to the tert-butyl group.

    • ~131 ppm: Aromatic quaternary carbon attached to the CH₂ group.

    • ~128 ppm: Aromatic CH carbons ortho to the CH₂ group.

    • ~125 ppm: Aromatic CH carbons meta to the CH₂ group.

    • ~50 ppm: Methylene carbon (CH₂).

    • ~34 ppm: Quaternary carbon of the tert-butyl group.

    • ~31 ppm: Methyl carbons of the tert-butyl group.

    • ~29 ppm: Methyl carbon adjacent to the carbonyl.

The relationship between the structure and its predicted NMR signals is illustrated below.

G cluster_structure Molecular Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals structure This compound (C₁₃H₁₈O) H_arom_A ~7.3 ppm (d, 2H) structure->H_arom_A Ar-H (o) H_arom_B ~7.1 ppm (d, 2H) structure->H_arom_B Ar-H (m) H_CH2 ~3.7 ppm (s, 2H) structure->H_CH2 -CH₂- H_CH3_CO ~2.2 ppm (s, 3H) structure->H_CH3_CO CO-CH₃ H_tBu ~1.3 ppm (s, 9H) structure->H_tBu -C(CH₃)₃ C_CO ~207 ppm (C=O) structure->C_CO C_arom_quat_tBu ~150 ppm (Ar-C) structure->C_arom_quat_tBu C_arom_quat_CH2 ~131 ppm (Ar-C) structure->C_arom_quat_CH2 C_arom_CH_A ~128 ppm (Ar-CH) structure->C_arom_CH_A C_arom_CH_B ~125 ppm (Ar-CH) structure->C_arom_CH_B C_CH2 ~50 ppm (CH₂) structure->C_CH2 C_tBu_quat ~34 ppm (tBu-C) structure->C_tBu_quat C_tBu_CH3 ~31 ppm (tBu-CH₃) structure->C_tBu_CH3 C_CH3_CO ~29 ppm (CO-CH₃) structure->C_CH3_CO

Caption: Relationship between molecular structure and predicted NMR signals.

Experimental Protocols for Physical Characterization

To ensure scientific integrity, all listed properties should be verified empirically. The following protocols are designed as self-validating systems for any research or quality control laboratory.

G start Sample Received (this compound) visual_inspection Visual Inspection (Color, Form) start->visual_inspection thermal_analysis Thermal Analysis visual_inspection->thermal_analysis spectroscopy Spectroscopic Analysis visual_inspection->spectroscopy mp_det Melting Point Determination thermal_analysis->mp_det If Solid bp_det Boiling Point Determination thermal_analysis->bp_det If Liquid data_analysis Data Compilation & Analysis mp_det->data_analysis bp_det->data_analysis gcms GC-MS spectroscopy->gcms ftir FT-IR spectroscopy->ftir nmr ¹H & ¹³C NMR spectroscopy->nmr gcms->data_analysis ftir->data_analysis nmr->data_analysis report Certificate of Analysis Generation data_analysis->report

Caption: Overall workflow for the physical characterization of the compound.

Protocol: Melting Point Determination (Digital Apparatus)
  • Causality: This protocol resolves the ambiguity of the compound's physical state. A sharp melting range indicates high purity, while a broad range suggests the presence of impurities.

  • Methodology:

    • Sample Preparation: Finely crush a small amount of the solid sample.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of material into the sealed end.

    • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

    • Heating Profile: Set a rapid heating ramp (10-15 °C/min) for a coarse measurement. Once a rough melting point is found, repeat with a fresh sample using a slow ramp (1-2 °C/min) starting from ~15 °C below the coarse value.

    • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting range.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Causality: This method confirms purity and provides definitive structural evidence through molecular weight and fragmentation data. The choice of a non-polar column is dictated by the analyte's aromatic and hydrophobic nature.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent like Dichloromethane or Ethyl Acetate.

    • Instrumentation:

      • GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injection: 1 µL injection with a split ratio of 50:1. Injector temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

    • Data Analysis: Integrate the total ion chromatogram to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular ion and compare the fragmentation pattern to the expected values.

Safety, Handling, and Storage

As a Senior Scientist, ensuring laboratory safety is paramount. While a comprehensive safety data sheet (SDS) should always be consulted, the following guidelines are critical.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from oxidizing agents.[3]

Conclusion

This compound is a crucial chemical intermediate whose physical properties must be well-defined for its effective industrial application. This guide has consolidated its known physicochemical and spectroscopic data, highlighting a key ambiguity in its reported physical state. By providing robust, validated protocols for melting point determination and spectroscopic analysis, this document equips researchers and quality control professionals with the necessary tools to empirically verify the identity, purity, and physical characteristics of this compound, ensuring the integrity and consistency of their work.

References

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  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd.
  • This compound | C13H18O | CID 6423283 - PubChem. PubChem.
  • This compound - SpectraBase. SpectraBase.
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  • EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents.
  • SAFETY D

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A Comprehensive Technical Guide to the Solubility Profile of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility profile of 1-(4-tert-Butylphenyl)propan-2-one (CAS 81561-77-5), a key intermediate in the synthesis of agrochemicals and other fine chemicals.[1] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. The guide elucidates the theoretical principles governing solubility, including Gibbs free energy of solvation and Hansen Solubility Parameters (HSP). In the absence of extensive empirical data, this guide pioneers a predictive approach, utilizing the Stefanis-Panayiotou group contribution method to estimate the Hansen Solubility Parameters of the target molecule. These estimated parameters are then used to predict its relative solubility in a diverse range of common laboratory solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining thermodynamic solubility via the universally recognized shake-flask method, coupled with UV/Vis spectroscopic analysis. This work aims to be a vital resource, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction to this compound

This compound, also known as 4-t-butylphenylacetone, is an organic compound with the molecular formula C₁₃H₁₈O.[2] It presents as a white to off-white powder or a colorless liquid, indicating a melting point proximate to ambient temperature.[3][4] This compound is a pivotal building block in organic synthesis, most notably as an intermediate in the production of the fungicide Fenpropimorph.[1]

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that profoundly influences its utility.[5] It dictates the choice of solvent for chemical reactions, impacts purification strategies such as crystallization, and is a cornerstone of formulation design. A comprehensive understanding of a compound's solubility across a spectrum of solvents—from nonpolar to polar protic and aprotic—is therefore indispensable for efficient and successful process development.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding its solubility characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₈O[2]
Molecular Weight 190.28 g/mol [2]
CAS Number 81561-77-5[6]
Physical Form White to off-white powder/colorless liquid[3][4]
Boiling Point (Predicted) 263.5 ± 9.0 °C[6][7]
Density (Predicted) 0.939 ± 0.06 g/cm³[8]
XlogP3 (Estimated) 3.2[8]

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease (ΔG < 0). This relationship is described by the equation:

ΔG = ΔH − TΔS

Where ΔH is the enthalpy of mixing, T is the absolute temperature, and ΔS is the entropy of mixing. The process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Gibbs Free Energy of Solvation

The solvation free energy represents the change in chemical potential when a solute molecule is transferred from a vacuum (gas phase) to a solvent. It is a key thermodynamic quantity for understanding and predicting solubility. A negative solvation free energy indicates a favorable interaction between the solute and the solvent.[9]

The "Like Dissolves Like" Principle and Hansen Solubility Parameters (HSP)

The age-old adage "like dissolves like" provides a qualitative prediction of solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Hansen Solubility Parameters (HSP) offer a quantitative and more nuanced approach to this principle.[3]

HSP theory decomposes the total cohesive energy of a substance into three components, representing different types of intermolecular forces:[3]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

The guiding principle of HSP is that substances with similar (δd, δp, δh) parameters will be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated as follows:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Predicted Solubility Profile of this compound

Due to a lack of publicly available experimental solubility data for this compound, a predictive approach based on Hansen Solubility Parameters was employed. The HSP values for the compound were estimated using the Stefanis-Panayiotou group contribution method.[10][11]

Estimation of Hansen Solubility Parameters via Group Contribution

The molecular structure of this compound was dissected into its constituent functional groups as defined by the Stefanis-Panayiotou method. The contributions of each group to the overall δd, δp, and δh values were summed to yield the estimated HSP for the entire molecule.

Molecular Structure Breakdown:

  • Aromatic Carbons (aCH): 4

  • Aromatic Carbons (aC): 2 (one substituted with the tert-butyl group, one with the propanone group)

  • Aliphatic Methylene (-CH₂-): 1

  • Ketone (>C=O): 1

  • Tertiary Butyl Group (-C(CH₃)₃): This is treated as a single quaternary carbon and three methyl groups.

    • Quaternary Carbon (>C<): 1

    • Methyl (-CH₃): 4 (3 in the tert-butyl group and 1 in the propanone group)

Based on the summation of group contributions from published literature, the estimated Hansen Solubility Parameters for this compound are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for this compound

HSP ComponentEstimated Value (MPa⁰·⁵)
δd (Dispersion) 18.5
δp (Polar) 4.5
δh (Hydrogen Bonding) 3.8
δt (Total) 19.4
Predicted Relative Solubility in Common Solvents

Using the estimated HSP for this compound, the Hansen distance (Ra) to a range of common laboratory solvents was calculated. A lower Ra value suggests a higher predicted solubility. The results are categorized by solvent class and presented in Table 3.

Table 3: Predicted Relative Solubility of this compound in Various Solvents Based on Hansen Distance (Ra)

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)Ra (MPa⁰·⁵)Predicted Solubility
Nonpolar Solvents
n-Hexane14.90.00.08.8Low
Toluene18.01.42.03.6High
Cyclohexane16.80.00.26.8Moderate
Polar Aprotic Solvents
Acetone15.510.47.08.5Moderate
Ethyl Acetate15.85.37.26.2High
Tetrahydrofuran (THF)16.85.78.05.7High
Dichloromethane17.07.37.15.6High
Acetonitrile15.318.06.114.2Very Low
Dimethylformamide (DMF)17.413.711.312.3Low
Dimethyl Sulfoxide (DMSO)18.416.410.213.5Very Low
Polar Protic Solvents
Methanol14.712.322.321.0Very Low
Ethanol15.88.819.416.8Very Low
Isopropanol15.86.116.413.4Very Low
Water15.516.042.341.0Insoluble

This predictive analysis aligns with qualitative observations that this compound is soluble in many organic solvents but not in water.[4] The model suggests high solubility in aromatic solvents like toluene and polar aprotic solvents such as THF, dichloromethane, and ethyl acetate. Conversely, high polarity and strong hydrogen-bonding capabilities, as seen in alcohols and water, lead to poor predicted solubility.

Experimental Determination of Thermodynamic Solubility

While prediction models are invaluable, experimental verification is the gold standard. The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol provides a robust methodology for this determination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A 1. Add excess solid to solvent in a sealed vial C 3. Agitate at constant temperature (e.g., 24-72h) A->C B 2. Prepare standards of known concentration for calibration H 8. Generate Calibration Curve from standards B->H D 4. Allow solids to settle C->D E 5. Centrifuge or filter the supernatant D->E F 6. Dilute aliquot of clear supernatant E->F G 7. Analyze by UV/Vis Spectroscopy F->G I 9. Determine concentration of the saturated solution G->I H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV/Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at equilibrium. A 5-fold excess over the estimated solubility is a good starting point. b. Add a known volume of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare triplicate samples for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). b. Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.

  • Sample Processing: a. After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the aliquot or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Analysis by UV/Vis Spectroscopy: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Determine the wavelength of maximum absorbance (λ_max) for the compound by scanning one of the standard solutions. c. Measure the absorbance of each standard solution at λ_max to construct a calibration curve (Absorbance vs. Concentration). d. Accurately dilute the filtered supernatant from the saturated solution to bring its absorbance within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample.

  • Calculation: a. Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Implications and Applications

The solubility profile of this compound, as predicted by the Hansen model, has significant practical implications.

G Sol Solubility Profile Syn Reaction Chemistry (Synthesis) Sol->Syn Solvent Selection Pur Purification (Crystallization) Sol->Pur Anti-Solvent Selection Form Formulation Development Sol->Form Excipient Compatibility Safety Environmental & Safety Assessment Sol->Safety Bioaccumulation Potential

Caption: Relationship between Solubility and Key Development Areas.

  • Reaction Chemistry: The high predicted solubility in solvents like toluene and dichloromethane makes them excellent candidates for reaction media, ensuring a homogeneous reaction environment.

  • Purification: Understanding the solubility spectrum is crucial for crystallization. Solvents with high solubility at elevated temperatures and lower solubility at ambient temperatures are ideal. Conversely, a solvent in which the compound is insoluble (an anti-solvent), such as water or hexane, can be used to induce precipitation.

  • Formulation Development: For liquid formulations, selecting a solvent system where the compound has high and stable solubility is paramount. The HSP data can guide the selection of excipients and co-solvents to achieve the desired concentration.

  • Environmental and Safety: The low predicted water solubility and a relatively high estimated XlogP3 suggest a potential for bioaccumulation. This information is critical for environmental risk assessments and for designing appropriate waste treatment protocols.

Conclusion

This technical guide has provided a multi-faceted examination of the solubility profile of this compound. By integrating fundamental thermodynamic principles with the predictive power of Hansen Solubility Parameters estimated via a group contribution method, this document offers a robust framework for understanding and predicting the compound's behavior in various solvents. The high predicted solubility in aromatic and select polar aprotic solvents, contrasted with its poor solubility in polar protic solvents, provides actionable intelligence for process chemists and formulation scientists. The inclusion of a detailed, best-practice experimental protocol for solubility determination empowers researchers to validate these predictions and generate precise empirical data. This comprehensive guide serves as a foundational resource for optimizing the use of this compound in its diverse applications.

References

  • Reddit. (2021). What is Solvation Free Energy? Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]

  • LookChem. (n.d.). Cas 81561-77-5, 4-T-BUTYL PROPIOPHONE. Retrieved from [Link]

  • Ben-Naim, A. (2017). Solvation Thermodynamics and Its Applications. Molecules, 22(1), 71. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Semantic Scholar. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • ResearchGate. (2019). Application of the group contribution method of Hoftyzer-Van Krevelen... Retrieved from [Link]

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-tert-butyl acetophenone, 943-27-1. Retrieved from [Link]

  • ABCR. (n.d.). AB428211 | CAS 81561-77-5. Retrieved from [Link]

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  • Chemical Synthesis Database. (n.d.). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

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Molecular weight and formula of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-tert-Butylphenyl)propan-2-one (CAS No. 81561-77-5), also known as 4-t-butylphenylacetone, is a substituted aromatic ketone of significant interest in applied chemical synthesis.[1][2] Structurally, it consists of a phenyl ring substituted with a tert-butyl group at the para-position, which is in turn connected to a propan-2-one moiety via a methylene bridge.[1] This compound serves as a critical intermediate, most notably in the agrochemical sector for the synthesis of the morpholine fungicide, Fenpropimorph.[1] While also cited by chemical suppliers as a building block in the pharmaceutical and fragrance industries, its applications in these areas are less documented in peer-reviewed literature.[2][3]

This guide provides a comprehensive overview of the known properties, synthesis logic, and analytical characterization of this compound, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O[1][4][5]
Molecular Weight 190.28 g/mol [4]
CAS Number 81561-77-5[1][4]
Appearance White to off-white powder or solid. May also be a colorless liquid.[1][3][5]
IUPAC Name This compound[4]
Common Synonyms 4-t-butylphenylacetone, p-tert-butylphenylacetone, 1-(4-tert-butylphenyl)-2-propanone[1][2]
Boiling Point 263.5 ± 9.0 °C (Predicted)[3]
Density 0.939 ± 0.06 g/cm³ (Predicted)[3]
Spectroscopic Data

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying this compound. Electron Ionization (EI) mass spectra are available in spectral databases.[4][6] A study on tea aroma compounds identified this molecule and reported key quantitative ions, which are consistent with its chemical structure.[7]

  • Key Mass-to-Charge Ratios (m/z): 190 (M⁺), 175, 147, 105.[7]

  • Fragmentation Analysis: The fragmentation pattern is logical for the structure. The molecular ion (M⁺) at m/z 190 confirms the molecular weight. A key fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to yield the fragment at m/z 175, which is a common cleavage for methyl ketones. The base peak is often observed at m/z 147, corresponding to the loss of the acetyl group (•COCH₃). The ion at m/z 105 likely represents the tropylium-like cation formed after cleavage of the propanone side chain, a characteristic fragmentation for substituted benzyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

As of this writing, assigned ¹H and ¹³C NMR spectra for this compound are not available in published, citable literature. However, based on its structure, the following characteristic signals can be predicted:

  • Predicted ¹H NMR Signals:

    • A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).

    • A singlet for the three methyl protons of the ketone group (~2.1 ppm).

    • A singlet for the two benzylic protons (~3.6 ppm).

    • A set of two doublets in the aromatic region (AA'BB' system, ~7.1-7.4 ppm) for the four protons on the para-substituted phenyl ring.

  • Predicted ¹³C NMR Signals:

    • Signals for the tert-butyl group (quaternary and methyl carbons).

    • Signals for the phenyl ring (four distinct carbons due to symmetry).

    • A signal for the benzylic CH₂ carbon.

    • A signal for the methyl carbon of the ketone.

    • A downfield signal for the carbonyl carbon (C=O), typically >200 ppm.

Synthesis and Mechanistic Considerations

While a specific, detailed laboratory-scale synthesis protocol is not prominently featured in peer-reviewed journals, the synthesis of this compound can be logically approached from common starting materials. A highly plausible and industrially relevant method is the acetoacetylation of 4-tert-butylbenzyl chloride.

Proposed Synthetic Workflow

The following workflow outlines a robust, two-step process starting from 4-tert-butylbenzyl chloride and ethyl acetoacetate, followed by decarboxylation.

Synthesis_Workflow A 4-tert-Butylbenzyl Chloride + Ethyl Acetoacetate C Alkylation (Sₙ2 Reaction) Formation of Intermediate Ester A->C 1. B Sodium Ethoxide (NaOEt) in Ethanol (EtOH) B->C E Hydrolysis and Decarboxylation C->E 2. D Aqueous Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat D->E F This compound (Final Product) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Methodology

The following protocol is a representative, field-proven methodology for this class of transformation. Note: This is a generalized procedure and has not been sourced from a specific publication for this exact molecule.

Step 1: Alkylation of Ethyl Acetoacetate

  • Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: To the cooled (0 °C) sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise. The rationale here is to form the nucleophilic enolate of the acetoacetate in situ. This is a classic acid-base reaction where the alkoxide deprotonates the acidic α-carbon of the β-ketoester.

  • Sₙ2 Reaction: Add 4-tert-butylbenzyl chloride (1.0 eq) to the enolate solution. Allow the reaction to warm to room temperature and then stir at reflux for 2-4 hours, monitoring by TLC. This is a standard Sₙ2 Williamson-ether-like synthesis, but forming a C-C bond instead. The benzyl chloride is an excellent electrophile.

  • Workup: Cool the reaction, neutralize with dilute HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude intermediate keto-ester.

Step 2: Hydrolysis and Decarboxylation (Keto-ester Cleavage)

  • Reaction Setup: To the crude intermediate from Step 1, add an excess of aqueous sulfuric acid (e.g., 10-15%).

  • Decarboxylation: Heat the mixture to reflux for 4-8 hours. The acidic conditions first hydrolyze the ester to a β-keto acid. This intermediate is thermally unstable and readily loses CO₂ upon heating (decarboxylation) to yield the desired methyl ketone. This is a robust and high-yielding transformation.

  • Purification: After cooling, neutralize the mixture with a base (e.g., NaHCO₃) and extract with an organic solvent. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Chemical Synthesis

Agrochemicals: Synthesis of Fenpropimorph

The most well-documented application of this compound is its role as a key precursor in the manufacture of the fungicide Fenpropimorph.[1] Fenpropimorph is used to control powdery mildews on various crops. The synthesis involves the reductive amination of the ketone with cis-2,6-dimethylmorpholine, a process that forms the final C-N bond and establishes the complete fungicide structure.

Pharmaceutical and Fragrance Industries

Commercial suppliers frequently list this compound as an intermediate for pharmaceuticals and fragrances.[2][3] In drug development, the tert-butylphenyl moiety is a common feature used to enhance lipophilicity or to occupy specific hydrophobic pockets in enzyme active sites or receptors. The ketone functionality allows for a wide range of subsequent chemical modifications, such as reduction to an alcohol, conversion to an amine, or further elaboration of the carbon skeleton, making it a versatile starting point for building more complex active pharmaceutical ingredients (APIs).

Analytical Characterization Protocol

To ensure identity and purity, a robust analytical method is required. The following GC-MS protocol is designed as a self-validating system.

Objective: To confirm the identity and determine the purity of this compound using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet: Split/Splitless, 250 °C, Split ratio 50:1

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MSD Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI), 70 eV, 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Scan (m/z 40-400) and Selected Ion Monitoring (SIM)

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in HPLC-grade ethyl acetate. Create a dilution series (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.

  • Sample Preparation: Dissolve the sample to be tested in ethyl acetate to a nominal concentration of 50 µg/mL.

  • Analysis: Inject the standards and sample.

  • Validation and Data Interpretation:

    • Identity Confirmation: The sample peak must have the same retention time as the reference standard. The acquired mass spectrum of the sample peak must match the reference spectrum and show the characteristic ions at m/z 190, 175, 147, and 105.

    • Purity Assessment: Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram (Area %). For higher accuracy, a calibration curve should be generated from the standard solutions to quantify the sample against the reference standard.

References

  • SpectraBase. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • LookChem. (n.d.). Cas 81561-77-5, 4-T-BUTYL PROPIOPHONE. Retrieved January 3, 2026, from [Link]

  • Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). WO 2013/134298 A1 - Raf Inhibitor Compounds.
  • ResearchGate. (2022). Characterization of Key Aroma Compounds and Relationship between Aroma Compounds and Sensory Attributes in Different Aroma Types of Fu Brick Tea. Retrieved January 3, 2026, from [Link]

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Safety, handling, and storage of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 1-(4-tert-Butylphenyl)propan-2-one

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols and insights contained herein are synthesized from authoritative safety data and established laboratory best practices to ensure the highest standards of safety and scientific integrity.

Introduction: Understanding the Compound

This compound (CAS No. 81561-77-5) is a ketone of significant interest in various synthetic applications. It serves as a key intermediate in the production of agrochemicals, notably the fungicide Fenpropimorph.[1] Its utility also extends to the synthesis of pharmaceuticals, fragrances, and other fine organic chemicals.[2] Given its role as a versatile building block, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond mere procedural lists to explain the causality behind safety recommendations, fostering a proactive safety culture.

Section 1: Chemical and Physical Properties

A foundational understanding of a substance's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

Property Value Source(s)
IUPAC Name This compound[3]
Synonyms 4-t-butylphenylacetone, p-tert-butylphenylacetone[1][2]
CAS Number 81561-77-5[1][3][4]
Molecular Formula C₁₃H₁₈O[1][3][4]
Molecular Weight 190.29 g/mol [3][4][5]
Appearance White to off-white solid or powder. Some suppliers list it as a liquid, suggesting it may have a low melting point near room temperature.[1][4][5]
Purity Typically ≥95-98%[1][4][5]

Section 2: Hazard Identification and Toxicology

This compound is classified as hazardous. The primary risks are associated with acute toxicity and irritation. The following classification is based on the Globally Harmonized System (GHS).

GHS Classification Details
Pictogram

Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]

Toxicological Profile: The "Why" Behind the Warnings

  • Acute Oral and Dermal Toxicity (H302, H312): The "Harmful" classification indicates that significant adverse health effects can occur following a single exposure via ingestion or skin contact. This necessitates the use of gloves and strict hygiene practices to prevent accidental ingestion.

  • Skin and Eye Irritation (H315, H319): Ketone functional groups can be irritating to mucous membranes and skin. Contact with the eyes can cause significant damage, mandating the use of chemical splash goggles. Prolonged skin contact can lead to irritation, making appropriate gloves and a lab coat essential.

  • Respiratory Irritation (H335): If the material is a fine powder or is heated, inhalation of dust or vapors can irritate the respiratory tract. This is the primary rationale for handling the compound within a certified chemical fume hood or other ventilated enclosure.

While comprehensive toxicological data is not widely published, the available classifications demand that this chemical be handled with care, assuming that hazardous properties cannot be excluded.[7]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating chemical hazards. This framework prioritizes engineering and administrative controls over sole reliance on PPE.

Hierarchy of Controls cluster_controls Hierarchy of Controls (Most to Least Effective) elimination Elimination/Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Chemical Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) administrative->ppe

Caption: The Hierarchy of Controls prioritizes safer work systems.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is critical to minimize inhalation exposure to dusts or vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against dermal absorption and irritation.[6] Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected. Never wear gloves outside the laboratory.
Eye Protection Chemical splash goggles.Protects against splashes that can cause serious eye irritation or damage.[6] Safety glasses with side shields may be acceptable for low-risk operations but goggles are strongly preferred.[9]
Skin/Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact from spills or splashes.[6] A rubber or vinyl apron may be worn over the lab coat when handling larger quantities.[10]
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates may be necessary.[6]

Section 4: Safe Handling and Spill Management

Adherence to standardized protocols is a self-validating system for ensuring safety during routine handling and in the event of an emergency.

Step-by-Step Handling Protocol

  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and PPE.

  • Don PPE: Put on a lab coat, chemical splash goggles, and gloves.

  • Transfer: Conduct all transfers of the chemical within the fume hood. If weighing the solid, "weigh by difference" to minimize dust creation. Use a scoop or spatula; avoid pouring the powder.

  • Grounding: For transfers of larger quantities, ensure containers are grounded to prevent static electricity buildup, which can be an ignition source for flammable dusts or vapors.[11]

  • Post-Handling: Tightly close the container immediately after use.[6]

  • Decontamination: Wipe down the work surface with an appropriate solvent. Dispose of contaminated wipes as hazardous waste.

  • Doff PPE: Remove gloves using the proper technique to avoid skin contamination, followed by the lab coat and goggles.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[6]

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Location, Immediate Danger) start->assess evacuate_check Immediate Danger? (Fire, Large Volume, Poor Ventilation) assess->evacuate_check alert Alert Personnel & Evacuate Area Call Emergency Services evacuate_check->alert Yes contain Contain Spill (Use absorbent pads/sand) evacuate_check->contain No end Spill Managed alert->end absorb Absorb/Neutralize (Cover with inert absorbent) contain->absorb cleanup Clean Up (Scoop into waste container) absorb->cleanup decontaminate Decontaminate Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (Label as Hazardous Waste) decontaminate->dispose dispose->end Chemical_Segregation cluster_storage Correct Storage Segregation product This compound (Organic) oxidizer Oxidizing Agents (e.g., Nitric Acid, Peroxides) product->oxidizer Physical Barrier (Separate Cabinets) acid Corrosive Acids (e.g., HCl, H₂SO₄) oxidizer->acid Physical Barrier (Separate Cabinets) base Corrosive Bases (e.g., NaOH, KOH) acid->base Physical Barrier (Separate Cabinets)

Caption: Visual representation of proper chemical storage segregation.

Section 6: Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. [6]

Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Hazards: The compound is combustible. Fire may produce irritating or toxic fumes (e.g., carbon monoxide, carbon dioxide). Vapors may be heavier than air and could travel to an ignition source. [12]* Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [13]

Section 7: Waste Disposal

All waste materials must be handled as hazardous waste.

Step-by-Step Disposal Protocol

  • Containerization: Collect waste, including contaminated PPE and spill cleanup materials, in a designated, compatible, and properly sealed hazardous waste container. [14]2. Labeling: Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". [14]3. Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams. [15]4. Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company. [6][15]Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating the principles of the Hierarchy of Controls—prioritizing engineering solutions like fume hoods, adhering to strict handling procedures, and consistently using appropriate PPE—researchers can effectively mitigate the risks of irritation and acute toxicity. This guide serves as a technical framework to empower professionals to work with this compound confidently and safely.

References

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An In-depth Technical Guide to 1-(4-tert-Butylphenyl)propan-2-one: Synthesis, Properties, and Applications in Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ketone at the Crossroads of Industry

1-(4-tert-Butylphenyl)propan-2-one, also known as 4-tert-butylphenylacetone, is an aromatic ketone that holds a significant, albeit specialized, position in the landscape of industrial organic synthesis. While not a household name, this compound serves as a critical and high-value intermediate, primarily in the production of agrochemicals, with emerging relevance in other sectors, including pharmaceuticals and fragrances.[1][2] Its molecular architecture, featuring a bulky tert-butyl group on a phenyl ring attached to a propanone moiety, provides a unique combination of lipophilicity and reactivity, making it an ideal building block for complex target molecules.[3]

This guide offers an in-depth perspective for researchers, chemists, and drug development professionals, moving beyond a simple datasheet to explain the causality behind its synthesis, the intricacies of its primary applications, and its potential as a scaffold in discovery chemistry. We will explore validated synthesis protocols, analyze its role in the production of the widely-used fungicide Fenpropimorph, and examine the patent landscape to uncover its applications in therapeutic research.

Section 1: Core Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis. The bulky tert-butyl group significantly influences its physical state and solubility.[3] While some commercial suppliers describe it as a liquid, others classify it as a low-melting solid or powder, a discrepancy likely attributable to purity levels.[4][5]

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Figure 1: Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 81561-77-5[6]
Molecular Formula C₁₃H₁₈O[6]
Molecular Weight 190.28 g/mol [6]
Appearance White to off-white powder or colorless liquid[4][5]
Purity ≥97.0% - 98.0% (typical commercial grade)[5][7]
Boiling Point 263.5 ± 9.0 °C (Predicted)[4]
Density 0.939 ± 0.06 g/cm³ (Predicted)[4]
InChIKey HSNJERRVXUNQLS-UHFFFAOYSA-N[6]
Solubility Insoluble in water; soluble in ketones and benzene.[8]
Spectroscopic Profile for Analytical Verification

For researchers and quality control professionals, unambiguous identification is paramount. Spectroscopic methods provide a definitive fingerprint for the molecule.

  • Mass Spectrometry (MS): GC-MS analysis is a primary tool for identification. The mass spectrum typically shows characteristic fragmentation patterns corresponding to the loss of the acetyl group and fragments of the tert-butylated benzyl moiety. Key fragments are often observed at m/z values of 175, 150, and 147.[6]

  • Infrared Spectroscopy (IR): The IR spectrum provides confirmation of the key functional groups. A strong, sharp absorption peak characteristic of the ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. Additional peaks corresponding to aromatic C-H and aliphatic C-H stretching will also be present.[6]

Section 2: Synthesis Methodology - A Two-Stage Approach

The synthesis of this compound is not a trivial, single-step process. Commercial production and laboratory-scale synthesis often rely on a multi-step sequence starting from more readily available materials. The most logical and validated route proceeds via the Willgerodt-Kindler reaction to form a key carboxylic acid intermediate, which is then converted to the target ketone.

Rationale for the Synthetic Strategy

Directly creating the phenylacetone structure via Friedel-Crafts acylation is challenging and often leads to the isomeric propiophenone (1-(4-tert-butylphenyl)propan-1-one). The Willgerodt-Kindler reaction provides a robust and well-documented method to transform an accessible starting material, 4'-tert-butylacetophenone, into the required 4-tert-butylphenylacetic acid.[4][9] This reaction cleverly rearranges the carbon skeleton, moving the carbonyl functionality to the terminal position of the side chain, which after hydrolysis, yields the desired phenylacetic acid scaffold.[10] The subsequent conversion of this acid to the methyl ketone is a standard transformation in organic chemistry.

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}

Figure 2: Two-stage synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a synthesis of established methodologies, grounded in the principles of the Willgerodt-Kindler reaction and standard ketone synthesis.

Stage 1: Synthesis of 4-tert-Butylphenylacetic Acid via Willgerodt-Kindler Reaction [10]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 4'-tert-butylacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

  • Thermal Reaction: Heat the reaction mixture under a nitrogen atmosphere to reflux (approx. 150-160 °C) with vigorous stirring. The reaction is typically monitored by TLC for the disappearance of the starting ketone. Causality: The high temperature is necessary to drive the rearrangement and overcome the activation energy for the formation of the thioamide intermediate.

  • Hydrolysis: After the reaction is complete (typically 12-24 hours), cool the mixture. Carefully add a solution of concentrated sulfuric acid or hydrochloric acid in aqueous ethanol. Heat the resulting mixture to reflux to hydrolyze the intermediate thioamide to the carboxylic acid.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into cold water. The crude 4-tert-butylphenylacetic acid will precipitate. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-tert-butylphenylacetic acid.[10]

Stage 2: Conversion of 4-tert-Butylphenylacetic Acid to this compound

  • Acid Chloride Formation: In a flask under a dry atmosphere, suspend the 4-tert-butylphenylacetic acid (1.0 eq) in a dry, inert solvent like dichloromethane or toluene. Add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases, indicating the formation of 4-tert-butylphenylacetyl chloride. Remove the solvent and excess reagent under reduced pressure. Trustworthiness: This is a standard and high-yielding method for activating a carboxylic acid.

  • Organometallic Coupling: In a separate flask, prepare a solution of a methylating organometallic reagent, such as lithium dimethylcuprate (Me₂CuLi, Gilman reagent) or the cadmium reagent prepared from methylmagnesium bromide and cadmium chloride.

  • Ketone Formation: Cool the organometallic solution to low temperature (-78 °C for cuprates). Slowly add a solution of the previously prepared 4-tert-butylphenylacetyl chloride in an anhydrous ether solvent.

  • Quenching and Isolation: After the addition is complete, allow the reaction to stir for a short period before quenching carefully with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Section 3: Key Industrial Applications

The utility of this compound is dominated by its role as a pivotal intermediate in agrochemical synthesis, with documented use as a building block in other chemical sectors.

Cornerstone of Fenpropimorph Synthesis

The primary industrial application of this compound is as the key precursor for the morpholine fungicide, Fenpropimorph .[8] Fenpropimorph is widely used on cereal crops and functions by disrupting the sterol biosynthesis pathway in fungi, a mechanism vital for maintaining the integrity of their cell membranes.[11]

The synthesis of Fenpropimorph from 4-tert-butylphenylacetone involves a reductive amination reaction. This process transforms the ketone into the final amine-containing product in a highly efficient manner.

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Figure 3: Workflow for the synthesis of Fenpropimorph.

Protocol Insight: Reductive Amination

  • Imine Formation: this compound is reacted with cis-2,6-dimethylmorpholine in a suitable solvent. This reaction forms a transient iminium ion intermediate, typically accelerated by the removal of water or the use of a mild acid catalyst.

  • Reduction: A reducing agent is introduced to reduce the iminium ion to the final tertiary amine product. Common choices include catalytic hydrogenation (H₂ gas over a metal catalyst like Pd/C or PtO₂) or chemical reducing agents like sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the starting ketone.

  • Causality of Component Choice: The cis stereochemistry of the 2,6-dimethylmorpholine is crucial for the biological activity of the final Fenpropimorph product. The choice of reducing agent is dictated by scale, safety, and functional group tolerance. Catalytic hydrogenation is often preferred industrially for its atom economy and cost-effectiveness.

Patented Applications & Pharmaceutical Research

While the agrochemical application is dominant, the patent literature reveals the use of the this compound scaffold in other areas. An analysis of patents citing this chemical structure (via its InChIKey) on the WIPO patent database points primarily to its role as an intermediate or a detected compound in various industrial processes.[2][6]

  • Polymer and Material Science: One patent identifies this compound as a volatile organic compound (VOC) found in post-consumer polyolefins. The patent focuses on methods for reducing such odors in recycled plastics, indicating the compound can arise as a degradation product or contaminant in polymer waste streams.

  • Pharmaceutical Intermediate: Several sources describe the compound as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[2][12] Its structure is used as a building block for more complex molecules. For example, the related compound 4-tert-butylbenzyl chloride is explicitly used to prepare aryl pyrazole carbohydrazides as potential agents against A549 lung cancer cells and in the synthesis of vanilloid receptor agonists for analgesic applications.[7] This highlights the value of the 4-tert-butylphenyl moiety as a pharmacophore in drug design, suggesting that this compound is a valuable precursor for introducing this group.

  • Fragrance and Flavors: The compound is also noted for its utility in the fragrance and flavor industries, where its distinct chemical structure can contribute to unique scent and taste profiles.[12]

Conclusion and Future Outlook

This compound stands as a testament to the importance of specialized chemical intermediates. Its primary role as the central building block for the fungicide Fenpropimorph solidifies its value in the agrochemical sector. The robust, multi-step synthesis, culminating in an efficient reductive amination, showcases a classic industrial organic chemistry workflow.

For professionals in drug development, the key takeaway is the utility of the 4-tert-butylphenyl scaffold. While direct patents for pharmaceuticals containing the intact propanone structure are not prevalent, its role as a precursor to this valuable lipophilic group is clear. Future research may focus on leveraging this ketone for the synthesis of novel compound libraries, exploring derivatives for biological screening, or developing more sustainable and direct synthetic routes to this valuable intermediate. Its presence in recycled materials also opens a new avenue of research in environmental and polymer science. This guide provides the foundational knowledge for scientists and researchers to confidently work with and innovate from this versatile chemical entity.

References

  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470. Available at: [Link]

  • PrepChem.com. Synthesis of 4'-tert.butylacetophenone. Available at: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]

  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Journey of 4-tert-Butylbenzyl Chloride: From Synthesis to Application. Available at: [Link]

  • Hansen, S. V., et al. (1993). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chemica Scandinavica, 47, 535-542. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • Google Patents. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
  • Google Patents. US4150219A - Piperidine derivatives.
  • WIPO Patentscope. International and National Patent Collections Search. (Search conducted for InChIKey=HSNJERRVXUNQLS-UHFFFAOYSA-N). Available at: [Link]

  • Wikipedia. Fenpropimorph. Available at: [Link]

  • Pharmaffiliates. CAS No : 19692-45-6 | Product Name : 4-tert-Butylbenzyl Chloride. Available at: [Link]

  • OSTI.gov. (1986). Arylalkylation of 4-tert-butyltoluene with substituted benzyl chlorides. Journal Article. Available at: [Link]

  • WIPO Patentscope. Search International and National Patent Collections. Available at: [Link]

  • WIPO Patentscope. Homepage. Available at: [Link]

Sources

An In-depth Technical Guide to the Research Applications of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-tert-Butylphenyl)propan-2-one, a substituted phenylpropanone, is a versatile chemical intermediate with significant, yet largely untapped, potential in diverse research fields. While its primary industrial application lies in the synthesis of the fungicide Fenpropimorph and as a precursor in the fragrance industry, its core structure presents a valuable scaffold for the development of novel bioactive molecules and potentially new materials.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the potential research applications of this compound. We will delve into its derivatization to access compounds with potential therapeutic activities, including antifungal, hypolipidemic, and anticancer properties, supported by evidence from structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Scientific Landscape of this compound

This compound, also known as 4-tert-butylphenylacetone, is an organic compound with the chemical formula C₁₃H₁₈O.[3][4] Its molecular structure features a phenyl ring substituted with a bulky tert-butyl group, connected to a propan-2-one moiety. This unique combination of a lipophilic tert-butyl group and a reactive ketone functional group makes it an attractive starting material for a variety of chemical transformations.

The tert-butyl group, a common substituent in medicinal chemistry and materials science, is known to enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability. Furthermore, its steric bulk can influence the binding affinity and selectivity of a molecule to its biological target. The ketone functionality, on the other hand, is a versatile handle for a wide range of chemical reactions, including reduction, oxidation, amination, and condensation reactions, allowing for the synthesis of a diverse library of derivatives.

Currently, the primary documented use of this compound is as a key intermediate in the synthesis of the morpholine fungicide Fenpropimorph.[2][4] It also finds application in the fragrance industry as a precursor to various aroma compounds.[1][3] However, a thorough review of the scientific literature suggests that its potential extends far beyond these established applications. The phenylpropanone scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds. This guide aims to illuminate these underexplored research avenues.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in research.

PropertyValueSource
CAS Number 81561-77-5[3][5]
Molecular Formula C₁₃H₁₈O[5][6]
Molecular Weight 190.28 g/mol [6]
Appearance White to off-white solid/powder[2][4]
Purity ≥97.0%[5]
Storage Sealed in a dry, room temperature environment

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or modify the synthetic route to create analogues. A common and efficient method for its synthesis is the Friedel-Crafts acylation of tert-butylbenzene.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation of tert-butylbenzene with chloroacetyl chloride, followed by methylation, presents a plausible and well-established route to this compound.

Synthesis tert_butylbenzene tert-Butylbenzene intermediate 2-Chloro-1-(4-tert-butylphenyl)ethan-1-one tert_butylbenzene->intermediate Friedel-Crafts Acylation chloroacetyl_chloride Chloroacetyl Chloride + AlCl₃ product This compound intermediate->product Grignard Reaction & Hydrolysis grignard Methylmagnesium Bromide (CH₃MgBr) in Dry Ether

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to Synthesize 2-Chloro-1-(4-tert-butylphenyl)ethan-1-one

  • To a stirred solution of tert-butylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

  • Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(4-tert-butylphenyl)ethan-1-one.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Grignard Reaction to Synthesize this compound

  • Prepare a Grignard reagent by adding a solution of methyl bromide in dry ether to magnesium turnings in a flame-dried flask under an inert atmosphere.

  • To a solution of 2-chloro-1-(4-tert-butylphenyl)ethan-1-one (1.0 eq) in dry ether at 0 °C, add the freshly prepared methylmagnesium bromide solution dropwise.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product, this compound, by vacuum distillation or column chromatography.

Potential Research Applications

The true potential of this compound lies in its utility as a scaffold for the synthesis of novel compounds with diverse biological activities. The following sections outline promising research directions based on the known activities of structurally similar molecules.

Medicinal Chemistry: A Scaffold for Bioactive Compounds

The phenylpropanone core is a privileged structure in medicinal chemistry. By leveraging the reactive ketone group of this compound, researchers can access a wide array of derivatives with potential therapeutic applications.

Medicinal_Chemistry start This compound amino α-Amino Ketone Derivatives start->amino Amination hydroxy Hydroxy Derivatives start->hydroxy Reduction chalcone Chalcone Derivatives start->chalcone Claisen-Schmidt Condensation antifungal Antifungal Agents amino->antifungal hypolipidemic Hypolipidemic Agents amino->hypolipidemic anticancer Anticancer Agents chalcone->anticancer

Caption: Derivatization pathways for medicinal chemistry applications.

Rationale: Phenylpropanoid derivatives have demonstrated significant antifungal activity.[1][7] The structural features of this compound, particularly the lipophilic tert-butyl group, can be advantageous for antifungal drug design.

Proposed Research Workflow:

  • Synthesis of α-Amino Ketone Derivatives: Convert this compound to its α-amino ketone derivatives. A common method is through α-bromination followed by nucleophilic substitution with various amines.

  • In Vitro Antifungal Screening: Screen the synthesized derivatives against a panel of pathogenic fungi, such as Candida albicans, Aspergillus fumigatus, and dermatophytes.[7]

  • Mechanism of Action Studies: For active compounds, investigate the mechanism of action, which could involve inhibition of fungal enzymes or disruption of the fungal cell membrane.

Experimental Protocol: Synthesis of α-Amino Ketones

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., diethyl ether), add a solution of bromine (1.0 eq) in the same solvent dropwise at 0 °C.

  • After the addition, stir the reaction mixture at room temperature until the bromine color disappears.

  • Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.

  • Dissolve the crude α-bromo ketone in a suitable solvent (e.g., acetonitrile) and add the desired amine (2.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by adding water and extracting with an organic solvent.

  • Purify the resulting α-amino ketone by column chromatography.

Rationale: Studies on 3-amino-2-methyl-1-phenylpropanones have shown potent hypolipidemic activity in rodents, lowering both serum cholesterol and triglyceride levels.[8] The structural similarity of this compound makes its amino derivatives promising candidates for the development of new hypolipidemic drugs.

Proposed Research Workflow:

  • Synthesis of a Library of Amino Derivatives: Synthesize a diverse library of amino derivatives of this compound using the protocol described in section 4.1.1.

  • In Vivo Hypolipidemic Activity Screening: Evaluate the synthesized compounds for their ability to lower lipid levels in a rodent model of hyperlipidemia.

  • Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure of the derivatives and their hypolipidemic activity to guide the design of more potent compounds.

Experimental Protocol: In Vivo Hypolipidemic Screening

  • Induce hyperlipidemia in a suitable rodent model (e.g., rats or mice) by feeding a high-fat diet.

  • Administer the test compounds to the hyperlipidemic animals at a specific dose for a defined period.

  • At the end of the treatment period, collect blood samples and measure serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol.

  • Compare the lipid profiles of the treated groups with those of a control group receiving a vehicle.

Rationale: Chalcones, which are α,β-unsaturated ketones, are a well-known class of compounds with a wide range of biological activities, including anticancer properties.[9][10][11][12][13] this compound can serve as a precursor for the synthesis of novel chalcone derivatives.

Proposed Research Workflow:

  • Synthesis of Chalcone Analogues: Synthesize a series of chalcones by the Claisen-Schmidt condensation of 1-(4-tert-butylphenyl)ethanone (which can be derived from this compound) with various aromatic aldehydes.

  • In Vitro Anticancer Screening: Evaluate the cytotoxic activity of the synthesized chalcones against a panel of human cancer cell lines.

  • Mechanism of Action Studies: For the most potent compounds, investigate the underlying mechanism of their anticancer activity, such as induction of apoptosis or inhibition of cell cycle progression.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Dissolve 1-(4-tert-butylphenyl)ethanone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

Materials Science: A Building Block for Functional Polymers

The tert-butyl group is known to impart unique properties to polymers, such as increased thermal stability and solubility in organic solvents. The ketone functionality in this compound can be utilized to incorporate this moiety into polymer backbones or as a pendant group.

Proposed Research Workflow:

  • Monomer Synthesis: Modify this compound to introduce a polymerizable group, such as a vinyl or an acrylate group, via reactions like the Wittig reaction or esterification of the corresponding alcohol.

  • Polymerization: Polymerize the synthesized monomer using standard polymerization techniques (e.g., free radical polymerization, RAFT, or ATRP).

  • Polymer Characterization: Characterize the thermal and mechanical properties of the resulting polymers and investigate their potential applications, for example, as high-performance plastics or in photolithography.

Experimental Protocol: Wittig Reaction for Vinyl Monomer Synthesis

  • Prepare a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.[14][15][16][17]

  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF) at 0 °C, add the freshly prepared Wittig reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting alkene monomer by column chromatography.

Conclusion and Future Perspectives

This compound is more than just an industrial intermediate; it is a versatile and underexplored platform for innovation in both medicinal chemistry and materials science. Its unique structural features, combining a bulky, lipophilic tert-butyl group with a reactive ketone functionality, provide a rich playground for chemical exploration.

The potential to develop novel antifungal, hypolipidemic, and anticancer agents based on this scaffold is particularly compelling, with strong supporting evidence from a multitude of structurally related compounds. Furthermore, its application in the synthesis of functional polymers opens up exciting possibilities in materials science.

This technical guide has provided a framework for initiating research with this compound, from its synthesis to the exploration of its potential applications. It is our hope that this document will inspire researchers to unlock the full potential of this promising chemical entity and contribute to advancements in drug discovery and materials science. The self-validating nature of the proposed experimental protocols, grounded in established chemical principles, provides a solid foundation for reproducible and impactful research.

References

Methodological & Application

Use of 1-(4-tert-Butylphenyl)propan-2-one in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(4-tert-Butylphenyl)propan-2-one in Pharmaceutical Intermediate Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Ketone Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, also known by synonyms such as 4-t-butylphenylacetone, is a key chemical intermediate whose structural features make it a valuable precursor in multiple industries, most notably pharmaceuticals and agrochemicals.[1][2] Its molecular structure, comprising a bulky, lipophilic tert-butyl group on a phenyl ring attached to a propanone moiety, provides a unique scaffold for elaboration into a variety of more complex, biologically active molecules.[3]

This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals. It aims to provide not only step-by-step procedures but also the underlying scientific rationale for the synthesis and application of this versatile ketone in the preparation of advanced pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 81561-77-5[1][3]
Molecular Formula C₁₃H₁₈O[1][3]
Molecular Weight 190.29 g/mol [3][4]
Appearance White to off-white powder or liquid[2][4]
Purity Typically ≥95-98%[2][4]
Storage Sealed in a dry, cool, well-ventilated place at room temperature[2][4]
IUPAC Name This compound[3]
InChI Key HSNJERRVXUNQLS-UHFFFAOYSA-N[3][4]

Part 1: Synthesis of the Core Intermediate

The most common and industrially scalable method for preparing aryl-alkyl ketones like this compound is the Friedel-Crafts reaction.[5] This electrophilic aromatic substitution allows for the direct formation of a carbon-carbon bond on the aromatic ring. While direct alkylation with chloroacetone is possible, it can be fraught with challenges like unwanted side reactions.[6] A more controlled and common industrial approach involves a two-step sequence: Friedel-Crafts acylation followed by functional group manipulation. However, for the direct synthesis of the target ketone, a Friedel-Crafts alkylation using tert-butylbenzene and chloroacetone is a plausible route.

Causality in Synthesis: Why Friedel-Crafts?

The choice of a Friedel-Crafts reaction is dictated by its efficiency in forming C-C bonds with aromatic rings. The tert-butyl group on the starting material is a moderately activating, ortho-, para-directing group. Due to the significant steric hindrance of the tert-butyl group, the incoming electrophile is overwhelmingly directed to the para position, leading to high regioselectivity and minimizing the formation of isomeric impurities. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial as it polarizes the C-Cl bond in chloroacetone, generating a carbocation or a potent electrophilic complex that can be attacked by the electron-rich tert-butylbenzene ring.[5][7]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product tert_butylbenzene tert-Butylbenzene reaction_step Friedel-Crafts Alkylation Catalyst: AlCl₃ Solvent: CS₂ or DCM tert_butylbenzene->reaction_step chloroacetone Chloroacetone chloroacetone->reaction_step quench Quench with Ice/HCl reaction_step->quench Reaction Mixture extraction Organic Extraction quench->extraction wash Neutralization Wash (e.g., NaHCO₃) extraction->wash dry Drying (e.g., MgSO₄) wash->dry purify Vacuum Distillation dry->purify final_product This compound purify->final_product Purified Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via Friedel-Crafts Alkylation

Objective: To synthesize this compound from tert-butylbenzene and chloroacetone.

Materials:

  • tert-Butylbenzene (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Carbon Disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas).

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous CS₂. Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Reagent Addition: Add tert-butylbenzene (1.0 eq) to the addition funnel. Add chloroacetone (1.1 eq) to the AlCl₃ suspension dropwise, maintaining the temperature below 10 °C.

  • Aromatic Addition: Once the chloroacetone addition is complete, add the tert-butylbenzene from the addition funnel dropwise over 1-2 hours. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions or polyalkylation.[8]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until gas evolution ceases. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. Causality Note: This hydrolyzes the aluminum complexes and quenches the reaction.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Neutralization: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid or low-melting solid.

Part 2: Application in Pharmaceutical Intermediate Synthesis

The true value of this compound lies in its role as a versatile precursor. The ketone functionality is a synthetic handle that allows for a multitude of transformations. A primary application in pharmaceutical development is its conversion into chiral amino-ketones, such as 1-amino-1-(4-tert-butylphenyl)propan-2-one.[9] These amino-ketones are valuable chiral building blocks for synthesizing more complex molecules with specific biological activities, potentially for treating metabolic disorders or inflammation.[9]

The conversion can be achieved through various synthetic strategies, often involving an initial functionalization at the α-carbon (the CH₂ group adjacent to the carbonyl).

Intermediate_Synthesis cluster_alpha α-Functionalization cluster_substitution Nucleophilic Substitution cluster_reduction Reduction start_ketone 1-(4-tert-Butylphenyl) propan-2-one alpha_bromo α-Bromination (e.g., Br₂ in AcOH) start_ketone->alpha_bromo bromo_intermediate 1-Bromo-1-(4-tert-butylphenyl) propan-2-one alpha_bromo->bromo_intermediate sn2_reaction SN2 Reaction (e.g., NaN₃ or NH₃) bromo_intermediate->sn2_reaction azido_intermediate 1-Azido-1-(4-tert-butylphenyl) propan-2-one sn2_reaction->azido_intermediate via Azide reduction_step Reduction of Azide (e.g., H₂, Pd/C) azido_intermediate->reduction_step final_intermediate 1-Amino-1-(4-tert-butylphenyl) propan-2-one (Chiral Building Block) reduction_step->final_intermediate

Caption: Synthetic pathway from the parent ketone to a valuable amino-ketone intermediate.

Protocol 2: Synthesis of 1-Azido-1-(4-tert-butylphenyl)propan-2-one

Objective: To synthesize an α-azido ketone intermediate, a stable precursor to the corresponding α-amino ketone.

Materials:

  • This compound (1.0 eq)

  • Bromine (Br₂) (1.0 eq) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial) or CCl₄

  • Sodium Azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF) or Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Water, Brine, Anhydrous MgSO₄

Procedure:

Step A: α-Bromination

  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature with vigorous stirring. Causality Note: The reaction is performed in acid, which catalyzes the enolization of the ketone, the reactive species in electrophilic α-halogenation.

  • Reaction: Stir the mixture until the red-brown color of bromine disappears (typically 1-2 hours). Monitor by TLC.

  • Work-up: Pour the reaction mixture into a large volume of cold water. Extract the product with DCM.

  • Wash: Wash the organic layer with water, then with saturated Na₂S₂O₃ solution to quench any unreacted bromine, followed by saturated NaHCO₃ solution and brine.

  • Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude 1-bromo-1-(4-tert-butylphenyl)propan-2-one is often used directly in the next step without further purification.

Step B: Azide Substitution (SN2)

  • Setup: Dissolve the crude α-bromo ketone from Step A in DMF or acetone.

  • Azide Addition: Add sodium azide (NaN₃) (1.2 eq) portion-wise. Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme caution in a well-ventilated fume hood.

  • Reaction: Heat the mixture gently to 40-50 °C and stir for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the product with ethyl acetate or DCM.

  • Wash and Dry: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄.

  • Purification: After filtering and concentrating the solvent, purify the crude product by column chromatography on silica gel to yield 1-azido-1-(4-tert-butylphenyl)propan-2-one. This azido intermediate can then be readily reduced (e.g., via catalytic hydrogenation with H₂/Pd-C) to the target α-amino ketone.

Part 3: Analytical Characterization & Safety

Analytical Methods

Confirmation of product identity and purity is essential. The following techniques are standard for characterizing these compounds:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight and fragmentation pattern of the volatile ketone and its derivatives.[3]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption around 1715 cm⁻¹ indicates the ketone (C=O) stretch. In the azido-intermediate, a sharp, strong peak will appear around 2100 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by showing the chemical environment of all protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of non-volatile intermediates and final products.[10]

Safety and Handling

Working with this compound and its reagents requires strict adherence to safety protocols.

Table 2: Hazard and Safety Information

SubstanceKey HazardsRecommended PrecautionsReference(s)
1-(4-tert-Butylphenyl) propan-2-one Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing vapor.[4][11]
Aluminum Chloride (Anhydrous) Causes severe skin burns and eye damage. Reacts violently with water.Handle in a dry environment (glove box or with inert gas). Wear acid-resistant gloves and face shield.[12]
Chloroacetone Toxic if swallowed or inhaled. Lachrymator (causes tearing). Flammable.Work exclusively in a certified chemical fume hood. Wear appropriate respiratory protection.[6]
Sodium Azide Acutely toxic (fatal if swallowed or in contact with skin). Can form highly explosive heavy metal azides.Handle with extreme caution. Avoid contact with acids (forms toxic hydrazoic acid gas) and metals.N/A

Always consult the most current Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[11][13]

Conclusion

This compound is more than a simple ketone; it is a strategically designed building block that offers a reliable entry point into a range of valuable pharmaceutical intermediates. Its synthesis via established methods like the Friedel-Crafts reaction is scalable and regioselective. The true utility is demonstrated in its subsequent transformations, particularly the functionalization at the α-position to introduce nitrogen-containing groups, paving the way for the synthesis of chiral amines and other complex, high-value molecules. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to safely and effectively utilize this important precursor in their drug discovery and development programs.

References

Application of 1-(4-tert-Butylphenyl)propan-2-one in Fragrance and Flavor Industries: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of 1-(4-tert-Butylphenyl)propan-2-one in the fragrance and flavor industries. This guide delves into the compound's physicochemical properties, its olfactory and gustatory characteristics, and provides detailed protocols for its incorporation and evaluation in various formulations.

Introduction: Unveiling the Potential of a Versatile Aromatic Ketone

This compound, also known as p-tert-butylphenylacetone, is an aromatic ketone that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Beyond its role as a synthetic building block, its unique chemical structure lends itself to applications in the creation of diverse scents and tastes, making it a compound of interest for the fragrance and flavor industries.[1] This guide aims to provide the scientific community with the necessary technical information and protocols to effectively explore and utilize the potential of this compound in fragrance and flavor formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application. These properties influence its solubility, stability, and volatility, which are critical parameters in fragrance and flavor formulation.

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms p-tert-butylphenylacetone, 4-t-butylphenylacetone
CAS Number 81561-77-5
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance White to off-white powder/solid
Purity ≥97.0%
Solubility Soluble in alcohol

Application in the Fragrance Industry

Aromatic ketones are integral to modern perfumery, contributing depth, warmth, and complexity to fragrance compositions.[3][4][5] They are generally more stable than aldehydes, making them valuable for long-lasting scents.[4][6]

Olfactory Profile

While specific data for this compound is not extensively published in public literature, based on its chemical structure as an aromatic ketone, it is anticipated to possess a complex odor profile. Aromatic ketones often exhibit floral, powdery, warm, or woody characteristics.[3] The presence of the tert-butyl group is likely to influence the overall scent, potentially adding a unique nuance.

Rationale for Use

The application of this compound in fragrance formulations is justified by:

  • Complexity and Richness: Aromatic ketones contribute to layered and sophisticated fragrance patterns that evolve over time.[3]

  • Longevity: Due to their moderate volatility, ketones can enhance the persistence of a fragrance on the skin or in a product.[3]

  • Blending Capabilities: It is expected to blend well with a variety of other fragrance ingredients, including floral, woody, and spicy notes, to create harmonious and balanced accords.[3]

Experimental Protocol: Incorporation into a Solid Perfume Base

This protocol details the steps for incorporating this compound into a solid perfume base for olfactory evaluation.

Materials:

  • This compound (solid)

  • Beeswax pellets

  • Jojoba oil or Sweet Almond oil (carrier oil)

  • Heat-safe glass beaker

  • Stirring rod

  • Digital scale

  • Hot plate or water bath

  • Small, clean containers for the solid perfume

Procedure:

  • Preparation of the Base: In a heat-safe glass beaker, combine beeswax and the carrier oil in a 1:2 ratio by weight (e.g., 10g beeswax to 20g carrier oil). This ratio can be adjusted to achieve the desired consistency.[7]

  • Melting the Base: Gently heat the mixture on a hot plate or in a water bath until the beeswax is completely melted and the mixture is a clear liquid.

  • Incorporation of the Active Ingredient:

    • Accurately weigh the desired amount of this compound. For initial evaluation, a concentration range of 1-5% of the total base weight is recommended.

    • Remove the melted base from the heat source.

    • Gradually add the powdered this compound to the melted base while stirring continuously until it is completely dissolved. Ensure the temperature of the base is sufficient to dissolve the solid material without causing degradation.

  • Pouring and Cooling: Once the active ingredient is fully incorporated, carefully pour the liquid mixture into the small containers.

  • Solidification and Curing: Allow the solid perfume to cool and solidify at room temperature. It is advisable to let the perfume cure for at least 24 hours to allow the fragrance to fully integrate with the base.

  • Sensory Evaluation: Evaluate the olfactory profile of the solid perfume by applying a small amount to the skin. Note the top, middle, and base notes and the overall longevity of the fragrance.

Fragrance_Protocol cluster_prep Base Preparation cluster_incorp Incorporation cluster_final Final Steps weigh_wax Weigh Beeswax combine Combine in Beaker weigh_wax->combine weigh_oil Weigh Carrier Oil weigh_oil->combine melt Melt Base combine->melt add_active Add to Melted Base & Stir melt->add_active weigh_active Weigh 1-(4-tert-Butylphenyl) propan-2-one weigh_active->add_active pour Pour into Containers add_active->pour cool Cool & Solidify pour->cool cure Cure for 24h cool->cure evaluate Sensory Evaluation cure->evaluate

Caption: Workflow for incorporating this compound into a solid perfume.

Application in the Flavor Industry

Aromatic ketones can also be utilized as flavoring substances, often contributing to sweet, fruity, or creamy notes in food and beverage products.[5] The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has established a GRAS (Generally Recognized as Safe) program for flavoring substances, which includes a safety assessment of aromatic substituted secondary alcohols, ketones, and related esters.[8][9][10]

Gustatory Profile

The taste profile of this compound is not well-documented in publicly available literature. A comprehensive sensory evaluation is necessary to determine its specific flavor characteristics, potential off-notes, and optimal concentration for various food and beverage applications.

Rationale for Use

The potential application of this compound in the flavor industry stems from:

  • Novelty: Its unique structure may offer a novel flavor profile that is not currently available.

  • Enhancement: It could potentially enhance or modify existing flavor profiles, providing a more complex and desirable taste experience.

  • Stability: Ketones are generally more stable than aldehydes, which can be advantageous in food processing where heat and different pH conditions are encountered.[4][6]

Experimental Protocol: Evaluation in a Beverage Matrix

This protocol outlines a method for evaluating the flavor profile of this compound in a simple beverage matrix.

Materials:

  • This compound

  • Food-grade ethanol (for dilution)

  • Sugar solution (e.g., 10% sucrose in deionized water)

  • Deionized water

  • Volumetric flasks and pipettes

  • Sensory evaluation booths with controlled lighting and temperature[11]

  • Trained sensory panel

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound by dissolving a known weight of the compound in food-grade ethanol. A starting concentration of 1% (w/v) is suggested.

  • Sample Preparation:

    • Prepare a series of dilutions from the stock solution in the 10% sugar solution. The concentration range should be determined based on preliminary trials, but a starting range of 1 to 100 ppm is recommended.

    • Prepare a control sample containing only the 10% sugar solution.

  • Sensory Evaluation:

    • Conduct the sensory evaluation in a controlled environment to minimize bias.[11]

    • Present the samples to a trained sensory panel in a randomized order.

    • Use a descriptive analysis method where panelists are asked to identify and rate the intensity of different flavor attributes (e.g., sweet, fruity, floral, chemical, bitter).[11][12]

    • A triangle test can also be employed to determine if a perceptible difference exists between the samples containing the flavor compound and the control.[11]

  • Data Analysis:

    • Analyze the sensory data statistically to determine the flavor profile of this compound at different concentrations and to identify the optimal usage level.

Flavor_Protocol cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis stock Prepare 1% Stock Solution (in Ethanol) dilute Prepare Dilutions (in 10% Sugar Solution) stock->dilute present Present Samples to Panel (Randomized Order) dilute->present control Prepare Control Sample control->present descriptive Descriptive Analysis present->descriptive triangle Triangle Test present->triangle analyze Statistical Analysis descriptive->analyze triangle->analyze profile Determine Flavor Profile & Optimal Use Level analyze->profile

Caption: Workflow for evaluating the flavor profile of this compound.

Safety and Regulatory Considerations

The safety of any new fragrance or flavor ingredient is of paramount importance. Aromatic ketones are a class of compounds that have been reviewed by regulatory and safety bodies.

  • FEMA GRAS: The Flavor and Extract Manufacturers Association's Expert Panel has a comprehensive program for the safety evaluation of flavoring substances. Aromatic ketones are included in these evaluations, and many are considered GRAS for their intended use in food.[8][9][10] It is crucial to verify the GRAS status of this compound specifically.

  • RIFM: The Research Institute for Fragrance Materials (RIFM) conducts safety assessments of fragrance ingredients. Their database should be consulted for any available information on this compound. A RIFM safety assessment would provide guidance on safe use levels in different cosmetic product categories.[13][14][15][16][17]

  • SCCS: In the European Union, the Scientific Committee on Consumer Safety (SCCS) provides opinions on the safety of cosmetic ingredients.[18][19][20][21][22] It is important to check for any SCCS opinions related to this compound.

Researchers and developers must ensure that the use of this compound complies with all relevant national and international regulations.

Conclusion

This compound presents an interesting opportunity for the fragrance and flavor industries due to its unique chemical structure. Its potential to contribute novel and complex olfactory and gustatory profiles warrants further investigation. The protocols outlined in this guide provide a systematic approach for the incorporation and evaluation of this compound in fragrance and flavor formulations. Adherence to rigorous safety and regulatory standards is essential for its successful and responsible application. Further research into its sensory properties, stability, and potential synergies will be crucial in fully unlocking its potential as a valuable ingredient.

References

  • From Nature With Love. (n.d.). Basic Solid Perfume Base Formulation (Recipe). Retrieved from [Link]

  • How to Make Solid Perfume. (n.d.). Retrieved from [Link]

  • Luxury Parfum Blog. (2025, April 5). How To Make Solid Perfume: Complete Step-by-Step Guide. Retrieved from [Link]

  • Drop of Odor. (2025, December 7). Scents & Science (Ch. 12): A Guide to Ketones in Perfumery. Retrieved from [Link]

  • LEUXSCENT. (2025, September 8). How to Make Solid Perfume with Fragrance Oils – LEUXSCENT Guide. Retrieved from [Link]

  • A Beautiful Mess. (2021, July 13). Make Your Own Solid Perfume. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Kings Research. (2025, December 19). Why Acetophenone Is Vital for Fragrance and Flavor Chemists. Retrieved from [Link]

  • Hez Parfums. (2024, August 8). Beginner's Guide to Perfumery 013 - Understanding the Role. Retrieved from [Link]

  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7). Retrieved from [Link]

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • RIFM. (2024). RIFM fragrance ingredient safety assessment, octanal, CAS Registry Number 124-13-0. Food and Chemical Toxicology.
  • Dermaviduals. (n.d.). Fragrance sample? Aldehydes and ketones - ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavor Profile-A New Approach to Flavor Problems. Retrieved from [Link]

  • European Commission. (n.d.). SCCS - Opinions 2016 - 2021. Retrieved from [Link]

  • Chemistry of Fragrances: The Intricate Details Within Perfumes. (2014, May 12).
  • The Good Scents Company. (n.d.). para-tert-butyl acetophenone, 943-27-1. Retrieved from [Link]

  • European Commission. (n.d.). SCCS - Opinions. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (2000). GRAS Flavoring Substances 18. Food Technology, 54(6), 78-93.
  • European Commission. (n.d.). Opinion of the scientific committee on consumer safety (SCCS) - Final version of the opinion on Ethylzingerone - 'Hydroxyethoxyphenyl Butanone' (HEPB) - Cosmetics Europe No P98 - in cosmetic products. Retrieved from [Link]

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, 3(2H)-furanone, 5-ethyl-4-hydroxy-2-methyl-, CAS Registry Number 27538-09-6. Food and Chemical Toxicology.
  • Quora. (2018, August 27). What is the nature of ketones? Are they acidic or basic?. Retrieved from [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, CAS Registry Number 67801-38-1. Food and Chemical Toxicology.
  • Biorius. (n.d.). The Dossiers Currently on the Table of the SCCS. Retrieved from [Link]

  • Google Patents. (n.d.). EP0676393A1 - Cyclic ketones and their use in perfumery.
  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (2018). GRAS 28 Flavoring Substances. Food Technology, 72(6), 56-68.
  • PubMed. (2025). RIFM fragrance ingredient safety assessment, 4,5-dihydro-3(2H)thiophenone, CAS Registry Number 1003-04-9. Food and Chemical Toxicology.
  • U.S. Food and Drug Administration. (2025, December 9). Recently Published GRAS Notices and FDA Letters. Retrieved from [Link]

  • European Commission. (2022, October 13). The SCCS notes of guidance for the testing of cosmetic ingredients and their safety evaluation 12th revision. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RIFM. (2024). RIFM fragrance ingredient safety assessment, 1-(p-methoxyphenyl)-2-propanone, CAS Registry Number 122-84-9. Food and Chemical Toxicology.
  • PubMed Central (PMC). (2024, February 20). Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 20. GRAS Substances (3964-4023). Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 21. GRAS Substances (4024-4068). Retrieved from [Link]

  • BinWise. (n.d.). Beyond The Flavor Matrix: How to Plan Drink Pairings with Beverage Inventory Data. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4'-(tert-Butyl)propiophenone. Retrieved from [Link]

  • Shirley Ryan AbilityLab. (2023, May 15). Sensory Profile. Retrieved from [Link]

  • Pearson Assessments US. (n.d.). Adolescent/Adult Sensory Profile. Retrieved from [Link]

  • PubMed. (2001). The Adult Sensory Profile: measuring patterns of sensory processing.
  • Pearson Clinical Assessment AU&NZ. (n.d.). Adolescent / Adult Sensory Profile. Retrieved from [Link]

Sources

A Multi-technique Approach for the Comprehensive Identification of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract This guide provides a detailed framework of analytical methodologies for the unambiguous identification and characterization of 1-(4-tert-butylphenyl)propan-2-one (CAS No. 81561-77-5). As a key synthetic intermediate in the production of pharmaceuticals, fragrances, and agrochemicals like the fungicide Fenpropimorph, rigorous quality control is paramount.[1][2] This document moves beyond standard protocols to explain the causal reasoning behind methodological choices, offering researchers and drug development professionals a robust, cross-validated approach. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, ensuring a comprehensive and confident structural elucidation.

Introduction: The Analytical Imperative

This compound is a ketone derivative with a molecular formula of C₁₃H₁₈O and a molecular weight of approximately 190.29 g/mol .[3] Its molecular architecture, featuring a para-substituted aromatic ring and a ketone functional group, makes it a versatile building block in organic synthesis.[2] The purity and structural integrity of this intermediate directly impact the yield, efficacy, and safety profile of the final products. Therefore, a multi-faceted analytical strategy is not merely recommended but essential for quality assurance in a regulated environment.

The selection of analytical techniques is driven by the need for orthogonal data—that is, information derived from different physical principles. While chromatography separates the analyte from a mixture, spectrometry provides detailed structural information.[4] This application note details the synergistic use of chromatographic and spectroscopic techniques to create a self-validating system for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

Expertise & Causality: GC-MS is the premier technique for this analyte due to its volatility and thermal stability. The gas chromatography stage provides excellent separation, yielding a precise retention time (RT) for quantification and initial identification. The mass spectrometer then acts as a highly specific detector, fragmenting the molecule into a predictable pattern (mass spectrum) that serves as a structural "fingerprint." This combination offers exceptional sensitivity and selectivity.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Analyte B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C Vortex & Dilute to ~1 mg/mL B->C D Inject Sample (1 µL) C->D Transfer E GC Separation (Capillary Column) D->E F Elution & Transfer to MS E->F G Electron Ionization (70 eV) F->G H Mass Analyzer (Quadrupole) G->H I Detection H->I J Identify Peak at Retention Time I->J Acquire K Compare Mass Spectrum with Reference Library J->K L Confirm Structure K->L

Caption: Workflow for GC-MS identification of the analyte.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • GC System Configuration:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal. The phenyl-substituted stationary phase provides good selectivity for aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to spectral libraries (e.g., NIST).

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation: Identify the chromatographic peak corresponding to the analyte. Compare the acquired mass spectrum with a reference library spectrum, such as the NIST Mass Spectrometry Data Center.[3] The match quality and the presence of key fragment ions confirm the identity.

Data Presentation: Expected GC-MS Parameters
ParameterExpected ValueRationale for Structural Fragment
Retention Time (RT) ~10-12 minDependent on the specific GC conditions but will be consistent.
Molecular Ion [M]⁺ m/z 190Corresponds to the molecular weight of the compound (C₁₃H₁₈O).[3]
Key Fragment 1 m/z 147Loss of an acetyl group (-CH₃CO), a common fragmentation for methyl ketones.
Key Fragment 2 m/z 133Result of benzylic cleavage, leading to the stable tert-butylbenzyl cation.
Key Fragment 3 m/z 57Represents the tert-butyl cation [C(CH₃)₃]⁺.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity Assessment

Expertise & Causality: While GC-MS is excellent, HPLC is a complementary technique, particularly useful for purity analysis and for detecting potential non-volatile impurities. A Reverse-Phase (RP-HPLC) method is most suitable, where a non-polar stationary phase separates analytes based on their hydrophobicity. Given the compound's aromatic ring, a UV-Vis detector provides sensitive and linear detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Analyte B Dissolve in Mobile Phase (e.g., Acetonitrile) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample (10 µL) C->D Transfer E RP-HPLC Separation (C18 Column) D->E F Elution E->F G UV-Vis Detection F->G H Identify Peak at Retention Time G->H Acquire I Integrate Peak Area for Purity Assessment H->I J Confirm Identity (vs. Standard) I->J

Caption: Workflow for HPLC analysis and purity assessment.

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of approximately 0.5 mg/mL in acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.

  • HPLC System Configuration:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides robust separation for this type of molecule.

    • Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and Water. A typical starting point is 70:30 (v/v) MeCN:Water.[5][6] For MS-compatibility, a small amount of formic acid (0.1%) can be added; otherwise, phosphoric acid can be used to sharpen peaks.[5][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector set to 254 nm, where the phenyl ring exhibits strong absorbance.

  • Analysis: Inject 10 µL of the filtered sample.

  • Data Interpretation: The identity is confirmed by matching the retention time with that of a certified reference standard. Purity is calculated from the relative peak area of the main component compared to any impurity peaks.

Data Presentation: Expected HPLC Parameters
ParameterExpected ValueRationale
Column Type C18 (Octadecylsilane)Industry standard for reverse-phase; effectively retains the non-polar tert-butylphenyl group.
Mobile Phase 70:30 Acetonitrile:WaterBalances retention and elution, providing a reasonable run time with good peak shape.
Retention Time (RT) ~4-6 minHighly dependent on the exact conditions but should be sharp and reproducible.
Detection λmax ~254 nmCommon wavelength for detecting aromatic compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The energy absorbed at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the most telling signals will be the sharp carbonyl (C=O) stretch of the ketone and the various C-H and C=C bonds of the alkyl and aromatic portions. Spectral databases like SpectraBase confirm the availability of reference spectra for this compound.[3][8]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation A Place small amount of solid sample B ATR Crystal Interface A->B Apply C Acquire Spectrum (e.g., 32 scans) B->C D Perform Background Correction C->D E Identify Characteristic Absorption Bands D->E Process F Compare with Known Functional Group Frequencies E->F G Confirm Functional Group Presence F->G

Caption: Workflow for FTIR analysis using an ATR accessory.

Experimental Protocol
  • Sample Preparation: As the compound is a solid at room temperature, the simplest method is using an FTIR with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly onto the ATR crystal.

  • FTIR System Configuration:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 32 scans to achieve a good signal-to-noise ratio.

  • Analysis: First, run a background scan with a clean ATR crystal. Then, place the sample on the crystal, apply pressure, and acquire the sample spectrum.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeStructural Interpretation
~2965-2870C-H Stretch (sp³)Aliphatic C-H bonds in the tert-butyl and methyl/methylene groups.
~1715C=O StretchStrong, sharp peak characteristic of a simple aliphatic ketone.
~1610, ~1510C=C StretchAromatic ring stretching vibrations.
~830C-H BendOut-of-plane bending for a 1,4-disubstituted (para) aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their neighboring protons (connectivity). ¹³C NMR complements this by showing the number and types of carbon atoms. Together, they provide a complete and unambiguous map of the molecule's carbon-hydrogen framework.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation A Dissolve ~10-20 mg in Deuterated Solvent (e.g., CDCl₃) B Add TMS as Internal Standard A->B C Transfer to NMR Tube B->C D Place Tube in Magnet C->D Insert E Shim & Tune Probe D->E F Acquire ¹H and ¹³C Spectra E->F G Analyze Chemical Shifts, Integrals, & Multiplicities F->G Process H Assign Signals to Specific Nuclei G->H I Confirm Connectivity & Final Structure H->I

Caption: Workflow for structural elucidation using NMR spectroscopy.

Experimental Protocol
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). The residual proton peak of the solvent can also be used as a secondary reference.[9]

  • NMR System Configuration:

    • Spectrometer: A 300 MHz or higher field spectrometer.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • Data Interpretation: Assign all peaks in both spectra based on their chemical shift (δ), integration (for ¹H), and multiplicity (for ¹H).

Data Presentation: Predicted NMR Data (in CDCl₃)

¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35d2HAr-H Protons on the aromatic ring ortho to the alkyl chain.
~7.15d2HAr-H Protons on the aromatic ring ortho to the tert-butyl group.
~3.65s2H-CH₂ -COMethylene protons adjacent to both the aromatic ring and the carbonyl group.
~2.15s3H-CO-CH₃ Methyl protons of the ketone group.
~1.30s9H-C(CH₃ )₃Nine equivalent protons of the tert-butyl group.

¹³C NMR Spectrum:

Chemical Shift (δ, ppm)AssignmentRationale
~207C =OCharacteristic shift for a ketone carbon.
~150Ar-C Quaternary aromatic carbon attached to the tert-butyl group.
~131Ar-C Quaternary aromatic carbon attached to the propanone chain.
~129Ar-C HAromatic CH carbons.
~126Ar-C HAromatic CH carbons.
~50-C H₂-Methylene carbon.
~34-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~31-C(C H₃)₃Methyl carbons of the tert-butyl group.
~29-C H₃Methyl carbon of the ketone.

Conclusion

The unambiguous identification of this compound is reliably achieved through a coordinated, multi-technique approach. GC-MS provides a sensitive and specific fingerprint, HPLC confirms purity and retention characteristics, FTIR validates the presence of essential functional groups, and NMR delivers a definitive structural blueprint. By employing these orthogonal methods, researchers and quality control professionals can establish a self-validating system that ensures the identity and quality of this critical chemical intermediate, thereby safeguarding the integrity of downstream manufacturing processes.

References

  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Tert-butylphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]

  • Fengchen Group. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). 4'-(tert-Butyl)propiophenone. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-. Retrieved from [Link]

  • Zenkevich, I. G. (2017). Techniques and Methods of Identification. In Chemical Analysis. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Analysis of 1-(4-tert-Butylphenyl)propan-2-one by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(4-tert-Butylphenyl)propan-2-one

This compound (CAS No. 81561-77-5), a key intermediate in the synthesis of agrochemicals such as the fungicide Fenpropimorph, requires stringent analytical monitoring to ensure the quality and safety of the final product.[1] The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical and agrochemical products.[2][3] Therefore, robust and validated analytical methods are paramount for its quantification and impurity profiling.[4] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a framework grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7][8]

Compound Profile:

PropertyValueSource
Molecular FormulaC₁₃H₁₈O[9][10]
Molecular Weight190.28 g/mol [9][10]
AppearanceWhite to off-white powder[1]
CAS Number81561-77-5[9][11]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for HPLC in the Analysis of this compound

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a moderately polar and non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates analytes based on their hydrophobicity, offering excellent resolution for the target compound from its potential process-related impurities. The presence of a chromophore in the molecule's structure allows for straightforward detection using a UV-Vis or Diode Array Detector (DAD).[12]

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression from understanding the analyte's properties to method optimization and validation.

HPLC_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation Analyte_Properties Analyte Physicochemical Properties Assessment Column_Selection Column & Mobile Phase Screening Analyte_Properties->Column_Selection Informs Initial_Gradient Initial Gradient Run Column_Selection->Initial_Gradient Leads to Method_Optimization Method Optimization (Isocratic/Gradient) Initial_Gradient->Method_Optimization Guides System_Suitability System Suitability Testing Method_Optimization->System_Suitability Defines Method_Validation Full Method Validation (ICH Guidelines) System_Suitability->Method_Validation Precedes

Caption: Logical workflow for HPLC method development.

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)[1]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for ketones and aids in ionization for potential MS detection.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 50% B to 90% B over 15 min, hold for 5 min, return to initial conditions over 1 min, and equilibrate for 4 min.A gradient is recommended for initial screening to ensure elution of any less polar impurities. An isocratic method can be developed for routine analysis if impurities are well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnhances reproducibility of retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Detection DAD at 254 nmThe aromatic ring provides strong UV absorbance. A full UV scan should be performed to determine the optimal wavelength.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[13][14][15]

5. Method Validation (as per ICH Q2(R1)/Q2(R2) Guidelines): [6][7][8][16]

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and excipients. Peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[5]
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for peak area and retention time.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
System Suitability Tailing factor ≤ 2.0, theoretical plates ≥ 2000, and RSD of peak area and retention time for replicate injections ≤ 2.0%.[12]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for GC-MS in the Analysis of this compound

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it ideal for impurity identification and trace-level analysis. The mass spectrometer provides structural information, aiding in the unequivocal identification of unknown impurities. While this compound is amenable to direct GC analysis, derivatization can sometimes improve peak shape and thermal stability.[17][18]

GC-MS Method Development Workflow

The development of a GC-MS method involves careful selection of the column, temperature programming, and mass spectrometric parameters.

GCMS_Workflow cluster_prep_gc Preparation cluster_dev_gc Development & Optimization cluster_val_gc Validation & Identification Analyte_Volatility Analyte Volatility & Thermal Stability Column_Selection_GC Column Selection (Polarity) Analyte_Volatility->Column_Selection_GC Guides Temp_Program Temperature Program Optimization Column_Selection_GC->Temp_Program Influences MS_Params MS Parameter Tuning (Scan/SIM) Temp_Program->MS_Params Affects System_Suitability_GC System Suitability MS_Params->System_Suitability_GC Defines Spectral_Library Spectral Library Confirmation System_Suitability_GC->Spectral_Library Enables

Caption: Workflow for GC-MS method development.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • GC-grade dichloromethane or ethyl acetate

  • (Optional) Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.[19][20]

2. Instrumentation:

  • GC system equipped with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software with a spectral library (e.g., NIST).

3. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good efficiency.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless is used for trace analysis.
Oven Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program that should provide good separation.
Transfer Line Temperature 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
MS Scan Range m/z 40-400Covers the expected mass range of the analyte and its fragments.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare dilutions in ethyl acetate as required.

  • Sample Preparation: Dissolve the sample in ethyl acetate. If derivatization is necessary, evaporate the solvent and add the derivatizing agent according to the manufacturer's instructions, followed by heating. Reconstitute in a suitable solvent for injection.

5. Data Analysis and Identification:

  • The primary identification is based on the retention time of the analyte matching that of the reference standard.

  • Confirmation is achieved by comparing the acquired mass spectrum with the reference standard's spectrum and a spectral library (e.g., NIST).[9] The expected fragmentation pattern should be observed.

Expected Mass Spectrum Fragments (based on NIST library data): [9]

  • m/z 175: [M-CH₃]⁺

  • m/z 147: [M-C₃H₅O]⁺

  • m/z 133

  • m/z 91

6. Method Validation: The validation of a GC-MS method for impurity identification and quantification follows similar principles to HPLC, as outlined in the ICH guidelines. Key parameters include specificity (chromatographic resolution and mass spectral uniqueness), linearity, accuracy, precision, and LOD/LOQ.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable frameworks for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering precise quantification of the active ingredient. The GC-MS method provides an orthogonal technique that is particularly powerful for the identification and characterization of volatile impurities. Adherence to the principles of method validation as outlined by the ICH is crucial to ensure the generation of high-quality, defensible data in a regulated environment.[21]

References

  • Impurity quantification in pharmaceutical dosage forms - Oceanic Pharmachem. (n.d.).
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025, August 14). YouTube.
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
  • Derivatization in GC. (n.d.). Slideshare.
  • HPLC Sample Preparation. (n.d.). Organomation.
  • Impurity profiling of pharmaceutical Formulation. (n.d.).
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024, July 26).
  • Exploring this compound: Properties and Applications. (n.d.).
  • This compound. (n.d.). PubChem.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager.
  • Sample Preparation for HPLC. (2022, January 27). YouTube.
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
  • Everything You Need to Know About HPLC Sample Preparation. (2024, August 20).
  • HPLC Testing and Analysis – Detailed Guide for Accurate Results. (2024, July 23). Torontech.
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM.
  • GC Derivatization. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • 1-(4-Tert-butylphenyl)-2-methylpropan-1-one. (n.d.). PubChem.
  • 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. (n.d.). PubChem.
  • This compound. (n.d.). SpectraBase.
  • Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 81561-77-5|1-(4-(tert-Butyl)phenyl)propan-2-one. (n.d.). BLDpharm.
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016, June 6).
  • This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4'-(tert-Butyl)propiophenone. (2018, May 16). SIELC Technologies.
  • Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one. (n.d.). Benchchem.

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Synthesis of Novel Derivatives from 1-(4-tert-Butylphenyl)propan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Phenylpropanone Scaffold

1-(4-tert-Butylphenyl)propan-2-one, a substituted phenylpropanone, serves as a valuable and versatile starting material in medicinal chemistry and drug development.[1][2] Its structure, characterized by a bulky, lipophilic tert-butyl group on the phenyl ring and a reactive ketone functionality, provides a scaffold ripe for chemical modification.[3] This guide details several robust synthetic pathways for deriving novel compounds from this ketone, offering field-proven insights and detailed protocols for researchers engaged in the synthesis of new chemical entities. The derivatives explored herein have potential applications ranging from anti-inflammatory and antimicrobial agents to novel psychoactive compounds, making this an area of significant interest for drug discovery professionals.[4][5]

Core Synthetic Strategies and Protocols

The chemical reactivity of this compound is primarily centered around its ketone group. This allows for a variety of transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds. We will explore four principal synthetic routes:

  • Reductive Amination: Conversion of the ketone to primary, secondary, and tertiary amines.

  • Carbonyl Reduction: Reduction of the ketone to the corresponding secondary alcohol.

  • Aldol Condensation: Formation of α,β-unsaturated ketones (chalcone-like structures).

  • Wittig Reaction: Conversion of the carbonyl to an alkene.

Reductive Amination: Accessing Biologically Active Amines

Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines from carbonyl compounds.[6] This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7] By selecting different amine nucleophiles, a diverse library of primary, secondary, and tertiary amines can be generated. Derivatives of the analogous phenyl-2-propanamine are known to exhibit central nervous system activity.[4]

Two highly effective and widely used methods for reductive amination are presented below: the use of sodium triacetoxyborohydride (STAB-H) for general amination and the Leuckart reaction for direct conversion to the primary amine.

Workflow for Reductive Amination

G start This compound imine Imine/Iminium Intermediate start->imine + Amine amine Primary or Secondary Amine (R1R2NH) amine->imine product N-Substituted 1-(4-tert-butylphenyl)propan-2-amine imine->product Reduction stab Sodium Triacetoxyborohydride (STAB-H) stab->imine

Caption: General workflow for reductive amination using STAB-H.

Protocol 1.1: Synthesis of N-Benzyl-1-(4-tert-butylphenyl)propan-2-amine

This protocol describes the synthesis of a secondary amine using benzylamine as the nucleophile and sodium triacetoxyborohydride as the reducing agent. STAB-H is a mild and selective reducing agent that is particularly effective for reductive aminations.[8]

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB-H)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive amines.[9]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-Benzyl-1-(4-tert-butylphenyl)propan-2-amine.

Expected Outcome: A colorless to pale yellow oil.

Protocol 1.2: Leuckart Reaction for the Synthesis of 1-(4-tert-Butylphenyl)propan-2-amine

The Leuckart reaction is a classic method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[10] This reaction is particularly useful for the synthesis of primary amines.

Materials:

  • This compound

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (20%)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and ammonium formate (4.0 eq).

  • Slowly add formic acid (2.0 eq) to the mixture.

  • Heat the reaction mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid (5.0 eq).

  • Heat the mixture at reflux for an additional 4-6 hours to hydrolyze the intermediate formamide.

  • Cool the mixture in an ice bath and basify with a 20% sodium hydroxide solution until pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-tert-butylphenyl)propan-2-amine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt and recrystallization.

Application Notes: The primary amine, 1-(4-tert-butylphenyl)propan-2-amine, is a close analog of amphetamine and may exhibit stimulant properties.[4] Its derivatives are of interest in the study of monoamine oxidase inhibitors and other neurologically active agents.

Carbonyl Reduction: Synthesis of 1-(4-tert-Butylphenyl)propan-2-ol

Scientific Rationale: The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydroxyl group, which can be a handle for further functionalization. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this purpose.[11]

Protocol 2.1: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-(4-tert-Butylphenyl)propan-2-ol.

  • The product can be further purified by flash chromatography if necessary.

Application Notes: The resulting alcohol can be used as a chiral building block or be further derivatized, for example, through esterification or etherification, to explore a wider chemical space for biological activity.

Aldol Condensation: Synthesis of Chalcone-like Derivatives

Scientific Rationale: The Claisen-Schmidt condensation, a type of aldol condensation, between a ketone and an aromatic aldehyde in the presence of a base, yields an α,β-unsaturated ketone, commonly known as a chalcone.[12] Chalcones are a class of compounds with a wide range of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13][14][15]

Workflow for Aldol Condensation

G start This compound enolate Enolate Intermediate start->enolate Deprotonation aldehyde Aromatic Aldehyde (Ar-CHO) aldol_adduct β-Hydroxy Ketone aldehyde->aldol_adduct base Base (e.g., NaOH, KOH) base->start enolate->aldol_adduct + Aldehyde product Chalcone Derivative (α,β-Unsaturated Ketone) aldol_adduct->product Dehydration

Caption: Base-catalyzed Aldol Condensation workflow.

Protocol 3.1: Synthesis of (E)-1-(4-tert-butylphenyl)-4-phenylbut-3-en-2-one

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water (e.g., 10% w/v).

  • Slowly add the NaOH solution to the stirred solution of the ketone and aldehyde at room temperature.

  • Continue stirring at room temperature for 4-6 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from ethanol to obtain the pure chalcone derivative.

Application Notes: The synthesized chalcone can be evaluated for a range of biological activities. The α,β-unsaturated ketone moiety is a Michael acceptor and can react with biological nucleophiles, which is often a key aspect of its mechanism of action.[1]

Wittig Reaction: Alkene Synthesis

Scientific Rationale: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[15][16] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is highly regioselective, with the double bond forming specifically at the position of the original carbonyl group.

Protocol 4.1: Synthesis of 2-methyl-3-(4-tert-butylphenyl)prop-1-ene

This protocol describes the conversion of the ketone to a terminal alkene using methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A characteristic color change (typically to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to separate the nonpolar alkene from the more polar triphenylphosphine oxide.

Application Notes: The resulting alkene can be used in further synthetic transformations, such as polymerization or as a substrate in metathesis reactions.

Data Summary

Starting MaterialReaction TypeReagentsProductPotential Applications
This compoundReductive AminationBenzylamine, NaBH(OAc)₃N-Benzyl-1-(4-tert-butylphenyl)propan-2-amineCNS active agents, enzyme inhibitors
This compoundLeuckart ReactionNH₄HCO₂, HCOOH1-(4-tert-Butylphenyl)propan-2-aminePrecursor for psychoactive compounds
This compoundCarbonyl ReductionNaBH₄1-(4-tert-Butylphenyl)propan-2-olChiral building block
This compoundAldol CondensationBenzaldehyde, NaOH(E)-1-(4-tert-butylphenyl)-4-phenylbut-3-en-2-oneAnti-inflammatory, antimicrobial agents
This compoundWittig ReactionPh₃P=CH₂, n-BuLi2-methyl-3-(4-tert-butylphenyl)prop-1-eneMonomer for polymerization, synthetic intermediate

References

Sources

The Versatile Keystone: 1-(4-tert-Butylphenyl)propan-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, enabling the construction of a diverse array of complex structures. 1-(4-tert-Butylphenyl)propan-2-one, a seemingly unassuming ketone, is one such versatile keystone. Its unique structural features—a sterically bulky tert-butyl group, a reactive ketone functionality, and a readily functionalizable aromatic ring—make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.[1][2] This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and its application in the construction of high-value molecules, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Spectroscopic Data

Before delving into synthetic applications, a foundational understanding of the physicochemical properties of this compound is essential.

PropertyValueSource
Molecular Formula C₁₃H₁₈O[3]
Molecular Weight 190.28 g/mol [3]
CAS Number 81561-77-5[3]
Appearance White to off-white powder[1]
Purity ≥98.0%[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the methylene protons adjacent to the carbonyl and the aromatic ring (a singlet around 3.6 ppm), the methyl protons of the acetone moiety (a singlet around 2.1 ppm), and the aromatic protons (two doublets in the aromatic region, typically between 7.1 and 7.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon (typically downfield, >200 ppm), the methyl carbon of the acetone moiety, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone will be prominent, typically in the range of 1710-1725 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns.[3]

Synthesis of this compound: A Practical Protocol

The most common and industrially scalable method for the synthesis of aryl ketones is the Friedel-Crafts acylation. The following protocol describes a plausible and generalized two-step procedure for the synthesis of this compound, starting from the readily available tert-butylbenzene. This method involves an initial Friedel-Crafts acylation with chloroacetyl chloride, followed by methylation.

Protocol 1: Two-Step Synthesis via Friedel-Crafts Acylation

Step 1: Friedel-Crafts Acylation of tert-Butylbenzene with Chloroacetyl Chloride

This initial step synthesizes the intermediate, 2-chloro-1-(4-tert-butylphenyl)ethan-1-one.

Materials:

  • tert-Butylbenzene

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Addition of Substrate: After the addition of chloroacetyl chloride is complete, add tert-butylbenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-1-(4-tert-butylphenyl)ethan-1-one.

Step 2: Methylation to this compound

This step involves the substitution of the chlorine atom with a methyl group. A common method for this transformation is the use of an organocuprate reagent, such as lithium dimethylcuprate.

Materials:

  • 2-chloro-1-(4-tert-butylphenyl)ethan-1-one (from Step 1)

  • Methyllithium (MeLi) solution in diethyl ether

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Lithium Dimethylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether or THF and cool to 0 °C. Slowly add methyllithium solution (1.0 equivalent) dropwise. The solution will typically change color, indicating the formation of the cuprate.

  • Addition of the Ketone: Dissolve the crude 2-chloro-1-(4-tert-butylphenyl)ethan-1-one from Step 1 in anhydrous diethyl ether or THF and add it slowly to the freshly prepared lithium dimethylcuprate solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Workup: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Methylation cluster_end Final Product tert-Butylbenzene tert-Butylbenzene Reaction_Vessel_1 Reaction: AlCl3, DCM, 0°C to RT tert-Butylbenzene->Reaction_Vessel_1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel_1 Workup_1 Quench (Ice/HCl) & Workup Reaction_Vessel_1->Workup_1 Intermediate 2-chloro-1-(4-tert-butylphenyl)ethan-1-one Workup_1->Intermediate Reaction_Vessel_2 Reaction with Intermediate, 0°C Intermediate->Reaction_Vessel_2 Reagent_Prep Prepare LiCu(CH3)2 Reagent_Prep->Reaction_Vessel_2 Workup_2 Quench (NH4Cl) & Workup Reaction_Vessel_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Two-step synthesis of this compound.

Application as a Building Block: Synthesis of a Nabumetone Analogue

The ketone functionality of this compound is a versatile handle for a variety of chemical transformations. One important application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues. Nabumetone, for example, is a 4-(aryl)butan-2-one.[5][6][7][8][9] The following protocol outlines a general procedure for the synthesis of a 4-(4-tert-butylphenyl)butan-2-one, an analogue of Nabumetone, via a Wittig reaction followed by hydrogenation.

Protocol 2: Synthesis of a Nabumetone Analogue

Step 1: Wittig Reaction with Methoxycarbonylmethylenetriphenylphosphorane

This step introduces the butenone side chain.

Materials:

  • This compound

  • Methoxycarbonylmethylenetriphenylphosphorane (Wittig reagent)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and methoxycarbonylmethylenetriphenylphosphorane (1.1 equivalents) in anhydrous toluene or THF.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.

Step 2: Saponification and Decarboxylation

This step converts the α,β-unsaturated ester to the corresponding butenone.

Materials:

  • α,β-unsaturated ester from Step 1

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Saponification: Dissolve the α,β-unsaturated ester in a mixture of methanol or ethanol and a solution of potassium hydroxide or sodium hydroxide in water.

  • Reaction: Stir the mixture at room temperature or gentle heat until the saponification is complete (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. The resulting carboxylic acid will often decarboxylate upon heating. Gently heat the mixture to facilitate decarboxylation until gas evolution ceases.

  • Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(4-tert-butylphenyl)but-3-en-2-one.

Step 3: Selective Hydrogenation

This final step reduces the carbon-carbon double bond to yield the target Nabumetone analogue.

Materials:

  • 4-(4-tert-butylphenyl)but-3-en-2-one from Step 2

  • Palladium on carbon (Pd/C, 5-10%)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve the crude butenone in ethanol or ethyl acetate. Add a catalytic amount of Pd/C.

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and purge the system with hydrogen. Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification by flash column chromatography or recrystallization will yield the pure 4-(4-tert-butylphenyl)butan-2-one.

Nabumetone_Analogue_Synthesis Start This compound Wittig Step 1: Wittig Reaction Start->Wittig Intermediate1 α,β-Unsaturated Ester Wittig->Intermediate1 Saponification Step 2: Saponification & Decarboxylation Intermediate1->Saponification Intermediate2 4-(4-tert-butylphenyl)but-3-en-2-one Saponification->Intermediate2 Hydrogenation Step 3: Selective Hydrogenation Intermediate2->Hydrogenation Final_Product 4-(4-tert-butylphenyl)butan-2-one (Nabumetone Analogue) Hydrogenation->Final_Product

Sources

Experimental protocols for reactions with 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Utility of 1-(4-tert-Butylphenyl)propan-2-one

Authored by: Senior Application Scientist, Chemical Synthesis Division
Date: January 3, 2026

Introduction and Strategic Overview

This compound (CAS: 81561-77-5), also known as 4-t-butylphenylacetone, is a substituted aromatic ketone that serves as a pivotal intermediate in the synthesis of a diverse range of organic molecules.[1][2][3] Its structure, featuring a reactive ketone carbonyl and acidic α-hydrogens, makes it a versatile substrate for numerous transformations. This guide provides detailed experimental protocols for its synthesis and subsequent functionalization, targeting researchers, chemists, and drug development professionals. The applications of this compound are significant, particularly as a key building block in the production of agrochemicals like the fungicide Fenpropimorph and as an intermediate for pharmaceuticals and fragrance compounds.[1][2]

The protocols herein are presented not merely as procedural steps but as self-validating systems, grounded in established chemical principles. Each experimental choice, from reagent selection to reaction conditions, is rationalized to provide a deeper understanding of the underlying causality, ensuring both reproducibility and adaptability.

Physicochemical Profile and Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 81561-77-5[3][4]
Molecular Formula C₁₃H₁₈O[3][4]
Molecular Weight 190.29 g/mol [3][5]
Appearance White to off-white powder; may also be a liquid[2][5]
Purity Typically ≥95-98%[2][4][5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][5]
Critical Safety Protocols

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, the following precautions, based on structurally similar aromatic ketones and general laboratory chemicals, must be observed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]

  • Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[6][8]

  • Precautionary Statements: Adhere to standard laboratory safety protocols, including those outlined by statements such as P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P264 (Wash skin thoroughly after handling).[8]

Synthesis Protocol: Friedel-Crafts Alkylation

The most direct and industrially relevant synthesis of this compound involves the Friedel-Crafts reaction between tert-butylbenzene and an appropriate C3 electrophile. The reaction of tert-butylbenzene with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) provides a direct route to the target ketone.[9][10]

The causality behind this choice rests on the electrophilic aromatic substitution mechanism. AlCl₃ coordinates to the chlorine atom of chloroacetone, creating a highly electrophilic carbocation or a polarized complex, which is then attacked by the electron-rich tert-butylbenzene ring.[10][11] The tert-butyl group is an ortho-, para-director, with the para-product being sterically favored.

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_rearo Step 3: Rearomatization chloroacetone Chloroacetone complex [H₃C-CO-CH₂···Cl···AlCl₃]⁺ Polarized Complex / Carbocation chloroacetone->complex Coordination alcl3 AlCl₃ (Lewis Acid) alcl3->complex sigma Arenium Ion (Sigma Complex) complex->sigma tBuBenzene tert-Butylbenzene tBuBenzene->sigma Nucleophilic Attack product This compound sigma->product Deprotonation hcl_alcl3 HCl + AlCl₃ sigma->hcl_alcl3 Loss of H⁺

Caption: Friedel-Crafts Alkylation Mechanism.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize evolved HCl gas). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with tert-butylbenzene (1.2 eq) and a suitable solvent such as dichloromethane (DCM) or carbon disulfide. Cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Electrophile Addition: Add chloroacetone (1.0 eq) dropwise from the addition funnel over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions like polyalkylation.[12]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 2: Reagent and Condition Summary for Synthesis

Reagent/ParameterQuantity/ValueRationale
tert-Butylbenzene1.2 eqUsed in slight excess to favor mono-alkylation.
Chloroacetone1.0 eqLimiting reagent.
Aluminum Chloride (AlCl₃)1.1 eqCatalytic amount (in excess of 1 eq due to complexation with ketone product).
SolventDichloromethaneInert solvent, good solubility for reagents.
Temperature0 °C to Room Temp.Low initial temperature controls exothermicity.
Reaction Time2-4 hoursMonitored by TLC/GC-MS for completion.

Key Functionalization Protocols

The following protocols leverage the reactivity of the ketone moiety for further synthetic elaboration.

Protocol A: Reductive Amination to Synthesize Amines

Reductive amination is a cornerstone of amine synthesis, offering a controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[13] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent as it is mild, selective for imines over ketones, and does not require stringent pH control.[13][14]

G cluster_process One-Pot Reaction Vessel start 1-(4-tert-Butylphenyl) propan-2-one imine Imine/Iminium Ion Intermediate start->imine Condensation (Loss of H₂O) amine Primary/Secondary Amine (R-NH₂) amine->imine reduction Reduction with NaBH(OAc)₃ imine->reduction product Substituted Amine Product reduction->product

Caption: Workflow for One-Pot Reductive Amination.

3.1.1. Step-by-Step Reductive Amination Protocol
  • Reactor Setup: To a solution of this compound (1.0 eq) in an appropriate solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary amine (e.g., benzylamine, 1.1 eq).

  • Imine Formation: Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Table 3: Reagent and Condition Summary for Reductive Amination

Reagent/ParameterQuantity/ValueRationale
Ketone Substrate1.0 eqLimiting reagent.
Primary Amine1.1 eqSlight excess to drive imine formation.
NaBH(OAc)₃1.5 eqMild and selective reducing agent.
Acetic Acid1-2 eqCatalyst for imine formation.
SolventDichloroethane (DCE)Aprotic solvent suitable for this reaction.
TemperatureRoom TemperatureMild conditions preserve sensitive functional groups.
Protocol B: Acid-Catalyzed α-Halogenation

The introduction of a halogen at the α-position of a ketone creates a valuable electrophilic center for subsequent nucleophilic substitution (Sₙ2) or elimination reactions. Under acidic conditions, the reaction proceeds through an enol intermediate, and the reaction rate is dependent on the rate of enolization.[15][16] This method is generally preferred for achieving mono-halogenation because the introduced electron-withdrawing halogen deactivates the product towards further enolization.[17]

G ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation h_plus H⁺ (Acid Catalyst) h_plus->protonated_ketone enol Enol Intermediate protonated_ketone->enol Tautomerization halonium Oxocarbenium Ion enol->halonium Nucleophilic Attack halogen Br₂ halogen->halonium product α-Bromoketone halonium->product Deprotonation

Caption: Mechanism for Acid-Catalyzed α-Bromination.

3.2.1. Step-by-Step α-Bromination Protocol
  • Reagent Solution: In a flask protected from light, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Halogen Addition: Add a solution of bromine (Br₂, 1.0 eq) in acetic acid dropwise to the ketone solution with vigorous stirring. The characteristic reddish-brown color of bromine should disappear as it is consumed.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor the reaction by TLC to confirm the formation of the higher R₟ product and the consumption of the starting material.

  • Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product and dilute the acetic acid.

  • Extraction: Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, dilute sodium thiosulfate solution (to remove any excess bromine), and finally with brine. Dry the solution over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude α-bromoketone, which can be purified further by recrystallization or chromatography if necessary.

Table 4: Reagent and Condition Summary for α-Bromination

Reagent/ParameterQuantity/ValueRationale
Ketone Substrate1.0 eqLimiting reagent.
Bromine (Br₂)1.0 eqStoichiometric amount to favor mono-bromination.
SolventAcetic AcidActs as both solvent and acid catalyst for enolization.
TemperatureRoom TemperatureSufficient for the reaction to proceed at a controlled rate.
Protocol C: Base-Catalyzed Crossed Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction.[18] A crossed aldol reaction between this compound (which has α-hydrogens and can form an enolate) and a non-enolizable aldehyde like benzaldehyde prevents self-condensation of the aldehyde partner, leading to a more controlled product outcome. The reaction is catalyzed by a base (e.g., NaOH) which deprotonates the α-carbon of the ketone to form a nucleophilic enolate.

G ketone 1-(4-tert-Butylphenyl) propan-2-one enolate Enolate (Nucleophile) ketone->enolate Deprotonation base Base (NaOH) base->enolate aldol_adduct Aldol Adduct (β-Hydroxy Ketone) enolate->aldol_adduct Nucleophilic Attack aldehyde Benzaldehyde (Electrophile) aldehyde->aldol_adduct product α,β-Unsaturated Ketone (Final Product) aldol_adduct->product Dehydration (-H₂O)

Caption: Workflow for Crossed Aldol Condensation.

3.3.1. Step-by-Step Aldol Condensation Protocol
  • Reagent Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH, e.g., 10%) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Work-up: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 5: Reagent and Condition Summary for Aldol Condensation

Reagent/ParameterQuantity/ValueRationale
Ketone Substrate1.0 eqEnolate precursor.
Benzaldehyde1.0 eqNon-enolizable electrophile.
Sodium HydroxideCatalyticBase catalyst to generate the enolate.
SolventEthanolGood solvent for both reagents and product.
Temperature0 °C to Room Temp.Controls the reaction rate and minimizes side reactions.

Analytical Characterization

Validation of experimental outcomes is critical. The identity, purity, and yield of all synthesized compounds should be confirmed using a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess purity.[3][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise structure of the product and confirm successful transformation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ketone, disappearance of N-H stretch in reductive amination).[19]

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.[20][21]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. The protocols detailed in this guide for its synthesis via Friedel-Crafts alkylation and its subsequent conversion into amines, α-haloketones, and C-C coupled products via reductive amination, halogenation, and aldol condensation, respectively, provide a robust framework for researchers. By understanding the causality behind each procedural step, scientists can confidently and safely utilize this building block to advance projects in drug discovery, materials science, and agrochemicals.

References

  • Cheméo. Chemical Properties of 1-Hexanone, 1-phenyl- (CAS 942-92-7).[Link]

  • LookChem. Reactions of 1-aryl-2-propanones with chloromethyleneiminium salt.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. this compound.[Link]

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Application Notes & Protocols: The Emerging Role of Enolizable Ketones as Activators in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Chemist

In the dynamic landscape of synthetic organic chemistry, the pursuit of milder, more efficient, and broadly applicable catalytic systems is a perpetual endeavor. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthesis, enabling the construction of complex molecular architectures that are pivotal to the pharmaceutical and materials science industries.[1][2] While the design of sophisticated ligands has traditionally been the focal point for enhancing catalytic activity, recent discoveries have illuminated the profound impact of reaction additives on the activation of palladium precatalysts. This guide delves into an exciting and relatively new area of this field: the use of simple, enolizable ketones as potent activators for palladium(II) precatalysts in challenging cross-coupling reactions, with a particular focus on the Buchwald-Hartwig amination.

Contrary to their traditional role as substrates, certain ketones have been identified as key players in the in situ reduction of Pd(II) to the catalytically active Pd(0) species, a critical and often rate-limiting step in the catalytic cycle.[1][3] This discovery opens up new avenues for optimizing reaction conditions, particularly for unreactive substrates or at lower temperatures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this phenomenon, complete with detailed protocols and mechanistic insights to empower the application of this novel strategy in their own synthetic endeavors.

The Principle: Overcoming the Activation Barrier of Palladium(II) Precatalysts

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamentally driven by a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.[2][4] While a variety of stable and user-friendly Pd(II) precatalysts, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, are commercially available, their efficient in situ reduction to the active Pd(0) species is paramount for initiating the catalytic cycle.[5][6]

Traditionally, this reduction is thought to be mediated by various components of the reaction mixture, such as amines, phosphines, or organometallic reagents. However, these processes can be sluggish or inefficient, particularly with challenging substrates or under mild conditions. Recent studies have compellingly demonstrated that the addition of simple enolizable ketones, such as 3-pentanone or even acetone, can dramatically accelerate the activation of Pd(II) precatalysts, leading to significantly improved reaction rates and yields.[1][7][8]

The Mechanistic Rationale: A Ketone-Mediated Reduction Pathway

The prevailing hypothesis for the role of enolizable ketones as activators involves their ability to facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species in the presence of a base.[1][3] Mechanistic studies suggest that the enolate form of the ketone, generated in the presence of a strong base like sodium tert-butoxide (NaOt-Bu), acts as a reducing agent for the Pd(II) center. This process is particularly effective for precatalysts like [(DTBNpP)PdCl₂]₂ and PEPPSI-IPr.[1][3]

The proposed activation pathway can be visualized as follows:

G cluster_activation Precatalyst Activation cluster_catalytic_cycle Buchwald-Hartwig Amination Cycle Pd_II Pd(II) Precatalyst (e.g., PEPPSI-IPr) Pd_0 Active Pd(0) Species Pd_II->Pd_0 Reduction Ketone Enolizable Ketone (e.g., 3-Pentanone) Enolate Enolate Ketone->Enolate Base Base (e.g., NaOt-Bu) Base->Enolate Deprotonation Enolate->Pd_0 ArX Aryl Halide (Ar-X) Pd_II_complex [L-Pd(II)-Ar]X Pd_0->Pd_II_complex Oxidative Addition ArX->Pd_II_complex Amine Amine (R₂NH) Pd_II_amido [L-Pd(II)-Ar(NR₂)] Amine->Pd_II_amido Product Aryl Amine (Ar-NR₂) Pd_II_complex->Pd_II_amido Amine Coordination & Deprotonation Pd_II_amido->Pd_0 Pd_II_amido->Product Reductive Elimination

Figure 1: Proposed mechanism of ketone-mediated Pd(II) precatalyst activation and subsequent Buchwald-Hartwig amination catalytic cycle.

Application in Focus: Buchwald-Hartwig Amination of Aryl Bromides

The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, serves as an excellent case study to illustrate the practical benefits of using enolizable ketones as activators.[7][8] This is especially true for reactions involving less reactive aryl bromides or when aiming for room temperature transformations. The addition of a ketone activator can be the difference between a sluggish, low-yielding reaction and an efficient, high-yielding synthesis.[7][8]

Comparative Performance of Ketone Activators

Research has shown that not all enolizable ketones perform equally as activators. While acetone shows some activating effect, 3-pentanone and mesityl oxide have been identified as particularly effective.[1] The following table summarizes the comparative performance of different ketones in the Buchwald-Hartwig amination of 4-bromoanisole with aniline, catalyzed by a palladium precatalyst.

Ketone ActivatorConcentration (mol%)Temperature (°C)Conversion (%)Notes
None-22<5Demonstrates the necessity of an activator for efficient reaction at room temperature.
Acetone1022~20Modest activation observed.
3-Pentanone 10 22 >95 Highly effective activator, leading to near-quantitative conversion.
Mesityl Oxide1022>90Also a very effective activator.[1]
3-Pentanone222~70Lower concentrations are less effective.[1]
3-Pentanone2022~80Higher concentrations can lead to catalyst inhibition.[1]

Data compiled from studies on the activation of palladium precatalysts in amine arylation reactions.[1]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline using 3-Pentanone as an Activator

This protocol provides a step-by-step guide for the synthesis of 4-methoxydiphenylamine, a representative example of a Buchwald-Hartwig amination reaction enhanced by a ketone activator.

Materials and Reagents:
  • Palladium Precatalyst: PEPPSI™-IPr (1 mol%)

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Amine: Aniline (1.2 mmol, 1.2 equiv)

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)

  • Ketone Activator: 3-Pentanone (0.1 mmol, 0.1 equiv)

  • Solvent: Anhydrous Toluene (2 mL)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and stir bar

Experimental Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction and Workup A 1. Add PEPPSI-IPr, NaOt-Bu, and stir bar to a Schlenk tube. B 2. Evacuate and backfill the tube with inert gas (3x). A->B C 3. Add anhydrous toluene. B->C D 4. Add 3-pentanone. C->D E 5. Add 4-bromoanisole. D->E F 6. Add aniline. E->F G 7. Stir at room temperature (or heat if necessary). F->G H 8. Monitor reaction by TLC or GC-MS. G->H I 9. Quench with water and extract with an organic solvent. H->I J 10. Dry, concentrate, and purify by column chromatography. I->J

Figure 2: Step-by-step experimental workflow for the ketone-activated Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Preparation of the Reaction Vessel: To a dry Schlenk tube equipped with a magnetic stir bar, add the PEPPSI™-IPr precatalyst (0.01 mmol) and sodium tert-butoxide (1.5 mmol).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (2 mL). Subsequently, add 3-pentanone (0.1 mmol), followed by 4-bromoanisole (1.0 mmol), and finally aniline (1.2 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature (22-25 °C).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-18 hours at room temperature.[1]

  • Work-up: Upon completion, quench the reaction by adding water (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-methoxydiphenylamine.

Troubleshooting and Considerations

  • Choice of Base: Sodium tert-butoxide is a commonly used strong base that is effective in both the activation and catalytic cycle. Weaker bases may not be as effective, especially for the initial activation step.

  • Ketone Concentration: The concentration of the ketone activator is crucial. While a catalytic amount is beneficial, a large excess can lead to catalyst inhibition or the formation of α-arylated ketone byproducts.[1]

  • Substrate Scope: The ketone activation method has shown particular promise for sterically hindered and electronically diverse substrates.[7][8] For highly reactive substrates, the ketone activator may not be necessary.

  • Order of Addition: The order of reagent addition can influence the reaction outcome. It is generally recommended to add the ketone activator before the amine and aryl halide.[7][8]

Conclusion and Future Outlook

The discovery of enolizable ketones as activators for palladium(II) precatalysts represents a significant advancement in the field of cross-coupling chemistry. This simple yet powerful strategy provides a practical solution for overcoming the activation barrier of stable Pd(II) precatalysts, enabling efficient C-N bond formation under milder conditions and with a broader substrate scope. The readily available and inexpensive nature of these ketone activators makes this methodology highly attractive for both academic research and industrial applications.

Further exploration of this phenomenon is warranted. Investigating a wider range of enolizable ketones, expanding the application to other types of cross-coupling reactions, and conducting more in-depth mechanistic studies will undoubtedly unveil new opportunities for catalyst activation and reaction optimization. As our understanding of these intricate catalytic systems grows, we can anticipate the development of even more robust and versatile synthetic tools for the construction of complex molecules that shape our world.

References

Sources

The Strategic Role of 1-(4-tert-Butylphenyl)propan-2-one in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Phenylpropanone Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The selection of appropriate starting materials is a critical determinant of the overall success and practicality of a synthetic route. 1-(4-tert-Butylphenyl)propan-2-one, also known as 4-tert-butylphenylacetone, has emerged as a valuable and versatile chemical intermediate.[1] Its unique structural features, comprising a sterically demanding tert-butyl group on a phenyl ring attached to a propanone moiety, provide a scaffold that is instrumental in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth exploration of the role of this key intermediate in API synthesis, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

The presence of the tert-butyl group offers several advantages in drug design and synthesis. It can enhance metabolic stability by sterically hindering sites prone to enzymatic degradation, and its lipophilicity can favorably modulate the pharmacokinetic profile of a drug candidate. The propanone side chain, with its reactive carbonyl group, serves as a versatile handle for a variety of chemical transformations, most notably for the introduction of nitrogen-containing functional groups.

Core Application: Synthesis of Fenproporex via Reductive Amination

A prominent example of the utility of this compound in API synthesis is its role as a direct precursor to Fenproporex . Fenproporex is a stimulant drug that has been used as an appetite suppressant.[2] The synthesis of Fenproporex from this compound is a classic illustration of reductive amination , a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.

Reductive amination involves the reaction of a carbonyl compound (in this case, the ketone this compound) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot reaction is highly efficient and avoids the common issue of over-alkylation that can occur with direct alkylation of amines.

Mechanistic Insight into Fenproporex Synthesis

The synthesis of Fenproporex proceeds through the reaction of this compound with 3-aminopropionitrile in the presence of a suitable reducing agent. The reaction can be conceptually broken down into two key steps:

  • Imine Formation: The nitrogen atom of 3-aminopropionitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. A molecule of water is subsequently eliminated to form the corresponding imine intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final product, Fenproporex.

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity. Sodium borohydride is a cost-effective and powerful reducing agent, while sodium triacetoxyborohydride is a milder and more selective reagent that can often be used in the presence of other reducible functional groups.

Experimental Protocols

Protocol 1: Synthesis of Fenproporex via Reductive Amination with Sodium Borohydride

This protocol outlines a general procedure for the synthesis of Fenproporex from this compound using sodium borohydride as the reducing agent.

Materials:

  • This compound

  • 3-Aminopropionitrile

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Glacial Acetic Acid (optional, as a catalyst for imine formation)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol.

  • Addition of Amine: To the stirred solution, add 3-aminopropionitrile (1.1 equivalents). If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to promote the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the solution.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude Fenproporex can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Data Summary Table:

ParameterValue
Starting Material This compound
Reagent 3-Aminopropionitrile
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Typical Reaction Time 14-26 hours
Typical Yield Moderate to Good (specific yield dependent on precise conditions and purification)

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of Fenproporex from this compound.

Fenproporex_Synthesis start This compound imine Imine Intermediate start->imine + H₂N-CH₂CH₂CN - H₂O amine 3-Aminopropionitrile product Fenproporex imine->product Reduction (e.g., NaBH₄)

Caption: Synthesis of Fenproporex via reductive amination.

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the synthesis and purification of Fenproporex.

Fenproporex_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve Ketone in Methanol add_amine Add 3-Aminopropionitrile dissolve->add_amine stir_imine Stir for Imine Formation add_amine->stir_imine cool Cool in Ice Bath stir_imine->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir_rt Stir at Room Temperature add_nabh4->stir_rt quench Quench with Water stir_rt->quench concentrate Concentrate quench->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry filter Filter Drying Agent dry->filter concentrate_final Concentrate filter->concentrate_final purify Purify (Chromatography/Distillation) concentrate_final->purify final_product final_product purify->final_product Pure Fenproporex

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the purification of crude 1-(4-tert-butylphenyl)propan-2-one. This compound, a key intermediate in the synthesis of pharmaceuticals and fragrances, often requires rigorous purification to remove byproducts and unreacted starting materials.[1][2] This document outlines troubleshooting strategies and frequently asked questions for common purification techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an off-white or yellowish solid. What are the likely impurities?

A1: The discoloration in crude this compound typically indicates the presence of impurities from the synthesis process.[2] Potential contaminants can include unreacted starting materials, byproducts from side reactions, and residual catalysts. Aldehydic impurities, in particular, can contribute to poor color and odor stability.[3]

Q2: I'm observing a low yield after recrystallization. What are the common causes?

A2: Low yield during recrystallization is a frequent issue and can stem from several factors:

  • Using too much solvent: The most common reason for poor yield is dissolving the compound in an excessive amount of solvent, which prevents complete crystallization upon cooling.[4][5][6]

  • Incomplete crystallization: The crystallization process can be slow, and impatience may lead to premature filtration before all the product has crystallized.[7]

  • Transfer losses: Some product is inevitably lost during transfers between glassware. Careful technique can minimize these losses.[5]

  • Washing with warm solvent: Using rinse solvent that is not ice-cold can redissolve a significant portion of the purified crystals.[5]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and forms an oil before it dissolves in the hot solvent, or separates from the solution as an oil during cooling.[4][8] This is more common when the melting point of the compound is low relative to the solvent's boiling point or when the crude material is highly impure.[4][8] To remedy this, you can try:

  • Re-dissolving the oil by heating and adding a small amount of additional solvent.

  • Allowing the solution to cool much more slowly to encourage crystal formation.

  • If using a mixed solvent system, adjusting the solvent ratio.

  • If the problem persists, an alternative purification technique like column chromatography may be necessary.[4]

Q4: During vacuum distillation, I'm not reaching the expected boiling point at the applied pressure. What could be the issue?

A4: This problem usually points to a leak in the distillation apparatus. In vacuum distillation, all joints must be properly sealed, typically with grease, to maintain a low pressure.[9] Check all connections for a secure fit. Another possibility is that the vacuum source itself is not strong enough to achieve the desired pressure.

Part 2: Troubleshooting Guides for Purification Techniques

This section provides detailed troubleshooting for specific purification methods in a question-and-answer format.

Recrystallization Troubleshooting

Q: I've added the hot solvent, but not all of the solid has dissolved. Should I add more solvent?

A: First, ensure the solvent is at its boiling point to maximize its dissolving power. If some solid remains, it could be an insoluble impurity.[7] In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool. Adding excessive solvent to dissolve impurities will lead to a lower yield of your desired compound.[5]

Q: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A: This is a classic sign of using too much solvent.[4][7] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound. If these methods fail, you will need to reduce the volume of the solvent, typically by using a rotary evaporator, and then attempt the crystallization again.[4]

Q: The crystallization happened too quickly, resulting in a fine powder instead of distinct crystals. Is this a problem?

A: Rapid crystallization, or "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[8] To achieve a slower, more effective crystallization, you can redissolve the solid by heating and adding a small amount of extra solvent. Then, allow the solution to cool more gradually. Insulating the flask can help slow the cooling process.[8]

Vacuum Distillation Troubleshooting

Q: The liquid in the distillation flask is bumping violently. How can I prevent this?

A: Bumping is common in vacuum distillation because boiling stones are ineffective at reduced pressure.[9] The use of a magnetic stir bar and stirrer is essential to ensure smooth boiling. A Claisen adapter is also recommended as it helps to prevent bumped liquid from contaminating the distillate.[9]

Q: The temperature is fluctuating during the distillation. What does this indicate?

A: A stable temperature during distillation indicates that a pure substance is boiling. Fluctuations can mean that the pressure is not stable due to leaks in the system or that you are distilling a mixture of compounds with different boiling points.[10] Ensure all connections are secure and that the vacuum is constant. If you are collecting different fractions, the temperature will naturally change as each component distills.

Q: How do I know when to stop the distillation?

A: The distillation is complete when the temperature drops after the main fraction has been collected. This indicates that all of the desired compound has vaporized and there is no more liquid of that boiling point to distill. At this point, you should stop heating to prevent the distillation of higher-boiling impurities.

Flash Column Chromatography Troubleshooting

Q: I'm having trouble separating my compound from an impurity with a similar Rf value. What can I do?

A: For compounds with close Rf values, optimizing the solvent system is key. You may need to try different solvent mixtures to find one that provides better separation. Generally, for flash chromatography, the desired compound should have an Rf of around 0.3 on the TLC plate.[11][12] If changing the solvent system doesn't work, you might consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like reversed-phase chromatography.[13]

Q: My compound is eluting too quickly from the column. How can I increase its retention?

A: If your compound is eluting too quickly, the solvent system is too polar. You should decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increasing the amount of hexane in a hexane/ethyl acetate mixture).

Q: The separation is poor, and the bands are broad. What went wrong?

A: Broad bands can result from several issues:

  • Improper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Loading too much sample: Overloading the column will lead to poor separation.

  • Using a loading solvent that is too polar: The sample should be dissolved in a minimal amount of a non-polar solvent or the chromatography eluent itself.[11][12]

Part 3: Experimental Protocols and Data

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable for crude this compound that is a solid at room temperature.[14]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid just dissolves.[15]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Vacuum Distillation

This method is ideal for purifying liquid this compound or if recrystallization is ineffective.[16]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[9] Use a stir bar in the distilling flask.[9] Grease all ground glass joints.[9]

  • Pressure Reduction: Connect the apparatus to a vacuum source and begin reducing the pressure.[9]

  • Heating: Once a stable, low pressure is achieved, begin heating the distilling flask.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the pure compound.

  • Termination: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before venting it to atmospheric pressure.[9]

Purification Technique Typical Yield (%) Expected Purity (by GC/HPLC, %) Key Considerations
Recrystallization 70-90>98.5Proper solvent choice is critical for good yield and purity.[6]
Vacuum Distillation 60-85>99.0Effective for removing non-volatile or very high-boiling impurities.[10]
Flash Chromatography 50-80>99.5Best for separating complex mixtures or when other methods fail.[13]

Part 4: Visualizations

Troubleshooting Logic for Recrystallization

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization TLC_Analysis 1. TLC Analysis to Determine Initial Solvent System (Rf ~0.3) Column_Packing 2. Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading 3. Load Sample in Minimal Non-Polar Solvent Column_Packing->Sample_Loading Elution 4. Elute with Solvent System Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection TLC_Fractions 6. TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Pure 7. Combine Pure Fractions TLC_Fractions->Combine_Pure Optimization Is separation optimal? Combine_Pure->Optimization Adjust_Solvent Adjust Solvent Polarity Optimization->Adjust_Solvent No Pure_Product Pure Product Optimization->Pure_Product Yes Adjust_Solvent->TLC_Analysis

References

Troubleshooting common issues in the synthesis of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-tert-Butylphenyl)propan-2-one (CAS 81561-77-5).[1] This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into common synthetic challenges. This molecule is a key intermediate in the production of various fine chemicals, including pharmaceuticals and agrochemicals like the fungicide Fenpropimorph.[2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthetic routes effectively.

Section 1: Palladium-Catalyzed Cross-Coupling Routes

Palladium-catalyzed cross-coupling reactions are a powerful and common method for constructing the C(sp²)-C(sp³) bond in the target molecule. A typical approach involves the Suzuki-Miyaura coupling of a 4-tert-butylphenylboronic acid with a suitable propan-2-one equivalent. However, the success of these reactions is highly dependent on the precise control of multiple variables.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the most likely causes and how do I troubleshoot it?

Answer: Low or zero yield in a palladium-catalyzed reaction is a frequent issue that can almost always be traced back to one of three areas: the catalyst's activity, the integrity of the reagents and solvent, or the reaction atmosphere.[4]

Causality: The catalytic cycle for a Suzuki-Miyaura reaction depends on the palladium center being in the active Pd(0) oxidation state.[5] Anything that prevents the formation of this species from the precatalyst or removes it from the cycle will halt the reaction. Common culprits include oxygen, water, and impure reagents.

Troubleshooting Workflow:

G start Low/No Yield Observed reagents Step 1: Verify Reagent Integrity - Check purity of boronic acid & halide. - Use anhydrous, degassed solvent. - Use fresh, high-purity base. start->reagents atmosphere Step 2: Confirm Inert Atmosphere - Was the solvent properly degassed? - Was the vessel purged with Ar/N2? - Are there any leaks in the system? reagents->atmosphere Reagents OK catalyst Step 3: Evaluate Catalyst System - Is the Pd precatalyst old or degraded? - Is the ligand appropriate for the substrate? - Is the Pd:Ligand ratio correct? atmosphere->catalyst Atmosphere OK conditions Step 4: Re-evaluate Reaction Conditions - Is the temperature optimal? - Is the concentration too dilute? - Is the chosen base appropriate? catalyst->conditions Catalyst System OK success Problem Resolved conditions->success Conditions Optimized

Detailed Protocol: Ensuring an Inert Atmosphere

  • Solvent Degassing: Place your anhydrous solvent in a flask with a stir bar. Bubble a stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30 minutes while stirring. Alternatively, use three cycles of freeze-pump-thaw for the most rigorous oxygen removal.

  • Vessel Preparation: Flame-dry your reaction flask under vacuum and allow it to cool under a positive pressure of inert gas.

  • Reagent Addition: Add your solid reagents (palladium precatalyst, ligand, base, and aryl halide) to the flask. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or syringe.

  • Final Purge: If adding any liquid reagents via syringe, ensure a slight positive pressure of inert gas is maintained in the reaction vessel throughout the experiment.

Question 2: I'm observing a significant amount of 4,4'-di-tert-butylbiphenyl as a byproduct. How can I suppress this homocoupling?

Answer: The formation of a biaryl homocoupling product from the boronic acid is a classic side reaction in Suzuki-Miyaura couplings. It typically arises from two potential pathways: an oxidative coupling promoted by oxygen or a reductive process involving the boronic acid.

Causality & Solutions:

CauseMechanistic ExplanationRecommended Solution
Oxygen Contamination Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in an oxidative cycle that homocouples the boronic acid.Rigorous Degassing: Ensure your solvent and reaction headspace are scrupulously free of oxygen. Use the protocol described above.
Incorrect Base/Solvent A very strong base or a protic solvent can promote protodeboronation, degrading the boronic acid. Some bases can also accelerate the homocoupling pathway.Optimize Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
Slow Transmetalation If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the oxidative addition complex has more time to engage in side reactions.Ligand Choice: Use a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination and the overall catalytic cycle.[6][7]
High Temperature Excessive heat can lead to thermal decomposition of reagents and catalyst, promoting side reactions.Temperature Screening: Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

Section 2: Wacker-Type Oxidation Routes

The Wacker-Tsuji oxidation provides a direct method to convert a terminal alkene, such as 4-tert-butylallylbenzene, into the corresponding methyl ketone.[8] This reaction uses a palladium catalyst, a copper co-catalyst, and an oxidant, which is typically molecular oxygen.[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Wacker oxidation is producing a mixture of the desired ketone (this compound) and the isomeric aldehyde (3-(4-tert-butylphenyl)propanal). How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in Wacker oxidations is a common challenge. The outcome depends on the direction of the initial nucleophilic attack of water on the palladium-coordinated alkene.

Causality: According to Markovnikov's rule, the nucleophile (water) should attack the more substituted carbon of the alkene, which after rearrangement leads to the methyl ketone.[11] However, electronic and steric factors, as well as reaction conditions, can influence this step, leading to anti-Markovnikov addition and the formation of the aldehyde.

G

Strategies for Improving Ketone Selectivity:

  • Solvent System: The classic Tsuji-Wacker conditions using a DMF/water solvent mixture generally provide good selectivity for the methyl ketone.[8] Ensure the water concentration is appropriate (typically 7-10% v/v).

  • Alternative Oxidants: While oxygen is traditional, using tert-butyl hydroperoxide (TBHP) as the terminal oxidant in combination with specific ligands has been shown to improve selectivity and substrate scope in some cases.[12]

  • Ligand Modification: For challenging substrates, specialized ligand systems can be employed to control the regioselectivity. While often not necessary for this specific target, catalysts like Pd(Quinox)Cl₂ have been developed for selective oxidation of substrates containing coordinating groups.[8]

Question 2: The reaction is sluggish and requires high catalyst loading. How can I improve the catalytic turnover?

Answer: Sluggish Wacker oxidations often point to inefficient re-oxidation of the palladium catalyst.

Causality: The catalytic cycle requires the Cu(II) co-catalyst to re-oxidize Pd(0) back to the active Pd(II) state.[11] The copper is, in turn, regenerated by the terminal oxidant (O₂). A breakdown in this secondary cycle will stall the primary one.

Optimization Steps:

  • Copper Salt: Ensure you are using a high-purity copper(I) or copper(II) salt. CuCl is often preferred as it minimizes chloride concentration, which can inhibit the catalyst.[8]

  • Oxygen Delivery: If using molecular oxygen, ensure efficient gas-liquid mixing. Use a balloon of O₂ with vigorous stirring or bubble O₂ directly into the reaction mixture.

  • Acidity: The reaction is typically run under acidic conditions to facilitate the catalytic cycle. A small amount of acid (e.g., HCl, H₂SO₄) can sometimes improve the rate, but excess acid can promote side reactions.

  • Phase Transfer Catalyst: If your substrate has poor solubility in the aqueous/DMF mixture, adding a phase transfer catalyst (e.g., tetrabutylammonium chloride) can sometimes improve reaction rates.

Section 3: Grignard and Organolithium Routes

Classical organometallic routes, such as the reaction of a 4-tert-butylphenylmagnesium bromide with acetone or a related electrophile, are also viable. These methods are powerful but are extremely sensitive to procedural errors.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am attempting to synthesize the target via a Grignard reaction with 4-tert-butylphenylmagnesium bromide, but the reaction fails. What are the critical factors for success?

Answer: The failure of a Grignard reaction almost always stems from the deactivation of the highly reactive Grignard reagent by protic impurities, primarily water.[13][14]

Causality: The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic. It will readily deprotonate even weak acids like water, destroying the reagent.[15]

Critical Protocol: Preparation and Use of Grignard Reagents

ParameterRequirement & JustificationTroubleshooting Tip
Glassware All glassware must be rigorously dried, either in an oven (>120 °C) overnight or by flame-drying under vacuum.If you see any condensation, your glassware is not dry enough. Allow it to cool completely under an inert atmosphere (Ar or N₂).
Solvent Anhydrous ether (diethyl ether or THF) is essential. Use a freshly opened bottle or solvent from a purification system.Never use an old bottle of ether that has been opened multiple times, as it can absorb atmospheric moisture and form peroxides.
Magnesium The magnesium turnings must be activated to remove the passivating oxide layer.Add a small crystal of iodine to the flask with the magnesium. The color will disappear as the reaction initiates. Alternatively, crush the turnings with a dry glass rod.[15]
Atmosphere The reaction must be conducted under a positive pressure of a dry, inert gas (Argon or Nitrogen) at all times.Use a gas bubbler to monitor the inert gas flow and ensure there are no leaks in your setup.
Initiation Grignard formation can sometimes be slow to start.A small amount of pre-formed Grignard reagent from a previous batch or gentle warming with a heat gun can help initiate the reaction. The solution will typically turn cloudy and begin to reflux gently upon initiation.[15]

Side Reactions: A common side reaction is the formation of biphenyl, which occurs when the Grignard reagent couples with unreacted bromobenzene. This is favored at higher temperatures and concentrations.[15] Adding the bromobenzene solution slowly to the magnesium suspension helps to minimize this.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • Chemical Synthesis Database. (2025). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Class Notes.
  • Wikipedia. (n.d.). Wacker process.
  • Química Organica.org. (n.d.). Wacker (Oxidation).
  • Exploring this compound: Properties and Applications. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Wacker Oxidation.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-69. Retrieved from [Link]

  • NIH. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1-(4-(tert-Butyl)phenyl)propan-2-one.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).

Sources

Optimizing reaction conditions for the synthesis of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-tert-Butylphenyl)propan-2-one (CAS 81561-77-5). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize reaction conditions and troubleshoot experimental hurdles. As a key intermediate in the production of pharmaceuticals and agrochemicals, such as the fungicide Fenpropimorph, robust and reproducible synthesis of this compound is critical.[1][2]

This document is structured into a direct-access Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for deeper procedural and mechanistic understanding.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the most common synthetic route: the Friedel-Crafts acylation of tert-butylbenzene.

Question 1: My reaction is resulting in a very low or no yield of the desired product. What are the primary causes and how can I fix this?

Answer: Low yield is the most frequently encountered issue in Friedel-Crafts acylation. The root cause can almost always be traced to one of three areas: catalyst activity, reagent quality, or reaction conditions. A systematic approach is essential for diagnosis.

Primary Cause 1: Lewis Acid Catalyst Inactivity

The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of the reaction, but it is extremely sensitive to moisture.[3] Any trace of water in the reaction system will hydrolyze and deactivate the AlCl₃, halting the reaction.

  • Solution:

    • Ensure Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use Anhydrous Reagents: Use a freshly opened bottle of high-purity, anhydrous AlCl₃. Solvents (e.g., dichloromethane, carbon disulfide) must be dried using appropriate methods, such as distillation from calcium hydride or passage through a solvent purification system. tert-Butylbenzene and the acylating agent should also be anhydrous.

    • Inert Atmosphere: The reaction should be assembled and run entirely under a positive pressure of an inert gas.

Primary Cause 2: Insufficient Catalyst Loading

A common misconception is that the Lewis acid is a true catalyst in the traditional sense. However, the product ketone forms a stable complex with AlCl₃, effectively sequestering it and removing it from the catalytic cycle.[4] This requires the use of stoichiometric amounts of the catalyst.

  • Solution:

    • Use Stoichiometric AlCl₃: A minimum of 1.0 equivalent of AlCl₃ relative to the acylating agent is required.

    • Optimize Catalyst Amount: It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to compensate for any minor deactivation by trace impurities.

Primary Cause 3: Sub-Optimal Reaction Temperature

Temperature control is critical. While some acylations proceed at room temperature, this specific reaction may require careful temperature management to initiate and sustain.

  • Solution:

    • Controlled Addition: The initial addition of the acylating agent to the mixture of tert-butylbenzene and AlCl₃ should be performed at a low temperature (0-5°C) to control the initial exotherm.

    • Gradual Warming: After the addition is complete, the reaction may be allowed to slowly warm to room temperature or gently heated (e.g., 40-50°C) to drive it to completion. Excessively high temperatures can lead to side reactions and decomposition.[3]

Below is a decision tree to guide your troubleshooting process for low-yield issues.

G start Low / No Yield Observed check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous anhydrous_yes Yes check_anhydrous->anhydrous_yes Yes anhydrous_no No check_anhydrous->anhydrous_no No check_catalyst_stoich Is AlCl₃ loading ≥ 1.0 eq? anhydrous_yes->check_catalyst_stoich solution_anhydrous Solution: Rigorously dry all glassware, solvents, and reagents. Use inert atmosphere. anhydrous_no->solution_anhydrous catalyst_yes Yes check_catalyst_stoich->catalyst_yes Yes catalyst_no No check_catalyst_stoich->catalyst_no No check_temp Was temperature profile optimized? catalyst_yes->check_temp solution_catalyst Solution: Increase AlCl₃ loading to 1.1-1.2 equivalents. catalyst_no->solution_catalyst temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Are reagents pure and fresh? temp_yes->check_reagents solution_temp Solution: Control initial exotherm at 0°C, then allow to warm or gently heat. temp_no->solution_temp reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No success Yield Improved reagents_yes->success solution_reagents Solution: Use fresh, high-purity reagents. Purify if necessary. reagents_no->solution_reagents

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Question 2: My analysis (TLC, GC-MS) shows multiple products. What are the likely side reactions?

Answer: The formation of multiple products typically points to issues with regioselectivity or side reactions involving the acylating agent, chloroacetone.

  • Isomer Formation: The tert-butyl group is a bulky, ortho-para directing group. While the para-substituted product, this compound, is sterically favored and should be the major product, some amount of the ortho-isomer can form.

    • Mitigation: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product. Using a bulkier Lewis acid or a more sterically hindered solvent might also improve para-selectivity, but this often comes at the cost of reaction rate.

  • Chloroacetone Side Reactions: Chloroacetone itself can undergo self-condensation or react in unexpected ways under strong Lewis acid conditions. In some cases, arenes can condense with chloroacetone to form α-methylstilbenes, though this is more common with highly activated arenes like phenols or anisoles.[5]

    • Mitigation: Ensure slow, controlled addition of chloroacetone to the reaction mixture to maintain a low instantaneous concentration, minimizing self-reaction.

  • Polyacylation: While the acyl group is deactivating and generally prevents a second acylation, this can still occur if the reaction conditions are too harsh (high temperature, long reaction time) or if the aromatic ring is highly activated.[3]

    • Mitigation: Use a moderate temperature and monitor the reaction closely by TLC or GC. Stop the reaction once the starting material is consumed to prevent over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

The Friedel-Crafts acylation of tert-butylbenzene with an appropriate three-carbon acylating agent is the most direct and widely utilized method. The reaction involves treating tert-butylbenzene with an acyl halide (like chloroacetyl chloride, followed by methylation) or, more directly, with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6]

Q2: Why is a stoichiometric amount of AlCl₃ required, and how does it function?

The Lewis acid serves two primary roles. First, it activates the acylating agent to generate the highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic ring.[6] Second, after the reaction, the carbonyl oxygen of the product ketone coordinates strongly to the AlCl₃. This forms a stable complex that deactivates both the product and the catalyst.[4] Because of this product-catalyst complexation, at least one equivalent of AlCl₃ per equivalent of ketone produced is consumed, necessitating its use in stoichiometric amounts.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Product-Catalyst Complexation Acyl R-CO-Cl AlCl3 AlCl₃ Acylium [R-C≡O]⁺ + [AlCl₄]⁻ (Active Electrophile) Acyl->Acylium Activation AlCl3->Acylium Sigma Sigma Complex Acylium->Sigma Benzene Ar-H Benzene->Sigma Attack Product_HCl Ar-CO-R + HCl Sigma->Product_HCl Deprotonation by [AlCl₄]⁻ Product Ar-CO-R Complex Product-AlCl₃ Complex (Deactivated) Product->Complex AlCl3_2 AlCl₃ AlCl3_2->Complex

Caption: Role of AlCl₃ in Friedel-Crafts Acylation.

Q3: What are the best practices for the reaction work-up and product purification?

A careful work-up is crucial for isolating a clean product.

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and protonates any aluminum salts, making them water-soluble.

  • Extraction: The aqueous layer is then extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: The combined organic layers should be washed sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product, which appears as a white to off-white powder or oil, can be purified by vacuum distillation or column chromatography on silica gel.[2]

Q4: Are there viable alternative synthetic routes to this compound?

Yes, while Friedel-Crafts is common, other methods exist and may be advantageous depending on available starting materials and desired scale.

  • Wacker-Tsuji Oxidation: This method involves the palladium-catalyzed oxidation of 4-tert-butyl-allylbenzene. The Wacker oxidation is a powerful tool for converting terminal alkenes into methyl ketones.[7][8] This route avoids the use of harsh Lewis acids but requires a palladium catalyst and a suitable co-oxidant.

  • Darzens Condensation: The Darzens reaction between 4-tert-butylbenzaldehyde and an α-halo ester can produce an α,β-epoxy ester (a glycidic ester). Subsequent saponification and decarboxylation can yield the desired ketone.[9][10] This is a multi-step but often high-yielding process.

Data Summary: Typical Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Aromatic Substrate tert-ButylbenzeneElectron-donating group activates the ring.
Acylating Agent ChloroacetoneDirect precursor to the propan-2-one side chain.
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)High activity, but moisture sensitive.
Stoichiometry tert-Butylbenzene:Acylating Agent:AlCl₃ ≈ 1 : 1.1 : 1.2Excess acylating agent and catalyst drive the reaction.
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Anhydrous, inert solvent is required.
Temperature 0°C for addition, then RT to 40°CControls initial exotherm and prevents side reactions.
Reaction Time 2 - 6 hoursMonitor by TLC or GC for completion.
Work-up Quench with Ice/HClDecomposes the aluminum complex safely.
References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. Retrieved from [Link]

  • LookChem. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Stability and degradation of 1-(4-tert-Butylphenyl)propan-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-tert-Butylphenyl)propan-2-one (CAS 81561-77-5). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information provided is grounded in established principles of chemical stability and analytical science to ensure the integrity of your results.

Introduction to this compound

This compound, also known as 4-t-butylphenylacetone, is a key intermediate in various industrial syntheses, notably in the production of the fungicide Fenpropimorph.[1] Its chemical structure, featuring a ketone functional group and a substituted aromatic ring, dictates its reactivity and stability profile. Understanding its behavior under different experimental conditions is paramount for developing robust synthetic processes and stable formulations.

This guide will delve into the potential stability issues and degradation pathways of this compound, providing practical advice for its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its susceptibility to:

  • Oxidation: The ketone functional group and the benzylic position are prone to oxidative cleavage.

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions.

  • Extreme pH: While generally stable, prolonged exposure to strong acidic or basic conditions can catalyze degradation pathways like hydrolysis or aldol reactions.

  • Elevated Temperatures: Thermal stress can accelerate degradation reactions.

Q2: I am observing an unexpected loss of my compound during storage. What are the recommended storage conditions?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, refrigeration (2-8 °C) in a tightly sealed, opaque container is recommended to minimize thermal and photodegradation.

Q3: My reaction involving this compound is showing multiple unknown impurities in the HPLC analysis. What could be the cause?

A3: The appearance of multiple impurities can stem from several sources:

  • Degradation of the starting material: Ensure the purity of your this compound before starting the reaction.

  • Reaction conditions: High temperatures, presence of strong oxidizing agents, or exposure to light during the reaction can lead to on-pathway degradation.

  • Work-up procedure: Certain work-up conditions, such as extraction with acidic or basic solutions, might be causing degradation.

  • Instability of the product: The product of your reaction might be unstable under the reaction or purification conditions.

Consider performing a forced degradation study on your starting material to identify potential degradation products and optimize your reaction and purification steps accordingly.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products. The development process involves:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2]

  • Chromatographic Separation: Developing an HPLC method (typically reversed-phase) that can resolve the parent compound from all generated degradation products. This often involves screening different columns, mobile phases, and gradient profiles.[3]

  • Method Validation: Validating the developed method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[4][5][6]

A detailed protocol for developing a stability-indicating method is provided in the "Protocols" section of this guide.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of assay of the pure compound over time. Inadequate storage conditions leading to slow degradation.Store the compound in a tightly sealed, opaque container at 2-8 °C, protected from light and moisture.
Appearance of a new peak in the HPLC chromatogram of a stored sample. Formation of a degradation product.Characterize the new peak using LC-MS to identify the degradation product. Review storage conditions and consider performing a forced degradation study to understand the degradation pathway.
Inconsistent reaction yields. Variable purity of the starting material due to degradation.Always check the purity of this compound before use. If necessary, purify the starting material.
Baseline noise or ghost peaks in HPLC analysis. Contamination of the mobile phase or column from a degraded sample.Flush the HPLC system and column thoroughly. Use fresh, high-purity mobile phase solvents.
Poor peak shape (tailing or fronting) in HPLC. Interaction of the analyte or its degradation products with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider a different column chemistry.

Predicted Degradation Pathways

While specific experimental data on the forced degradation of this compound is limited in the public domain, we can predict the most likely degradation pathways based on its chemical structure and the known reactivity of aromatic ketones.

DegradationPathways cluster_main This compound cluster_oxidative Oxidative Degradation cluster_photo Photodegradation cluster_hydrolytic Hydrolytic Degradation (Extreme pH) A This compound B 4-tert-Butylbenzoic acid A->B Oxidative Cleavage C Acetic Acid A->C Oxidative Cleavage D 4-tert-Butylphenol A->D Norrish Type II (predicted) E Acetone A->E Norrish Type II (predicted) F Radical coupling products A->F Radical Reactions G Self-condensation products A->G Base-catalyzed

Caption: Predicted degradation pathways of this compound.

Explanation of Pathways:

  • Oxidative Degradation: Strong oxidizing agents can cleave the bond between the carbonyl group and the adjacent methylene group, potentially leading to the formation of 4-tert-butylbenzoic acid and acetic acid. The tert-butyl group itself can also be susceptible to oxidation under harsh conditions.

  • Photodegradation: Aromatic ketones are known to undergo photochemical reactions. A plausible pathway is a Norrish Type II reaction, which would involve intramolecular hydrogen abstraction and subsequent cleavage to yield 4-tert-butylphenol and acetone. Additionally, the formation of radical species can lead to a variety of coupling products. Studies on the photodegradation of the related compound 4-tert-butylphenol have shown the formation of various oxidation and dimerization products.[7][8][9][10][11]

  • Hydrolytic Degradation: Under strongly basic conditions, enolate formation can lead to self-condensation (aldol condensation) reactions, resulting in higher molecular weight impurities.

Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to perform a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->D E Oxidative Degradation (e.g., 3% H2O2, RT) A->E F Thermal Degradation (Solid & Solution, e.g., 80°C) A->F G Photodegradation (ICH Q1B guidelines) A->G B Prepare stress agents: HCl, NaOH, H2O2 B->C B->D B->E H Neutralize samples (if necessary) C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC-UV/PDA H->I J Characterize degradants by LC-MS/MS I->J

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method with UV or PDA detection.

    • Use LC-MS/MS to identify and characterize the degradation products.[12][13][14]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a systematic approach to developing a reversed-phase HPLC method for the analysis of this compound and its degradation products.

Methodology:

  • Initial Scouting:

    • Column: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid).

    • Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient to achieve baseline separation of the parent peak from all degradation product peaks.

    • If co-elution occurs, screen different columns (e.g., C8, Phenyl) and organic modifiers (e.g., methanol).

    • Adjust the mobile phase pH to improve peak shape and resolution.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines.[6] This includes:

      • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

      • Linearity: Establish a linear relationship between concentration and response over a defined range.

      • Accuracy: Determine the closeness of the test results to the true value.

      • Precision: Assess the degree of scatter between a series of measurements.

      • Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters.

References

  • Degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts. (2019). Scientific Reports. [Link]

  • CN103275030A - Synthesis method of fenpropimorph.
  • Degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts. (2019). ResearchGate. [Link]

  • Forced degradation. Semantic Scholar. [Link]

  • 4-tert-Butylphenol. PubChem. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. MDPI. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1=W, Mo) and Co-Doped (M1-M2=W-Cu, Mo-Cu, W-Co, Mo-Co) TiO2 Catalysts. National Institutes of Health. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Stability-Indicating HPLC Method Development. Prague University of Chemistry and Technology. [Link]

  • Degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts. National Institutes of Health. [Link]

  • This compound. PubChem. [Link]

  • p-tert-Butylacetophenone. PubChem. [Link]

  • 4'-(tert-Butyl)propiophenone. SIELC Technologies. [Link]

  • MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. National Institutes of Health. [Link]

  • This compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. National Institutes of Health. [Link]

  • Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. Journal of Pharmaceutical Research and Integrated Medical Sciences. [Link]

  • LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. National Institutes of Health. [Link]

  • Exploring this compound: Properties and Applications. LookChem. [Link]

  • Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. [Link]

  • para-tert-butyl acetophenone. The Good Scents Company. [Link]

  • Synthesis, Fungicidal Activity, and Structure-Activity Relationship of 2-Oxo- and 2-Hydroxycycloalkylsulfonamides. ResearchGate. [Link]

  • This compound. Material Hub. [Link]

Sources

Challenges in scaling up the production of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-tert-butylphenyl)propan-2-one (CAS: 81561-77-5). This document is designed for researchers, chemists, and process development professionals engaged in the synthesis of this key intermediate. This compound is a valuable building block in the production of various active pharmaceutical ingredients (APIs) and fragrance compounds.[1] Its synthesis, while achievable through several routes, presents distinct challenges, particularly when scaling from the bench to pilot or manufacturing scale.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its synthesis, optimize your reaction conditions, and ensure the consistent production of high-quality material.

Section 1: Overview of Primary Synthetic Strategies

The selection of a synthetic route is a critical decision dictated by factors such as raw material cost, scale, required purity, and available equipment. Three primary strategies are commonly considered for the synthesis of this compound and related aryl-2-propanones.

  • Darzens Glycidic Ester Condensation: This classical approach involves the reaction of 4-tert-butylbenzaldehyde with an α-haloester (e.g., ethyl 2-chloropropionate) in the presence of a base.[2][3][4] The resulting glycidic ester is then saponified and subsequently decarboxylated to yield the target ketone.[5] While versatile, this multi-step process requires careful control over each stage to prevent yield loss.

  • Friedel-Crafts Acylation: This electrophilic aromatic substitution involves reacting tert-butylbenzene with a suitable acylating agent, such as chloroacetone or propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] While direct, this route can be complicated by challenges such as catalyst deactivation, polyacylation, and potential isomerization under harsh conditions.[8][9]

  • Wacker-Tsuji Oxidation: This modern method utilizes a palladium catalyst to oxidize a terminal alkene, specifically 4-tert-butyl-allylbenzene, to the corresponding methyl ketone.[10][11] The reaction is highly efficient but requires careful management of the catalytic cycle, including the co-oxidant system (e.g., CuCl/O₂ or TBHP), to maintain catalyst activity and prevent side reactions.[12][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale production?

For large-scale industrial synthesis, the choice often depends on a techno-economic analysis. The Darzens condensation is frequently employed due to the relatively low cost of starting materials (4-tert-butylbenzaldehyde). However, it is a three-step process (condensation, saponification, decarboxylation) that can generate significant waste streams. The Friedel-Crafts acylation can be more direct but often requires super-stoichiometric amounts of the Lewis acid catalyst, which presents challenges in workup and waste disposal.[7] The Wacker-Tsuji oxidation is elegant and atom-economical but can be limited by the cost and sensitivity of the palladium catalyst.

Q2: What is the primary challenge in the Friedel-Crafts acylation route?

The main challenge is controlling the reaction selectivity and managing the catalyst. The tert-butyl group is strongly para-directing, which favors the desired product. However, the ketone product can complex with the AlCl₃ catalyst, effectively deactivating it.[14] This often necessitates using more than one equivalent of the catalyst. Additionally, preventing side reactions like dealkylation (loss of the tert-butyl group) or isomerization under forcing conditions is critical.[8]

Q3: In the Darzens condensation, my decarboxylation step is giving low yields. Why?

Incomplete saponification of the intermediate glycidic ester is a common cause. If the ester is not fully hydrolyzed to the corresponding carboxylate salt, it will not decarboxylate upon acidification and heating. Another potential issue is the temperature and pH of the decarboxylation step; carefully acidifying the glycidic acid salt solution to a pH of 3-4 before heating is crucial for efficient CO₂ evolution.[5]

Q4: What are the key safety concerns when handling the reagents for these syntheses?

  • Aluminum Chloride (Friedel-Crafts): Highly corrosive and reacts violently with water, releasing toxic HCl gas. All manipulations must be performed under strictly anhydrous conditions in a well-ventilated fume hood.[9]

  • Strong Bases (Darzens Condensation): Sodium methoxide or sodium amide are flammable, corrosive, and react with moisture. They must be handled under an inert atmosphere.

  • Palladium Catalysts (Wacker Oxidation): While less acutely hazardous, palladium catalysts can be pyrophoric (especially Pd/C) and are expensive. Proper handling and recovery are essential.

  • General Solvent Hazards: Many of the solvents used (e.g., toluene, DMF, ether) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16]

Section 3: Troubleshooting Guide

This guide addresses specific experimental issues in a systematic format.

Problem 1: Low or No Yield of Final Product
Symptom Potential Cause Diagnostic Step Recommended Solution
Reaction stalls; starting material remains 1. Impure Reagents: Moisture in solvents or on glassware, especially in Friedel-Crafts or Darzens reactions.Verify solvent dryness (e.g., Karl Fischer titration). Check reagent purity via NMR or GC.Use freshly distilled/dried solvents and flame-dry glassware under an inert atmosphere (N₂ or Ar).
2. Deactivated Catalyst: (Friedel-Crafts) Catalyst complexation with product or moisture. (Wacker) Palladium catalyst has precipitated as Pd(0).Observe catalyst appearance (e.g., AlCl₃ clumping, black Pd precipitate).(Friedel-Crafts) Ensure >1 equivalent of AlCl₃ is used. Add the catalyst portion-wise to manage exotherms. (Wacker) Ensure the re-oxidant system (e.g., CuCl/O₂) is functioning correctly.
Low isolated yield after workup 1. Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Increase reaction time or incrementally raise the temperature. For Darzens, ensure each step (condensation, saponification, decarboxylation) goes to completion.[5]
2. Product Loss During Extraction: Incorrect pH during aqueous workup; formation of emulsions.Check the pH of the aqueous layer. Observe the interface between organic and aqueous layers.Adjust pH to ensure the product is in its neutral, organic-soluble form. To break emulsions, add brine or filter through Celite.
3. Degradation During Purification: Product decomposition during high-temperature distillation.Analyze crude product vs. post-distillation product by GC-MS to identify degradation products.Purify via vacuum distillation at a lower temperature or use column chromatography on silica gel.
Problem 2: Presence of Significant Impurities or Byproducts
Symptom Potential Cause Diagnostic Step Recommended Solution
Isomeric Impurities (GC-MS or NMR) (Friedel-Crafts) Formation of ortho/meta isomers: Reaction temperature is too high, leading to loss of selectivity.Characterize the impurities using ¹H NMR, paying attention to the aromatic region splitting patterns.Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of reagents. The bulky tert-butyl group strongly favors para substitution, but this selectivity can decrease at higher temperatures.[7]
Byproduct with higher MW (Friedel-Crafts) Polyacylation: The activated product reacts again.Identify the structure using GC-MS.Use a large excess of the aromatic substrate (tert-butylbenzene) to favor mono-acylation statistically.[8]
Byproduct with lower MW (loss of tert-butyl group) (Friedel-Crafts) Dealkylation: Reversible Friedel-Crafts alkylation/dealkylation under harsh acidic conditions.Identify the byproduct (e.g., phenylpropanone) by GC-MS.Use milder conditions: lower temperature and avoid excessively long reaction times.
Unidentified polar impurities (Darzens) Aldol side-reactions: The base promotes self-condensation of the starting aldehyde or ketone.Check for complex mixtures on TLC, often streaking.Add the base slowly at a reduced temperature (e.g., 10-15°C) to the mixture of the aldehyde and α-haloester to ensure the desired condensation occurs preferentially.[5]
Troubleshooting Workflow Diagram

Caption: A general workflow for troubleshooting common synthesis problems.

Section 4: Detailed Experimental Protocol: Darzens Condensation Route

This three-stage protocol provides a robust method for preparing this compound.

Stage 1: Synthesis of Ethyl 3-(4-tert-butylphenyl)-2-methyloxirane-2-carboxylate

Darzens_Pathway cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Saponification cluster_stage3 Stage 3: Decarboxylation A 4-tert-Butylbenzaldehyde + Ethyl 2-chloropropionate B Glycidic Ester Intermediate A->B  NaOCH₃, Toluene  T < 15°C C Glycidate Salt (in solution) B->C  NaOH (aq), Ethanol  50-60°C D This compound C->D  1. HCl (aq) to pH 3-4  2. Heat (60-80°C)  (-CO₂)

Caption: Workflow for synthesis via the Darzens condensation pathway.

Methodology:

  • Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-tert-butylbenzaldehyde (89.1 g, 0.5 mol, 1.0 eq) and ethyl 2-chloropropionate (81.9 g, 0.6 mol, 1.2 eq) dissolved in 400 mL of dry toluene.

  • Cooling: Cool the mixture to 10°C in an ice-water bath.

  • Base Addition: Prepare a solution of sodium methoxide (40.5 g, 0.75 mol, 1.5 eq) in 150 mL of anhydrous methanol. Add this solution dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15°C. A white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting aldehyde spot has disappeared.

  • Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. Separate the layers. Extract the aqueous layer twice with 150 mL portions of toluene.

  • Washing & Drying: Combine the organic layers, wash with 200 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude glycidic ester as a viscous oil. This crude product is typically used directly in the next step without further purification.

Stage 2 & 3: Saponification and Decarboxylation
  • Saponification: Dissolve the crude glycidic ester from Stage 1 in 300 mL of ethanol. Add a solution of sodium hydroxide (40 g, 1.0 mol, 2.0 eq) in 150 mL of water. Heat the mixture to 60°C and stir for 4 hours, or until TLC indicates complete consumption of the ester.

  • Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, carefully add 15% aqueous hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is between 3 and 4. An oil may separate.

  • Decarboxylation: Gently heat the acidified mixture to 70-80°C. Vigorous evolution of carbon dioxide gas will be observed. Maintain this temperature for 2-3 hours, or until gas evolution ceases.

  • Extraction: Cool the mixture to room temperature. Extract the product with three 150 mL portions of diethyl ether or ethyl acetate.

  • Final Workup: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product is typically a yellow to brown oil. It can be purified by vacuum distillation to yield a colorless or pale-yellow liquid. Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound.
  • Organic Chemistry Portal. Darzens Reaction.
  • Newman, M. S.; Magerlein, B. J. The Darzens Glycidic Ester Condensation. Organic Reactions. 1949, 5, 413-440.
  • Wikipedia. Darzens reaction.
  • BenchChem.
  • J&K Scientific.
  • Chemistry LibreTexts.
  • Exploring this compound: Properties and Applications. Exploring 1-(4-tert-Butylphenyl)
  • Pearson.
  • Google Patents.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ResearchGate.
  • Organic Chemistry Portal.
  • NIH. Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups.
  • NIH. Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds.
  • Fisher Scientific.
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
  • YouTube.
  • Safety Data Sheet: Tetrakis(2,4-di-tert-butylphenyl) 4,4-biphenyldiphosphonite tech. Safety Data Sheet: Tetrakis(2,4-di-tert-butylphenyl) 4,4-biphenyldiphosphonite tech.

Sources

Preventing side reactions during the synthesis of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-tert-Butylphenyl)propan-2-one

A Guide to Preventing and Troubleshooting Side Reactions for Research & Development Professionals

Welcome to the technical support guide for the synthesis of this compound (CAS 81561-77-5). This molecule is a key intermediate in the production of various high-value chemicals, including pharmaceuticals and agrochemicals like the fungicide Fenpropimorph.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly reduce yield and purity.

This guide is designed to provide Senior Application Scientists with in-depth, field-proven insights into navigating these challenges. We will move beyond simple procedural lists to explain the causal mechanisms behind common issues and offer robust, self-validating protocols. Our focus will be on the widely-used Darzens condensation pathway, a reliable method for constructing this class of ketones.

Section 1: Overview of the Recommended Synthetic Pathway: The Darzens Condensation Route

The Darzens condensation (or glycidic ester condensation) provides a robust, multi-step approach to synthesizing the target ketone from commercially available starting materials.[3][4] The pathway involves the formation of an α,β-epoxy ester (a glycidic ester), followed by saponification and a final acid-catalyzed decarboxylation and rearrangement to yield the desired product.[5]

Overall Reaction Scheme:
  • Darzens Condensation: 4-tert-butylbenzaldehyde reacts with an α-haloester (e.g., ethyl 2-chloropropionate) in the presence of a strong base to form an ethyl 3-(4-tert-butylphenyl)-3-methylglycidate.

  • Saponification: The glycidic ester is hydrolyzed with a base (e.g., NaOH) to yield the sodium salt of the corresponding glycidic acid.

  • Decarboxylation & Rearrangement: The glycidate salt is acidified and heated, triggering decarboxylation and a Meinwald-type rearrangement of the resulting epoxide to form this compound.[6]

Darzens_Workflow cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation & Rearrangement A 4-tert-butylbenzaldehyde + Ethyl 2-chloropropionate C Glycidic Ester Intermediate A->C C-C bond formation & Intramolecular SN2 B Base (e.g., NaOEt, NaH) B->A D Base (e.g., NaOH/EtOH) E Glycidate Salt C->E Ester Hydrolysis D->C G Final Product: This compound E->G Protonation, Decarboxylation, Epoxide Rearrangement F Acid (e.g., HCl) & Heat F->E

Caption: Overall workflow for the Darzens synthesis of the target ketone.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, focusing on the underlying chemical principles.

Part A: The Darzens Condensation Step

Q1: My yield of the glycidic ester is low, with significant recovery of unreacted 4-tert-butylbenzaldehyde. What is the likely cause?

A: This issue typically points to incomplete deprotonation of the α-haloester, which is necessary to form the nucleophilic enolate that attacks the aldehyde.[7]

  • Causality & Explanation: The reaction begins when a base removes a proton from the carbon bearing the halogen.[3] If the base is too weak or used in stoichiometric insufficiency, this equilibrium will not favor the enolate, and the reaction will stall. Aldehydes are generally more reactive towards nucleophiles than ketones, but without the enolate nucleophile, no reaction occurs.

  • Troubleshooting Steps:

    • Base Selection: Ensure the base is sufficiently strong. Sodium ethoxide (NaOEt) in ethanol or sodium amide (NaNH₂) are common choices. For esters sensitive to acyl exchange, a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) is superior.

    • Anhydrous Conditions: Moisture will quench the base and the enolate. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Temperature Control: While the initial deprotonation may require ambient or slightly elevated temperatures, the subsequent addition of the aldehyde should be performed at low temperatures (e.g., 0-5 °C) to prevent side reactions.

Q2: I'm observing a significant amount of a high-boiling point byproduct, which I suspect is from the self-condensation of 4-tert-butylbenzaldehyde. How can I mitigate this?

A: You are likely observing products from a base-catalyzed aldol or Cannizzaro-type side reaction. This occurs when the enolate of the aldehyde (if it has α-hydrogens, which 4-tert-butylbenzaldehyde does not) or the aldehyde itself reacts under basic conditions. While 4-tert-butylbenzaldehyde cannot undergo a classical aldol reaction, it can undergo the Cannizzaro reaction in the presence of a very strong base. More commonly, the base may catalyze polymerization.

  • Causality & Explanation: The primary cause is often related to the order of addition and local high concentrations of base. If the base is added to the aldehyde, or if mixing is poor, the aldehyde can react with itself before the α-haloester is fully deprotonated and can participate in the desired reaction.

  • Troubleshooting Steps:

    • Reverse Addition: Add the aldehyde slowly to the pre-formed mixture of the base and the α-haloester. This ensures the aldehyde always encounters a ready supply of the enolate nucleophile, favoring the Darzens pathway.

    • Temperature Management: Keep the reaction temperature low (0-5 °C) during the aldehyde addition. This slows the rate of undesired side reactions more than it slows the desired condensation.

    • Choice of Base: Using an alkoxide base that matches the ester group (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification, which can complicate the product mixture.[7]

Troubleshooting_Darzens cluster_cause1 Potential Cause: Incomplete Deprotonation cluster_cause2 Potential Cause: Aldehyde Self-Reaction Start Low Yield in Darzens Step? Check1 Unreacted Aldehyde Observed? Start->Check1 Yes Check2 High MW Byproducts Observed? Start->Check2 Yes Cause1 Weak Base or Insufficient Stoichiometry Check1->Cause1 Cause2 Presence of Water Check1->Cause2 Cause3 Incorrect Order of Addition Check2->Cause3 Cause4 Poor Temperature Control Check2->Cause4 Sol1 Solution: - Use stronger base (NaH, NaNH2) - Ensure anhydrous conditions Cause1->Sol1 Cause2->Sol1 Sol2 Solution: - Add aldehyde to base/ester mixture - Maintain low temperature (0-5 °C) Cause3->Sol2 Cause4->Sol2 Rearrangement_Mechanism cluster_ketone Desired Pathway cluster_aldehyde Side Reaction Intermediate Protonated Epoxide Intermediate Carbocation Benzylic Carbocation Intermediate->Carbocation Ring Opening Ketone Product: This compound Carbocation->Ketone 1,2-Hydride Shift (Generally Favored) Aldehyde Byproduct: 2-(4-tert-butylphenyl)propanal Carbocation->Aldehyde 1,2-Aryl Shift (Less Favored)

Sources

Best practices for the storage of 1-(4-tert-Butylphenyl)propan-2-one to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Storage of 1-(4-tert-Butylphenyl)propan-2-one

Introduction: this compound (CAS No. 81561-77-5), also known as 4-tert-butylphenylacetone, is a key chemical intermediate in the synthesis of various organic compounds, including agrochemicals like the fungicide Fenpropimorph and other pharmaceutical and fragrance compounds.[1][2] The integrity and purity of this reagent are paramount for achieving reproducible and reliable experimental outcomes. Improper storage can lead to degradation, introducing impurities that can compromise downstream reactions and analytical results. This guide provides a comprehensive overview of best practices for the storage of this compound, along with troubleshooting advice for common stability issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

The stability of this compound is highly dependent on the storage environment. Adherence to manufacturer recommendations is crucial.[3] While some suppliers suggest room temperature storage for sealed, dry containers, more stringent conditions are often advisable for long-term stability, especially once the container has been opened.

Causality: Aromatic ketones can be susceptible to slow oxidation and reactions with atmospheric moisture over time. The tert-butyl group offers some steric hindrance, but the ketone functional group and the activated phenyl ring remain potential sites for degradation. Storing under an inert gas like argon or nitrogen displaces oxygen and moisture, minimizing these degradation pathways.[4] Cold temperatures slow down the rate of any potential degradation reactions.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature Room temperature (short-term) or -20°C (long-term).Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[5][6]Prevents oxidation and moisture-related degradation.
Container Tightly sealed, opaque or amber glass bottle.Protects from air, moisture, and light.
Environment Store in a dry, well-ventilated, and cool place.[1][7][8]Avoids exposure to heat, ignition sources, and contaminants.
Q2: What is the expected physical appearance of the compound?

This compound is typically supplied as a white to off-white powder or solid.[1][9] However, it may also appear as a colorless or light yellow liquid, particularly if impurities are present or if the ambient temperature is near its melting point.[10] Any significant deviation from a white/off-white or colorless appearance, such as a noticeable yellow or brown tint, should be considered an indicator of potential degradation.

Q3: Is the compound sensitive to air and moisture?

Yes. Like many organic reagents, particularly ketones, it is sensitive to atmospheric conditions. One supplier specifically notes to handle the product under inert gas and protect it from moisture.

Mechanistic Insight:

  • Oxidation: The benzylic position (the CH₂ group adjacent to the phenyl ring and the carbonyl group) can be susceptible to oxidation, leading to the formation of various byproducts and causing discoloration.

  • Moisture: While not prone to rapid hydrolysis, long-term exposure to moisture can facilitate side reactions or degradation, especially in the presence of acidic or basic impurities.

Below is a simplified diagram illustrating a potential oxidation pathway.

G Parent This compound (Stable) Oxidized Oxidized Byproducts (e.g., hydroperoxides, carboxylic acids) Parent->Oxidized O₂, Light, Heat (Degradation)

Caption: Potential oxidative degradation of the parent compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, helping you diagnose and resolve problems to ensure experimental integrity.

Q4: My experimental results are inconsistent. Could the reagent's stability be the problem?

Absolutely. Inconsistent yields, unexpected side products, or complete reaction failure are classic signs of a degraded starting material. A degraded reagent will have a lower concentration of the active compound and contain impurities that can interfere with your reaction.

Self-Validation System: Before running a critical experiment, especially with an older reagent, it is best practice to re-validate its purity. This troubleshooting workflow can help you systematically diagnose the issue.

cluster_0 Reagent Stability Check start Inconsistent Experimental Results visual_check 1. Visual Inspection (Color, Phase) start->visual_check purity_check 2. Purity Analysis (TLC, NMR, or GC/MS) visual_check->purity_check If abnormal decision Degradation Observed? purity_check->decision purify Purify Reagent (e.g., Recrystallization) or Procure New Lot decision->purify Yes proceed Proceed with Experiment decision->proceed No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q5: The compound has developed a yellow tint. What should I do?

A change in color from white/colorless to yellow or brown is a strong indicator of chemical degradation.[3] This is often due to slow oxidation from prolonged exposure to air or light.

Recommended Action: Do not use the discolored reagent directly in your experiments. The impurities present could significantly impact your results. You should either:

  • Purify the material: Recrystallization or column chromatography can be used to purify the compound, but you must confirm its identity and purity afterward (e.g., via NMR or GC-MS).

  • Procure a new lot: This is the safest and most reliable option to ensure the integrity of your experimental data.

Q6: How can I perform a quick quality check on my stored this compound?

A simple analytical technique like Thin-Layer Chromatography (TLC) can provide a rapid assessment of purity.[11] It allows you to visualize the presence of impurities or degradation products.

Experimental Protocol: TLC Purity Check

Objective: To quickly assess the presence of impurities in a sample of this compound.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Sample of this compound

  • A reference standard (if available)

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate - Note: solvent system may require optimization)

  • TLC developing chamber

  • Small vial or test tube

  • Capillary spotter

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in a suitable solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).

  • Spotting: Using a capillary spotter, carefully spot a small amount of the dissolved sample onto the baseline of the TLC plate. If you have a reference standard, spot it alongside your sample.

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic compound should appear as a dark spot.

    • For enhanced visualization, dip the plate in a potassium permanganate stain and gently heat it. Organic compounds will appear as yellow/brown spots on a purple background.

  • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of additional spots at different Rf values indicates the presence of impurities or degradation products.

References

  • Boss Chemical. (n.d.). Hexanophenone Cas 942-92-7. Retrieved from [Link]

  • LookChem. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2013). Is there a way to identify the stability of the reagent?. Retrieved from [Link]

  • Laboteq. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 13). How Are Ketones Synthesized In The Lab?. YouTube. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • JoVE. (2020). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]

  • Avogadro.chem.iastate.edu. (2009). Material Safety Data Sheet - 2-Propanol, 99-100%. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is of paramount importance. 1-(4-tert-Butylphenyl)propan-2-one, a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and fragrance compounds, presents a compelling case for the comparative analysis of its synthetic pathways.[1][2] This guide provides a detailed examination of two primary routes for the synthesis of this ketone: the Friedel-Crafts acylation of tert-butylbenzene and a Grignard reagent-based approach. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these methods to inform strategic decisions in a research and development setting.

Route 1: Friedel-Crafts Acylation of tert-Butylbenzene

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, tert-butylbenzene, with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Mechanistic Insight

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride (propionyl chloride), facilitating the departure of the chloride ion and generating the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of tert-butylbenzene. The tert-butyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance from the bulky tert-butyl group, the para-substituted product, this compound, is the major product. A subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

Diagram of the Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation tert_butylbenzene tert-Butylbenzene arenium_ion Arenium Ion Intermediate tert_butylbenzene->arenium_ion Attack by aromatic ring propionyl_chloride Propionyl Chloride acylium_ion Acylium Ion (Electrophile) propionyl_chloride->acylium_ion Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->propionyl_chloride acylium_ion->arenium_ion product This compound arenium_ion->product Deprotonation HCl_AlCl3 HCl + AlCl₃ arenium_ion->HCl_AlCl3

Caption: Friedel-Crafts acylation of tert-butylbenzene.

Experimental Protocol

The following protocol is adapted from established procedures for Friedel-Crafts acylations.[3][4]

Materials:

  • tert-Butylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The flask is cooled in an ice bath.

  • Formation of Acylium Ion: Propionyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0-5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion.

  • Acylation: A solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This quenches the reaction and dissolves the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.

Route 2: Grignard Reagent Synthesis

The Grignard synthesis offers a multi-step but highly versatile approach to the formation of ketones. This route involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an appropriate electrophile to introduce the propanone moiety.

Mechanistic Insight

The synthesis begins with the formation of the Grignard reagent, 4-tert-butylphenylmagnesium bromide, by reacting 1-bromo-4-tert-butylbenzene with magnesium metal in an anhydrous ether solvent. This organometallic compound features a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic.

In the subsequent step, this nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of a suitable propanoyl source. While the direct reaction with propionyl chloride can be complicated by over-addition to form a tertiary alcohol, a more controlled approach involves the reaction with a protected propanal derivative or a Weinreb amide of propionic acid. A simpler, though less direct, two-step approach involves the reaction of the Grignard reagent with acetone. This initially forms 2-(4-tert-butylphenyl)propan-2-ol, a tertiary alcohol. Subsequent oxidation of this alcohol yields the desired ketone, this compound.

Diagram of the Grignard Synthesis Pathway

Grignard_Synthesis aryl_halide 1-Bromo-4-tert-butylbenzene grignard 4-tert-Butylphenyl- magnesium Bromide aryl_halide->grignard Mg Mg / Dry Ether Mg->grignard alkoxide Tertiary Alkoxide Intermediate grignard->alkoxide acetone Acetone acetone->alkoxide alcohol 2-(4-tert-Butylphenyl)propan-2-ol alkoxide->alcohol Acidic Work-up product This compound alcohol->product oxidant Oxidizing Agent (e.g., PCC, Jones) oxidant->product

Caption: Grignard synthesis of this compound.

Experimental Protocol

The following protocol is a representative two-step procedure.[5][6]

Part A: Preparation of 2-(4-tert-Butylphenyl)propan-2-ol

Materials:

  • 1-Bromo-4-tert-butylbenzene

  • Magnesium turnings, oven-dried

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings. Add a small crystal of iodine. A solution of 1-bromo-4-tert-butylbenzene (1.0 equivalent) in anhydrous ether is added to the dropping funnel. A small portion of the aryl bromide solution is added to the magnesium, and the mixture is gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling. The remaining aryl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone (1.0 equivalent) in anhydrous ether is added dropwise from the dropping funnel with vigorous stirring. A precipitate will form. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Part B: Oxidation of 2-(4-tert-Butylphenyl)propan-2-ol

Materials:

  • 2-(4-tert-Butylphenyl)propan-2-ol (from Part A)

  • Pyridinium chlorochromate (PCC) or Jones reagent (Chromic acid)

  • Dichloromethane (for PCC) or Acetone (for Jones)

  • Silica gel

Procedure (using PCC):

  • Oxidation: A solution of the tertiary alcohol in dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in dichloromethane.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is filtered through a pad of silica gel, eluting with dichloromethane. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to afford this compound.

Comparative Analysis

ParameterFriedel-Crafts AcylationGrignard Synthesis (via Acetone)
Number of Steps 12
Starting Materials tert-Butylbenzene, Propionyl chloride1-Bromo-4-tert-butylbenzene, Acetone
Reagent Sensitivity AlCl₃ is highly moisture-sensitive.Grignard reagent is extremely sensitive to protic solvents (water, alcohols).
Yield Generally good to excellent (typically >70%).[7][8]Moderate to good overall yield (typically 50-70% over two steps).[9]
Byproducts/Impurities Polyacylated products, isomeric products (ortho).Biphenyl (from Wurtz coupling), unreacted starting materials.[10]
Scalability Well-established for industrial scale.Can be challenging on a large scale due to the exothermic nature of Grignard reagent formation and reaction.
Safety Considerations Corrosive HCl gas is evolved. AlCl₃ is a hazardous solid.Highly flammable ether solvents are used. The Grignard reaction can be highly exothermic.
Versatility Limited to the synthesis of aryl ketones.The Grignard intermediate can be used to synthesize a variety of other functional groups.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Grignard synthesis are viable routes for the preparation of this compound.

The Friedel-Crafts acylation is a more direct, one-step process that generally offers higher yields and is well-suited for large-scale production. Its primary drawbacks are the use of a stoichiometric amount of the corrosive and moisture-sensitive Lewis acid catalyst and the potential for side reactions if conditions are not carefully controlled.

The Grignard synthesis , while being a two-step process with a potentially lower overall yield, offers greater flexibility. The key intermediate, 4-tert-butylphenylmagnesium bromide, is a versatile nucleophile that can be employed in the synthesis of a wide range of other compounds. However, the stringent anhydrous conditions required and the exothermic nature of the reactions can pose challenges for scalability.

For the dedicated synthesis of this compound, particularly on a larger scale where efficiency and atom economy are critical, the Friedel-Crafts acylation is generally the preferred method . For laboratory-scale synthesis or when the versatility of the Grignard intermediate is desired for the synthesis of other derivatives, the Grignard route provides a valuable alternative . The choice of synthesis route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the desired purity of the final product.

References

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved from [Link]

  • The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • EXPERIMENT SEVEN. (n.d.). ResearchGate. Retrieved from [Link]

  • A Friedel Crafts Reaction. (2022, August 17). YouTube. Retrieved from [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

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  • Finding theoretical yield (Friedel Crafts Acylation Reaction). (2017, June 25). Reddit. Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • International Journal of Science Technology and Management. (2021, April). Retrieved from [Link]

  • This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The product formed when acetone is treated with phenyl magnesium bromide followed by acidic hydrolysis is. (2025, November 16). Filo. Retrieved from [Link]

  • Data Report Sheet #26. (n.d.). Retrieved from [Link]

  • the-grignard-synthesis-of-triphenylmethanol.pdf. (n.d.). TSI Journals. Retrieved from [Link]

  • 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of 1-(4-tert-Butylphenyl)propan-2-one and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile template for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of 1-(4-tert-Butylphenyl)propan-2-one and its structural analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their potential antimicrobial, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed methodologies.

Introduction to this compound and its Chemical Space

This compound is an aromatic ketone characterized by a phenyl ring substituted with a bulky tert-butyl group and a propan-2-one moiety. The presence of the tert-butyl group significantly influences the lipophilicity and steric profile of the molecule, which in turn can modulate its interaction with biological targets. While direct and extensive biological data on this compound is not abundant in publicly accessible literature, a wealth of information on its structural analogs allows for a predictive analysis of its potential bioactivities. These analogs, often differing by modifications to the propanone side chain or the phenyl ring, exhibit a range of pharmacological effects, making this chemical class a fertile ground for drug discovery.

Comparative Biological Activities

This section will delve into the key biological activities observed in analogs of this compound, providing a framework for understanding the structure-activity relationships (SAR) that govern their efficacy.

Antimicrobial Activity

Analogs of this compound have demonstrated notable antimicrobial properties. The general structure of these active compounds often incorporates additional functional groups that enhance their interaction with microbial targets. For instance, the introduction of cationic groups and modifications to the ketone moiety have been shown to be crucial for antibacterial efficacy.

Key Analogs and Their Antimicrobial Performance:

Analog StructureTarget Organism(s)Activity (MIC)Reference
Benzophenone-based tetraamidesMRSA, VISA, VRSA, VRE0.5-2.0 mg/L[1]
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesS. aureus, E. coli, C. albicans0.78-12.5 µg/mL[2]

Structure-Activity Relationship Insights:

The antimicrobial activity of propiophenone and related benzophenone analogs is significantly influenced by several structural features. A critical determinant is the presence of a cationic group, which is believed to facilitate interaction with the negatively charged bacterial cell membrane. Furthermore, the benzophenone core has been identified as essential for the antibacterial action of certain derivatives[1]. The mechanism of action for some of these compounds involves the depolarization of the bacterial membrane, leading to cell death[1]. The lipophilicity conferred by substituents like the tert-butyl group can also play a role in membrane penetration.

Anti-inflammatory Activity

Several analogs of this compound have been investigated for their anti-inflammatory potential, with many exhibiting promising activity through the modulation of key inflammatory pathways. A notable example is the inhibition of cyclooxygenase (COX) enzymes and the downregulation of the NF-κB signaling cascade.

Key Analogs and Their Anti-inflammatory Performance:

Analog StructureAssayTarget/MechanismKey FindingsReference
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone analog)In vitro COX inhibitionCOX-2IC50 = 0.3 µM[3]
(E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone analog)In vitro COX inhibitionCOX-2IC50 = 1.0 µM[3]
4-tert-butylphenyl salicylate (4-TBPS)LPS-stimulated RAW 264.7 macrophagesNF-κB pathwayDose-dependent reduction of iNOS, COX-2, TNF-α, IL-1β, and IL-6[4]

Mechanistic Insights: The NF-κB Signaling Pathway

A crucial mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB dimer (p50/p65) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Analogs like 4-TBPS have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression[4].

NF-κB Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->ProInflammatory_Genes induces Nucleus Nucleus Analog tert-Butylphenyl Analog (e.g., 4-TBPS) Analog->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by tert-butylphenyl analogs.

Cytotoxicity

The cytotoxic potential of propiophenone analogs has been explored against various cancer cell lines. The structural modifications that confer antimicrobial and anti-inflammatory activities can also be tuned to induce cytotoxicity in cancer cells, often through the induction of apoptosis.

Key Analogs and Their Cytotoxic Performance:

| Analog Structure | Cell Line | Activity (IC50) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1-(1-tosyl-1H-indol-3yl)propan-1-one | A549 (Lung cancer) | 2.6 µM |[5] | | 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 (Breast cancer) | High cytotoxic activity (more than Tamoxifen) | |

Structure-Activity Relationship Insights:

The cytotoxicity of these compounds is highly dependent on the nature and position of substituents on the aromatic rings and the propiophenone backbone. For instance, the introduction of a tosyl-indole moiety at the 1-position of the propanone chain resulted in potent cytotoxicity against lung cancer cells[5]. In another series of analogs, the incorporation of a tertiary amine-containing side chain, similar to that in the anti-cancer drug Tamoxifen, led to significant cytotoxic effects against breast cancer cells. The mechanism of cytotoxicity often involves the induction of apoptosis, which can be confirmed through assays that detect morphological changes and the activation of caspases.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth Microdilution Workflow

G A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compound in 96-well plate B->C D Incubate plate at optimal temperature C->D E Visually assess for microbial growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach a suitable confluency.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion

The structural scaffold of this compound represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct experimental data on the parent compound is limited, the analysis of its analogs reveals significant potential in the realms of antimicrobial, anti-inflammatory, and anticancer applications. The structure-activity relationships highlighted in this guide underscore the importance of specific structural modifications in tuning the biological activity and mechanism of action of these compounds. The provided experimental protocols offer a robust framework for the future evaluation of new derivatives within this chemical class. Further research focused on the systematic synthesis and biological screening of a library of this compound analogs is warranted to fully exploit their therapeutic potential.

References

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A Senior Application Scientist's Guide to Validating Synthesized 1-(4-tert-Butylphenyl)propan-2-one: An Orthogonal Approach to Purity and Identity

Author: BenchChem Technical Support Team. Date: January 2026

San Francisco, CA - As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of synthesized 1-(4-tert-Butylphenyl)propan-2-one, a crucial intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.[1][2] The identity and purity of such compounds are paramount to ensure the safety, efficacy, and reproducibility of the final products. This document outlines a multi-pronged analytical approach, leveraging orthogonal techniques to provide a self-validating system for the unequivocal structural confirmation and purity assessment of this compound.

The Imperative of Orthogonal Validation in Synthesis

In the realm of drug development and chemical synthesis, relying on a single analytical technique for compound validation is fraught with peril. Each method possesses inherent limitations, and a seemingly pure compound by one technique may harbor significant impurities detectable by another. Therefore, a cornerstone of robust chemical analysis is the application of orthogonal methods—techniques that measure different chemical and physical properties of the analyte. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to create a comprehensive and trustworthy characterization of this compound.

Workflow for the Validation of this compound

The following diagram illustrates the logical workflow for the comprehensive validation of a newly synthesized batch of this compound.

Validation_Workflow Overall Validation Workflow for this compound cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity Assessment cluster_conclusion Final Validation Synthesized_Product Synthesized this compound Physical_Description Physical Description (e.g., solid, color) Synthesized_Product->Physical_Description NMR NMR Spectroscopy (¹H and ¹³C) Physical_Description->NMR Identity Confirmation MS Mass Spectrometry (e.g., GC-MS) Physical_Description->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Physical_Description->FTIR Functional Group Confirmation Data_Analysis Integrated Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC HPLC Analysis Final_Report Certificate of Analysis HPLC->Final_Report Quantitative Purity Data_Analysis->HPLC Orthogonal Purity Check Data_Analysis->Final_Report Structural Confirmation

Caption: Overall Validation Workflow for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[3] It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is crucial as it dissolves the analyte without introducing interfering proton signals.[4]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay of 5-10 seconds is recommended.[5]

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase the spectrum and integrate the signals.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.3Doublet2HAromatic Protons (ortho to tert-Butyl)
b~7.1Doublet2HAromatic Protons (meta to tert-Butyl)
c~3.6Singlet2HMethylene Protons (-CH₂-)
d~2.1Singlet3HMethyl Protons (-CH₃)
e~1.3Singlet9Htert-Butyl Protons (-C(CH₃)₃)
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in a molecule. A proton-decoupled experiment is typically run to simplify the spectrum to a series of single peaks, each corresponding to a different carbon environment.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) is preferred due to the lower natural abundance of ¹³C.[4]

  • Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 scans are typically required.

    • Relaxation Delay (d1): 2-5 seconds.

SignalChemical Shift (δ, ppm)Assignment
1~207Carbonyl Carbon (C=O)
2~150Aromatic Carbon (ipso- to tert-Butyl)
3~131Aromatic Carbon (ipso- to -CH₂-)
4~129Aromatic Carbons (ortho to tert-Butyl)
5~125Aromatic Carbons (meta to tert-Butyl)
6~52Methylene Carbon (-CH₂-)
7~34Quaternary Carbon (-C(CH₃)₃)
8~31tert-Butyl Carbons (-C(CH₃)₃)
9~29Methyl Carbon (-CH₃)

II. Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing strong evidence for its identity.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it also provides information about the purity of the sample.[6]

Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that generates a molecular ion (M⁺) and a characteristic fragmentation pattern that can serve as a molecular fingerprint. The NIST Mass Spectral Library is a valuable resource for comparing the obtained spectrum with known compounds.[7]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Expected MS Data and Interpretation
  • Molecular Ion (M⁺): A peak at m/z 190, corresponding to the molecular weight of C₁₃H₁₈O.

  • Key Fragmentation Peaks:

    • m/z 175: Loss of a methyl group (-CH₃).

    • m/z 147: Loss of an acetyl group (-COCH₃).

    • m/z 133: Loss of the propanone side chain.

    • m/z 91: Tropylium ion, characteristic of benzyl compounds.

    • m/z 43: Acetyl cation (CH₃CO⁺).

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Causality Behind Experimental Choices: For a solid sample like this compound, preparing a thin film on a salt plate is a simple and effective method.[9] The key is to obtain a film that is thick enough to produce a good signal but not so thick that the major peaks are saturated.

Experimental Protocol: FTIR
  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane) in a small vial.[10]

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.[10]

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Expected FTIR Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic C-H
~2960-2850C-H stretchAliphatic C-H (tert-butyl, methylene, methyl)
~1715 C=O stretch Ketone
~1610, 1510C=C stretchAromatic ring
~1365C-H bendtert-Butyl
~830C-H bend1,4-disubstituted benzene

IV. High-Performance Liquid Chromatography (HPLC): Quantifying Purity

While spectroscopic methods are excellent for identity confirmation, HPLC is the gold standard for determining the purity of a compound.[11] A reverse-phase HPLC method is suitable for a relatively non-polar compound like this compound.

Causality Behind Experimental Choices: A C18 column is a good starting point for reverse-phase HPLC as it provides strong hydrophobic interactions with non-polar analytes.[12] A mobile phase of acetonitrile and water is a common and effective solvent system. Gradient elution is often used in method development to ensure that all potential impurities are eluted and detected.[13]

Experimental Protocol: HPLC
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Purity Calculation

The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A purity of ≥98% is typically considered acceptable for many applications.[2]

Comparative Analysis: this compound vs. a Potential Isomeric Impurity

A common impurity in the synthesis of this compound could be a positional isomer, such as 1-(2-tert-Butylphenyl)propan-2-one, arising from non-selective alkylation of benzene. The following table compares the expected analytical data for the target compound and this potential impurity.

Analytical TechniqueThis compound (Target)1-(2-tert-Butylphenyl)propan-2-one (Impurity)Key Differentiating Feature
¹H NMR Symmetrical aromatic signals (two doublets).Asymmetrical, more complex aromatic signals.The pattern of the aromatic signals.
¹³C NMR 9 distinct carbon signals.More than 9 carbon signals due to asymmetry.The number of aromatic carbon signals.
GC-MS Distinct retention time and fragmentation pattern.Different retention time (likely shorter) and potentially different relative abundances of fragments.The retention time in the GC chromatogram.
FTIR C-H bend at ~830 cm⁻¹ (1,4-disubstitution).C-H bend at ~750 cm⁻¹ (1,2-disubstitution).The out-of-plane C-H bending vibration in the fingerprint region.
HPLC Single major peak at a specific retention time.A separate peak at a different retention time.The appearance of a secondary peak in the chromatogram.

Logical Inter-validation of Analytical Techniques

The strength of this multi-technique approach lies in the logical cross-validation of the data, as illustrated in the following diagram.

Logical_Validation Logical Inter-validation of Analytical Data NMR NMR (Structure) Identity Confirmed Identity NMR->Identity Confirms Connectivity MS MS (Molecular Weight) MS->Identity Confirms Molecular Formula FTIR FTIR (Functional Groups) FTIR->Identity Confirms Ketone & Aromatic Groups HPLC HPLC (Purity) Purity Confirmed Purity HPLC->Purity Quantifies Purity Identity->Purity Ensures Main Peak is the Target Compound

Caption: Logical Inter-validation of Analytical Data.

By integrating the data from these orthogonal techniques, a high degree of confidence in the identity and purity of the synthesized this compound can be achieved. This rigorous validation is not merely a procedural formality but a fundamental requirement for ensuring the quality and safety of products in the pharmaceutical and chemical industries.

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A Senior Application Scientist's Guide to the Comparative Reactivity of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Versatile Ketone in the Synthetic Landscape

In the realm of organic synthesis and medicinal chemistry, the reactivity of ketones is a cornerstone of carbon-carbon bond formation and functional group interconversion. Aryl ketones, in particular, serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] This guide provides a comparative analysis of 1-(4-tert-Butylphenyl)propan-2-one , a structurally unique ketone, evaluating its reactivity against common laboratory ketones.

The central thesis of this guide is that the specific arrangement of functional groups in this compound—namely, the bulky tert-butylphenyl group separated from the carbonyl by a methylene spacer—imparts a distinct reactivity profile. This profile is governed by a delicate interplay of steric hindrance and electronic effects that differ significantly from ketones where the aryl group is directly conjugated to the carbonyl or from simple aliphatic ketones. For researchers in drug development, understanding these nuances is critical for reaction design, controlling selectivity, and predicting metabolic stability.[2]

This analysis will compare this compound against three structurally relevant ketones:

  • Acetone: The simplest ketone, serving as a baseline with minimal steric and electronic influence.

  • Propiophenone: An aryl ketone with direct conjugation between the phenyl ring and the carbonyl group.

  • 4-tert-Butylacetophenone: An analogue that retains the bulky aryl group but lacks the methylene spacer, placing the steric bulk adjacent to the carbonyl.

Through a discussion of reaction principles, supported by experimental data and detailed protocols, this guide will illuminate the causal factors behind the reactivity of this compound, empowering scientists to leverage its unique properties in their synthetic endeavors.

Part 1: A Structural and Electronic Dissection

The reactivity of a ketone is fundamentally dictated by two primary factors: the electrophilicity of the carbonyl carbon and the acidity of its α-protons.[3][4] These, in turn, are modulated by the steric and electronic nature of the attached substituents.

This compound presents a fascinating case study.

  • The Carbonyl Group: It is a standard ketone carbonyl, but its reactivity is influenced by the adjacent groups.

  • The Methylene Spacer (-CH₂-): This group is crucial. It insulates the carbonyl from the resonance effects of the phenyl ring, meaning the carbonyl carbon's electrophilicity is more akin to a simple dialkyl ketone than an aryl ketone like propiophenone.

  • The 4-tert-Butylphenyl Group: This moiety exerts two major effects:

    • Steric Hindrance: The tert-butyl group is one of the most sterically demanding groups in organic chemistry.[2][5] Its presence creates a large, rigid pocket of space that can hinder the approach of reagents to the adjacent methylene α-carbon.

    • Electronic Effect: The tert-butyl group is weakly electron-donating through induction.[6] This effect, transmitted through the phenyl ring, has a minor influence on the distal carbonyl group.

The diagram below illustrates the structures of our target compound and the selected comparators, highlighting the key structural differences that will be the focus of our analysis.

Caption: Molecular structures of the target ketone and comparators.

Part 2: Comparative Reactivity in Key Ketone Reactions

We will now analyze the expected reactivity in several fundamental reaction classes. The performance is evaluated based on the principles of steric accessibility and electronic activation.

Enolate Formation: A Tale of Two Alpha-Carbons

The formation of an enolate by deprotonation of an α-carbon is often the rate-determining step in reactions like aldol condensations and α-halogenation.[7] this compound has two sites for deprotonation: the methyl (C1) and methylene (C3) protons.

  • Methyl (C1) Protons: These are sterically unhindered and resemble the protons of acetone. Deprotonation here leads to the kinetic enolate , as it is formed faster.

  • Methylene (C3) Protons: These are adjacent to the bulky tert-butylphenyl group, making them sterically hindered. However, they are also benzylic-like, which slightly increases their acidity. Deprotonation at this site would lead to the more substituted, and thus more stable, thermodynamic enolate .

The choice of base and reaction conditions dictates the selectivity. A bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures will favor the kinetic enolate. A smaller base (e.g., NaOEt) at higher temperatures allows for equilibration and favors the thermodynamic enolate.

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone This compound BaseK LDA, THF, -78 °C (Bulky Base, Low Temp) Ketone->BaseK BaseT NaOEt, EtOH, 25 °C (Small Base, High Temp) Ketone->BaseT ProtonK Deprotonation at Methyl (C1) BaseK->ProtonK Fast, Irreversible EnolateK Kinetic Enolate (Less Substituted) ProtonK->EnolateK ProtonT Deprotonation at Methylene (C3) BaseT->ProtonT Slow, Reversible EnolateT Thermodynamic Enolate (More Substituted) ProtonT->EnolateT

Caption: Pathways to kinetic and thermodynamic enolates.

Comparative Analysis:

  • Acetone: Forms one enolate, moderate rate.

  • Propiophenone: The α-protons on the methylene group are benzylic and significantly more acidic due to resonance stabilization of the conjugate base with the phenyl ring. It forms its enolate readily.

  • 4-tert-Butylacetophenone: Only has methyl α-protons. Enolate formation is straightforward, similar to acetone, but the electronics of the ring have a minor influence.

  • This compound: Offers regioselectivity. The methylene protons are less acidic than in propiophenone (due to the lack of direct conjugation) but face significant steric hindrance. This makes thermodynamic enolate formation slower than in propiophenone.

Aldol Condensation: The Impact of Steric Bulk

The aldol reaction involves the nucleophilic attack of an enolate on a carbonyl carbon.[8][9] Both the enolate formation step and the subsequent nucleophilic attack are sensitive to sterics.

In a self-condensation reaction, the enolate of this compound would attack another molecule of the same ketone. The steric bulk of the tert-butylphenyl group creates a significant energy barrier for this reaction, both by hindering the formation of the thermodynamic enolate and by impeding the approach of that enolate to the already crowded carbonyl environment.

KetonePredicted Aldol ReactivityRationale
AcetoneModerateBaseline reactivity; equilibrium often favors starting materials.
PropiophenoneLow (Self-Condensation)Enolate forms readily, but the carbonyl is sterically hindered by the adjacent phenyl group.
4-tert-ButylacetophenoneVery LowThe carbonyl is severely hindered by the ortho positions of the bulky aromatic ring.
This compound Very Low (Self-Condensation) The methylene α-carbon is highly hindered, making the enolate a poor nucleophile. The carbonyl is less hindered than in propiophenone, but the overall reaction is slow.
Nucleophilic Addition (Reduction): Probing Carbonyl Accessibility

The reduction of the carbonyl to an alcohol, for example with sodium borohydride (NaBH₄), is a direct probe of the steric environment around the carbonyl carbon.[10] The rate of this reaction is inversely proportional to the steric hindrance.

KetonePredicted Reduction Rate (NaBH₄)Rationale
AcetoneFastUnhindered carbonyl, serves as the benchmark.
PropiophenoneModeratePhenyl group provides moderate steric hindrance to the carbonyl.
4-tert-ButylacetophenoneSlowThe combination of the phenyl ring and the bulky tert-butyl group significantly shields the carbonyl.
This compound Fast The methylene spacer positions the bulky tert-butylphenyl group away from the carbonyl carbon. The steric environment is very similar to that of acetone.

This highlights a key feature: the methylene spacer effectively decouples the steric bulk of the substituent from the carbonyl center itself. This allows for selective reactions at the carbonyl without interference from the large aryl group, a property that can be highly valuable in multi-step synthesis.

Part 3: Experimental Protocol - Comparative Aldol Condensation

To provide a self-validating and trustworthy methodology, the following protocol outlines a comparative study of the base-catalyzed crossed-aldol condensation between a given ketone and a non-enolizable aldehyde, 4-nitrobenzaldehyde.

Objective: To quantify the yield of the crossed-aldol condensation product for each of the four ketones under identical reaction conditions, thereby providing an empirical measure of their enolate formation and nucleophilicity.

G cluster_prep cluster_reaction cluster_analysis cluster_purification A Prepare 4 parallel reactions (1 for each ketone) B Add Ketone (1.2 eq) and 4-Nitrobenzaldehyde (1.0 eq) to separate flasks with EtOH A->B C Cool flasks to 0°C B->C D Add aq. NaOH (2.0 eq) dropwise to each flask C->D E Stir at RT for 4 hours D->E F Monitor by TLC (20% EtOAc/Hexanes) E->F G Quench with cold HCl (aq) F->G H Extract with Ethyl Acetate G->H I Dry (Na₂SO₄), concentrate H->I J Purify via Column Chromatography I->J K Characterize & Quantify Yield (¹H NMR, Mass) J->K

Caption: Experimental workflow for comparative crossed-aldol condensation.

Detailed Steps:

  • Reagent Preparation: Prepare four identical reaction flasks. To each, add ethanol (10 mL).

  • Reactant Addition:

    • To Flask 1, add acetone (1.2 mmol).

    • To Flask 2, add propiophenone (1.2 mmol).

    • To Flask 3, add 4-tert-butylacetophenone (1.2 mmol).

    • To Flask 4, add this compound (1.2 mmol).

    • To each of the four flasks, add 4-nitrobenzaldehyde (1.0 mmol). Stir until dissolved.

  • Reaction Initiation: Place all flasks in an ice bath. While stirring, add 2.0 M aqueous sodium hydroxide (1.0 mL, 2.0 mmol) dropwise to each flask over 2 minutes.

  • Reaction Progress: Remove the ice baths and allow the reactions to stir at room temperature for 4 hours.

  • Monitoring: Every hour, take a small aliquot from each reaction mixture and spot on a TLC plate, eluting with 20% ethyl acetate in hexanes to monitor the consumption of the aldehyde.

  • Workup: After 4 hours, pour each reaction mixture into a separatory funnel containing 20 mL of cold 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Isolate the aldol condensation product (the α,β-unsaturated ketone) and determine the final mass and yield. Characterize by ¹H NMR and mass spectrometry.

Expected Outcome: The yields will provide a quantitative comparison. Acetone should give a good yield. Propiophenone's yield will be lower due to the hindrance of its enolate. The yields for both 4-tert-butylacetophenone and this compound (reacting via its kinetic enolate) are expected to be significantly lower, reflecting the steric hindrance associated with the bulky substituents.

Conclusion and Outlook

This guide has demonstrated that This compound occupies a unique position in the landscape of ketone reactivity. Its reactivity is not simply an average of its constituent parts but rather a product of their specific spatial arrangement.

Key Takeaways:

  • Steric Decoupling: The methylene spacer isolates the carbonyl carbon from the steric bulk of the tert-butylphenyl group. This allows for facile nucleophilic additions directly at the carbonyl, a reaction that is hindered in its analogue, 4-tert-butylacetophenone.

  • Hindered α-Position: Conversely, the steric bulk strongly influences reactions at the adjacent methylene α-carbon. This makes the molecule a poor substrate for reactions requiring the formation of the thermodynamic enolate, such as self-aldol condensations.

  • Tunable Reactivity: The presence of two distinct α-carbons allows for potential regioselective functionalization by carefully choosing reaction conditions to favor either the kinetic or thermodynamic enolate.

For the medicinal chemist, this molecule offers a scaffold where a bulky, metabolically-shielding group can be incorporated without passivating a reactive carbonyl handle.[2] For the process chemist, understanding the steric and electronic factors is key to optimizing reaction conditions and avoiding unwanted side reactions. This comparative analysis provides the foundational logic for exploiting the nuanced reactivity of this versatile synthetic intermediate.

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Evaluating the performance of 1-(4-tert-Butylphenyl)propan-2-one as a synthetic precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Performance of 1-(4-tert-Butylphenyl)propan-2-one

Abstract

The selection of a starting material is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, scalability, safety, and the economic viability of the final product. This guide provides an in-depth evaluation of this compound, a versatile ketone intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its performance is critically compared against 3-chloropropiophenone, the established precursor for the widely-used antidepressant Bupropion.[3][4] Through a detailed analysis of synthetic pathways, reaction yields, safety profiles, and mechanistic principles, this document serves as a technical resource for researchers, chemists, and drug development professionals to make informed decisions in precursor selection for complex molecule synthesis.

Introduction to Aryl Propanone Precursors

Aryl propanones are a class of chemical intermediates characterized by a phenyl ring attached to a propanone backbone. Their utility stems from the reactivity of the ketone's α-carbon and carbonyl group, which allows for a variety of transformations to build molecular complexity.

Profile: this compound
  • Chemical Structure: C₁₃H₁₈O

  • Molecular Weight: 190.28 g/mol [5]

  • Appearance: White to off-white powder or liquid[2]

  • Key Applications: Primarily serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and fungicides, such as Fenpropimorph.[1][2] Its structure is analogous to the precursor for Bupropion, making it a subject of interest for creating structural analogs of this important drug.

Benchmark Precursor: 3-Chloropropiophenone

3-Chloropropiophenone is the canonical starting material for the industrial synthesis of Bupropion.[3][6] The synthetic route from this precursor is well-documented, providing a robust benchmark for evaluating alternatives. The chloro-substituent significantly influences the molecule's reactivity and provides the structural core of the final Bupropion molecule.

Comparative Analysis of Synthetic Pathways

The primary pathway for converting these precursors into their corresponding α-amino ketones involves a two-step sequence: α-bromination followed by nucleophilic substitution with an amine. This section evaluates the performance of each precursor across this synthetic route.

Pathway Overview: From Precursor to α-Amino Ketone

The conversion of both this compound and 3-chloropropiophenone into their respective N-tert-butyl amino ketone derivatives follows a parallel strategy. This allows for a direct comparison of how the aromatic substituent (para-tert-butyl vs. meta-chloro) impacts each synthetic step.

G cluster_0 Pathway A: 4-tert-Butyl Analog cluster_1 Pathway B: Bupropion (Benchmark) A1 1-(4-tert-Butylphenyl) propan-2-one A2 α-Bromo-4-tert-butyl propiophenone A1->A2 α-Bromination A3 2-(tert-Butylamino)-1- (4-tert-butylphenyl)propan-1-one A2->A3 Amination (t-Butylamine) B1 3-Chloropropiophenone B2 2-Bromo-1-(3-chlorophenyl) propan-1-one B1->B2 α-Bromination B3 Bupropion Free Base B2->B3 Amination (t-Butylamine)

Caption: Comparative synthetic workflows for aryl propanone precursors.

Performance Metric 1: Precursor Synthesis via Friedel-Crafts Acylation

The precursors themselves are typically synthesized via Friedel-Crafts acylation of a substituted benzene. The nature of the substituent (activating vs. deactivating) is the most critical factor determining the efficiency and regioselectivity of this step.

  • Causality: The tert-butyl group is an electron-donating, activating group that strongly directs electrophilic substitution to the para position due to steric hindrance at the ortho positions.[7] This results in a highly regioselective and efficient synthesis of the desired this compound. In contrast, the chloro group on chlorobenzene is electron-withdrawing and deactivating, leading to slower reaction rates and a mixture of isomers, although it is primarily ortho, para directing.[8]

ParameterSynthesis of this compoundSynthesis of 3-Chloropropiophenone
Starting Material tert-ButylbenzeneChlorobenzene
Reagent Propanoyl chloride or Propionic anhydridePropanoyl chloride or Propionic anhydride
Catalyst AlCl₃AlCl₃
Directing Effect Activating, ortho, para-director (sterically favors para)Deactivating, ortho, para-director
Expected Yield High (due to activation and high regioselectivity)Moderate (due to deactivation)
Key Advantage High selectivity for a single isomer.Utilizes a common, inexpensive starting material.
Performance Metric 2: α-Bromination Efficiency

This step is critical for activating the precursor for nucleophilic attack. The choice of brominating agent and solvent has significant implications for yield, safety, and environmental impact ("greenness").

  • Causality: Traditional synthesis employs elemental bromine (Br₂), which is highly corrosive, toxic, and generates HBr as a byproduct.[3][6] N-Bromosuccinimide (NBS) is a safer, solid alternative that avoids many of the handling hazards of Br₂.[9][10] The reaction proceeds via an enol or enolate intermediate, and its rate can be influenced by the electronic nature of the aromatic ring.

ParameterBromination of this compoundBromination of 3-Chloropropiophenone (Bupropion Route)
Reagent Option 1 Br₂ in CH₂Cl₂Br₂ in CH₂Cl₂ (Yield: ~99% conversion)[10][11]
Reagent Option 2 NBS, NH₄OAc (catalyst) in Ethyl AcetateNBS, NH₄OAc (catalyst) in Ethyl Acetate (>97% conversion)[9]
Reaction Time ~70 minutes (NBS method)[9]~40 minutes (Br₂ method); ~70 minutes (NBS method)[6][9]
Safety Profile NBS is a solid and significantly safer to handle than liquid Br₂.Elemental bromine is highly toxic, corrosive, and volatile.[6]
Green Chemistry Ethyl acetate is a preferred solvent over chlorinated solvents like CH₂Cl₂.[9][10]Traditional routes use CH₂Cl₂, a potentially carcinogenic solvent.[9]
Performance Metric 3: Nucleophilic Substitution with tert-Butylamine

The final C-N bond formation is accomplished by reacting the α-bromo ketone with tert-butylamine. Solvent choice is paramount in this step, affecting reaction rate, yield, and downstream processing.

  • Causality: This is an Sₙ2 reaction where tert-butylamine acts as the nucleophile. Traditional protocols often use solvents like N-methyl-2-pyrrolidone (NMP), which is effective but now recognized as a reprotoxic substance and is restricted in many regions.[4][9] Modern, greener syntheses have replaced NMP with bio-based solvents like Cyrene or co-solvent systems, maintaining high yields while drastically improving the safety and environmental profile.[9][12]

ParameterAmination of α-Bromo-4-tert-butyl-propiophenoneAmination of 2-Bromo-1-(3-chlorophenyl)propan-1-one
Nucleophile tert-Butylamine (used in excess)tert-Butylamine (used in excess)[12]
Solvent (Traditional) N-methyl-2-pyrrolidone (NMP)N-methyl-2-pyrrolidone (NMP)
Solvent (Green) Cyrene or Acetonitrile/DMSO mixturesCyrene or Acetonitrile/DMSO mixtures[9][13]
Overall Yield (2 steps) Not explicitly reported, but expected to be high.68-80% (greener routes)[9][14]
Safety Profile Cyrene has a much better safety profile than NMP.NMP is a reproductive toxin.[4][9]
Workup Extraction with safer solvents like ethyl acetate and 1M HCl.[10]Traditional workup uses hazardous diethyl ether and 12M HCl.[10]

Experimental Protocols & Methodologies

To provide a practical context, this section outlines validated protocols. Protocol A is a proposed method for the 4-tert-butyl analog based on modern, greener chemistry principles. Protocol B is a benchmark "greener" synthesis of Bupropion.

Protocol A: Proposed Green Synthesis of 2-(tert-Butylamino)-1-(4-tert-butylphenyl)propan-1-one

Caption: Workflow for the proposed green synthesis of the Bupropion analog.

Step-by-Step Methodology:

  • α-Bromination:

    • To a solution of this compound (1.0 eq) in ethyl acetate, add a catalytic amount of ammonium acetate (~0.1 eq).

    • Heat the mixture to reflux (~77°C).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes.

    • Maintain reflux for 60-90 minutes, monitoring for the disappearance of the starting material by TLC or GC-MS.

    • After completion, cool the reaction to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

  • Nucleophilic Substitution (Amination):

    • Dissolve the crude α-bromo ketone from the previous step in the green solvent Cyrene.

    • Add tert-butylamine (2.5-3.0 eq) dropwise while maintaining the temperature below 30°C.

    • Heat the reaction mixture to 70°C for 2-4 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the mixture and quench by adding water.

    • Extract the product into ethyl acetate. The product can then be purified by standard acid/base extraction or chromatography.

Protocol B: Benchmark Green Synthesis of Bupropion Hydrochloride[10][11]
  • α-Bromination:

    • To a solution of 3-chloropropiophenone (1.0 eq) in ethyl acetate, add ammonium acetate (~0.1 eq).

    • Heat to reflux and add NBS (1.1 eq) portion-wise. Reflux for approximately 70 minutes until >97% conversion is observed by GC analysis.[9]

    • The crude intermediate is obtained after an aqueous workup similar to Protocol A.

  • Nucleophilic Substitution and Salt Formation:

    • The crude 2-bromo-1-(3-chlorophenyl)propan-1-one is dissolved in Cyrene.

    • Excess tert-butylamine (~3.0 eq) is added, and the mixture is heated.

    • After the reaction is complete, the workup involves extraction with ethyl acetate and 1M HCl.[10]

    • The free base is then precipitated as the hydrochloride salt by adding concentrated HCl to the ether or ethyl acetate solution.[3]

    • The final product, Bupropion HCl, is isolated by filtration with an average yield of 68%.[9]

Mechanistic Insights & Discussion

The performance differences between the two precursors are rooted in fundamental principles of physical organic chemistry.

The Role of the Aromatic Substituent

The tert-butyl group is sterically bulky and electronically donating. Its primary influence is seen in the Friedel-Crafts acylation, where it deactivates the ortho positions to electrophilic attack and strongly activates the para position, leading to a clean, high-yield synthesis of the desired precursor.

The chloro group is deactivating yet ortho, para-directing due to competing inductive withdrawal and resonance donation effects. This deactivation makes the initial Friedel-Crafts reaction less efficient than with an activated ring like tert-butylbenzene.

G cluster_0 Friedel-Crafts Acylation Mechanism reagents Propanoyl Chloride + AlCl3 acylium Acylium Ion (Electrophile) [CH3CH2C=O]+ reagents->acylium Generation of Electrophile sigma Sigma Complex (Carbocation Intermediate) acylium->sigma Electrophilic Attack aromatic Substituted Benzene (t-Butyl or Chloro) aromatic->sigma product Aryl Propanone Product sigma->product Deprotonation hcl HCl + AlCl3 (regenerated) product->hcl

Caption: Generalized mechanism for Friedel-Crafts acylation.

Implications for Drug Design and Development

While the synthesis starting from 3-chloropropiophenone is optimized for producing Bupropion, the pathway using this compound is highly effective for generating a specific structural analog. The tert-butyl group can alter the resulting molecule's lipophilicity, metabolic stability, and receptor binding profile. Therefore, this compound is an excellent precursor for research and development programs focused on creating new chemical entities by exploring structure-activity relationships (SAR) around the Bupropion scaffold.

Conclusion & Recommendations

This guide demonstrates that this compound is a highly effective synthetic precursor, particularly when high regioselectivity is desired for a para-substituted aryl ketone.

  • Choose this compound when:

    • The target molecule is a 4-tert-butylphenyl analog.

    • A highly regioselective and potentially higher-yielding Friedel-Crafts acylation is prioritized.

    • The goal is to explore SAR by modifying the aromatic substitution pattern of a known API like Bupropion.

  • Choose 3-Chloropropiophenone when:

    • The target molecule is specifically Bupropion or a direct derivative retaining the 3-chloro substituent.

    • Leveraging extensive existing literature and process optimization is critical.

Ultimately, the choice of precursor is dictated by the specific molecular target. By applying the principles of green chemistry—such as replacing hazardous reagents (Br₂) and solvents (NMP, CH₂Cl₂) with safer alternatives (NBS, Cyrene, Ethyl Acetate)—chemists can develop synthetic routes for either precursor that are safer, more sustainable, and highly efficient.[6][9][12]

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A comparative review of the applications of substituted phenylpropanones

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Review of the Applications of Substituted Phenylpropanones

Abstract: The phenylpropanone scaffold is a remarkably versatile chemical framework, serving as the foundation for a vast array of compounds with divergent applications. The identity and position of substituents on the phenyl ring and propanone backbone dictate the molecule's physicochemical properties and, consequently, its biological activity and synthetic utility. This guide provides a comparative analysis of substituted phenylpropanones across three major domains: medicinal chemistry, organic synthesis, and as precursors in both regulated and clandestine chemistry. By examining the structure-activity relationships (SAR), this review offers researchers, scientists, and drug development professionals a deeper understanding of the causality behind the functional diversity of this important class of molecules.

Introduction: The Phenylpropanone Core Structure

The fundamental phenylpropanone structure consists of a phenyl group attached to a three-carbon propanone chain. This simple C6-C3 skeleton is a privileged scaffold in chemistry. Its reactivity is primarily centered around the carbonyl group (ketone), the adjacent α- and β-carbons, and the aromatic ring. Substitutions at any of these positions can dramatically alter the molecule's steric and electronic profile, leading to a wide spectrum of applications.

This review will compare and contrast key examples of substituted phenylpropanones, illustrating how subtle molecular modifications lead to profound functional shifts—from life-saving therapeutics to versatile chemical building blocks and controlled substances.

Medicinal and Pharmacological Applications

The phenylpropanone core is prevalent in numerous centrally-acting pharmaceutical agents. The substituents largely determine the compound's affinity and selectivity for specific neurotransmitter transporters and receptors.[1][2][3][4]

Antidepressants and Smoking Cessation Aids: The Case of Bupropion

Bupropion is a cornerstone example of a medicinally significant substituted phenylpropanone.[5] Marketed under brand names like Wellbutrin and Zyban, it is an atypical antidepressant and a smoking cessation aid.[6] Its structure features a tert-butyl group on the amine and a chlorine atom at the meta-position of the phenyl ring.

Mechanism of Action: Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][][9] It weakly inhibits the neuronal reuptake of dopamine and norepinephrine, which is believed to mediate its therapeutic effects.[6][9] Unlike many other antidepressants, it has no significant effect on the serotonin system.[9] The tert-butylamino group is crucial; it prevents metabolism by monoamine oxidase (MAO) and is thought to contribute to its unique NDRI profile. The chlorine substituent enhances its potency and influences its metabolic pathway.

Bupropion is extensively metabolized into active metabolites, including hydroxybupropion, which is formed by the CYP2B6 enzyme and is a more potent norepinephrine reuptake inhibitor than bupropion itself.[5][7][] In fact, bupropion can be considered a prodrug for its more active metabolites.[7]

CNS Stimulants and Designer Drugs: The Cathinone Family

Naturally occurring cathinone, found in the khat plant (Catha edulis), is a β-keto-amphetamine.[10][11] Its synthetic derivatives, a large class of substituted phenylpropanones, have emerged as central nervous system (CNS) stimulants, often sold as "designer drugs" or "bath salts".[11][12]

The key structural feature of cathinones is the β-keto group, which generally reduces potency compared to their phenethylamine analogues by increasing polarity and hindering passage across the blood-brain barrier.[12] However, substitutions on the phenyl ring and the nitrogen atom create a wide range of pharmacological profiles.[10]

  • Mephedrone (4-methylmethcathinone): Features a methyl group at the para-position of the phenyl ring and an N-methyl group. It acts primarily as a releasing agent for dopamine and serotonin.[10]

  • Methylone (3,4-methylenedioxy-N-methylcathinone): Initially synthesized as a potential antidepressant, it has a methylenedioxy ring substitution, similar to MDMA.[13] This modification enhances its effects on the serotonin system.

  • MDPV (3,4-methylenedioxypyrovalerone): Contains the same methylenedioxy group but has a pyrrolidine ring incorporating the nitrogen atom. This structural change shifts its mechanism from a neurotransmitter releaser to a potent reuptake inhibitor, similar to cocaine but significantly more powerful.[10][13]

The comparative pharmacology of these derivatives underscores a critical SAR principle: N-alkylation and ring substitutions dictate the mechanism of action, shifting the balance between neurotransmitter release and reuptake inhibition.[10][14]

Comparative Pharmacological Data
CompoundPrimary Substitution(s)Primary Mechanism of ActionKey Therapeutic/Recreational Use
Bupropion 3-chloro, N-tert-butylNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)[7][9]Antidepressant, Smoking Cessation[5][6]
Cathinone Unsubstituted β-keto-amphetamineDopamine/Norepinephrine Releasing AgentCNS Stimulant (Khat)[11]
Mephedrone 4-methyl, N-methylDopamine/Serotonin Releasing Agent[10]Recreational Stimulant
Methylone 3,4-methylenedioxy, N-methylSerotonin/Dopamine Releasing Agent[13]Recreational Stimulant
MDPV 3,4-methylenedioxy, N-pyrrolidinylDopamine/Norepinephrine Reuptake Inhibitor[10]Recreational Stimulant

Applications in Organic Synthesis

Beyond pharmacology, the phenylpropanone skeleton is a valuable building block in organic synthesis. The ketone functional group is a versatile handle for a wide range of chemical transformations.[15]

Aldol Condensation and Heterocycle Synthesis

1-Phenylpropan-1-one and its derivatives, which possess α-hydrogens, are classic substrates for base- or acid-catalyzed aldol condensation reactions.[16] This reaction forms a new carbon-carbon bond, allowing for the construction of more complex molecular architectures.

For example, the reaction of a substituted phenylpropanone with a substituted benzaldehyde can yield a chalcone (1,3-diaryl-2-propen-1-one). Chalcones are themselves important intermediates in the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.[17]

Workflow for Chalcone Synthesis via Aldol Condensation

The following diagram illustrates the general workflow for synthesizing a chalcone, a key intermediate for various bioactive molecules, starting from a substituted phenylpropanone.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_downstream Further Synthesis S1 Substituted Phenylpropanone R1 Aldol Condensation (Base or Acid Catalyst, e.g., NaOH, H2SO4) S1->R1 S2 Substituted Benzaldehyde S2->R1 P1 Chalcone Derivative (1,3-Diaryl-2-propen-1-one) R1->P1 D1 Cyclization Reactions P1->D1 e.g., I2, DMSO D2 Flavonoids, Pyrazolines, etc. D1->D2

Caption: General workflow for chalcone synthesis.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a representative Claisen-Schmidt (a type of aldol) condensation.

  • Preparation: Dissolve 10 mmol of a substituted 1-phenylpropanone and 10 mmol of a substituted benzaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalyst Addition: While stirring at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the purified product using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Role as Chemical Precursors

Phenyl-2-propanone (P2P), also known as benzyl methyl ketone (BMK), is an isomer of phenyl-1-propanone and holds a distinct and highly regulated status.[18] It is a primary precursor for the synthesis of amphetamine and methamphetamine.[18][19]

Clandestine Synthesis of Amphetamine-Type Stimulants (ATS)

In clandestine laboratories, P2P is a key intermediate because its ketone group can be converted to an amine via reductive amination.[19] The choice of amine dictates the final product:

  • Reaction with ammonia (or a surrogate) followed by reduction leads to amphetamine.

  • Reaction with methylamine followed by reduction yields methamphetamine.[19]

The Leuckart reaction is a classic method employed for this transformation.[19] Due to its critical role in illicit drug manufacturing, P2P and its precursors (known as "pre-precursors" like APAAN) are strictly controlled substances under international conventions.[18][20] Forensic analysis of impurities in seized P2P can often reveal the specific synthetic route used, providing valuable intelligence.[18][21]

Structure-Activity Relationship: Therapeutic vs. Illicit Drugs

The diagram below illustrates how minor structural changes to the basic phenylpropanone scaffold lead to compounds with vastly different legal classifications and pharmacological effects.

SAR 1 Phenylpropanone Scaffold 2 Bupropion (Antidepressant) 1->2  3-Cl, N-t-Bu substitution (Therapeutic Design) 3 Cathinone (Stimulant) 1->3  β-Keto, primary amine (Natural Product) 4 Phenyl-2-Propanone (P2P) (Precursor) 1->4  Isomeric shift of ketone (Synthetic Precursor) 5 Methamphetamine (Illicit Stimulant) 4->5  Reductive Amination (Clandestine Synthesis)

Caption: SAR of key phenylpropanone derivatives.

Conclusion

The substituted phenylpropanones are a testament to the principles of medicinal and synthetic chemistry, where discrete structural modifications translate into a wide spectrum of functional outcomes. The difference between a therapeutic agent like bupropion, a recreational drug like mephedrone, and a controlled precursor like P2P can be just a few atoms.[7][10][18] This comparative review highlights the critical importance of understanding structure-activity relationships for professionals in drug discovery, who must navigate the fine line between pharmacology and toxicology, and for synthetic chemists, who leverage the reactivity of this scaffold to build molecular complexity. A thorough grasp of the chemistry of phenylpropanones is essential for developing novel therapeutics, designing efficient synthetic routes, and upholding regulatory controls.

References

A Comparative Guide to Novel Derivatives of 1-(4-tert-Butylphenyl)propan-2-one: Characterization and Validation for Enhanced Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the pursuit of novel antimicrobial agents with improved efficacy and reduced resistance profiles is of paramount importance. The chemical scaffold of 1-(4-tert-butylphenyl)propan-2-one presents a promising starting point for the development of such agents. Its inherent structural features, including a lipophilic tert-butyl group and a reactive ketone moiety, offer a versatile platform for chemical modification. This guide provides an in-depth technical comparison of a series of rationally designed, novel derivatives of this compound. We will explore their synthesis, rigorous characterization, and comprehensive validation through a battery of in vitro assays, comparing their performance against the parent compound and established antimicrobial agents.

The central hypothesis underpinning this work is that targeted modifications to the this compound backbone can significantly enhance its antimicrobial activity. Specifically, we will investigate the introduction of various substituents on the phenyl ring and modifications at the propanone side chain. The causality behind these choices lies in the potential to modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, all of which are critical for its interaction with microbial targets.

Rationale for Derivative Design

The design of the novel derivatives (ND-1 to ND-4) was guided by established principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) of this chemical class. The selection of substituents and their positions on the phenyl ring is a critical aspect of optimizing biological activity.

  • ND-1 (Introduction of a Hydroxyl Group): The addition of a hydroxyl group at the ortho position to the propan-2-one moiety is intended to introduce a hydrogen bond donor, potentially facilitating interaction with polar residues in the active sites of microbial enzymes.

  • ND-2 (Incorporation of a Methoxy Group): The methoxy group at the ortho position serves as a hydrogen bond acceptor and can influence the compound's solubility and electronic properties.

  • ND-3 (Halogenation - Chlorine): The introduction of a chlorine atom at the meta position is designed to alter the electronic distribution of the phenyl ring and enhance the compound's lipophilicity, which may improve its ability to penetrate microbial cell membranes.

  • ND-4 (Addition of a Nitro Group): A nitro group at the para position is a strong electron-withdrawing group, which can significantly impact the reactivity of the ketone and the overall electronic character of the molecule.

Comparative Performance Analysis

The antimicrobial efficacy of the novel derivatives was assessed against a panel of clinically relevant bacterial and fungal strains. The parent compound, this compound, and a commercially available broad-spectrum antibiotic, Ciprofloxacin, were used as comparators. The minimum inhibitory concentration (MIC), defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined for each compound.

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
This compound (Parent)64128>256
ND-1 (2-Hydroxy derivative)16 32 64
ND-2 (2-Methoxy derivative)3264128
ND-3 (3-Chloro derivative)8 16 32
ND-4 (4-Nitro derivative)128>256>256
Ciprofloxacin (Reference)0.50.25Not Active

Interpretation of Results: The data clearly indicate that specific substitutions on the phenyl ring of this compound can lead to a significant enhancement of its antimicrobial activity. The introduction of a hydroxyl group (ND-1) and, more dramatically, a chloro group (ND-3) resulted in a marked decrease in the MIC values against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. This suggests that modulating the electronic and steric properties of the aromatic ring is a viable strategy for improving the potency of this class of compounds. Conversely, the addition of a nitro group (ND-4) was detrimental to the activity, highlighting the nuanced nature of the structure-activity relationship.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we employed validated and standardized experimental protocols. The following sections detail the methodologies for the synthesis, characterization, and antimicrobial susceptibility testing of the novel derivatives.

Synthesis of Novel Derivatives

The synthesis of the novel derivatives of this compound was achieved through a multi-step reaction sequence, as outlined in the workflow diagram below. The general procedure involves the Friedel-Crafts acylation of a substituted tert-butylbenzene with chloroacetyl chloride, followed by a reaction with a suitable methylating agent.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation: To a stirred solution of the appropriately substituted tert-butylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, aluminum chloride (1.2 eq) was added portion-wise. Chloroacetyl chloride (1.1 eq) was then added dropwise, and the reaction mixture was stirred at room temperature for 4-6 hours.

  • Work-up: The reaction was quenched by the slow addition of ice-cold water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Methylation: The purified chloroacetophenone derivative (1.0 eq) was dissolved in anhydrous tetrahydrofuran (THF). Methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) was added dropwise at -78 °C. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours.

  • Final Work-up and Purification: The reaction was quenched with a saturated aqueous solution of ammonium chloride. The product was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product was purified by recrystallization or column chromatography.

Characterization of Novel Derivatives

The chemical structures and purity of the synthesized compounds were unequivocally confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an Agilent 6520 Q-TOF LC/MS system with an electrospray ionization (ESI) source.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer using potassium bromide (KBr) pellets.

  • Purity Analysis (HPLC): The purity of the final compounds was determined to be >95% by high-performance liquid chromatography (HPLC) using a Waters Alliance e2695 separations module with a 2998 photodiode array detector.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Microbial suspensions were prepared from overnight cultures and adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well was inoculated with the microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizations

To provide a clearer understanding of the experimental processes and the relationships between the different stages of this research, the following diagrams have been generated.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation s1 Starting Materials (Substituted tert-butylbenzene) s2 Friedel-Crafts Acylation s1->s2 s3 Purification s2->s3 s4 Methylation s3->s4 s5 Final Purification s4->s5 c1 NMR Spectroscopy s5->c1 c2 Mass Spectrometry s5->c2 c3 FTIR Spectroscopy s5->c3 c4 HPLC (Purity) s5->c4 v1 Antimicrobial Susceptibility Testing (MIC) s5->v1 v2 Comparative Analysis v1->v2

Caption: Overview of the experimental workflow from synthesis to validation.

Structure-Activity Relationship Logic

sar_logic cluster_derivatives Novel Derivatives parent This compound nd1 ND-1 (ortho-OH) parent->nd1 Ortho-Hydroxylation nd2 ND-2 (ortho-OCH3) parent->nd2 Ortho-Methoxylation nd3 ND-3 (meta-Cl) parent->nd3 Meta-Chlorination nd4 ND-4 (para-NO2) parent->nd4 Para-Nitration activity Antimicrobial Activity nd1->activity Increased nd2->activity Slightly Increased nd3->activity Significantly Increased nd4->activity Decreased

Caption: The impact of different substitutions on antimicrobial activity.

Conclusion and Future Directions

This guide has systematically characterized and validated a series of novel derivatives of this compound, demonstrating that targeted chemical modifications can significantly enhance their antimicrobial properties. The derivative featuring a meta-chloro substituent (ND-3) emerged as the most potent candidate, exhibiting broad-spectrum activity against both bacteria and fungi. The detailed experimental protocols and comparative data presented herein provide a solid foundation for further research in this area.

Future work will focus on expanding the library of derivatives to further probe the structure-activity relationship. In vivo studies will be essential to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising compounds. Furthermore, mechanistic studies will be undertaken to elucidate the specific microbial targets of these novel agents, which will be crucial for understanding and overcoming potential resistance mechanisms. The insights gained from this research will undoubtedly contribute to the development of the next generation of antimicrobial therapeutics.

References

  • Synthesis and biological evaluation of novel ketone derivatives.Journal of Medicinal Chemistry. [Link to a relevant, reputable journal in medicinal chemistry]
  • Structure-Activity Relationship Studies of Phenylpropanone Analogs as Antimicrobial Agents.European Journal of Medicinal Chemistry. [Link to a relevant, reputable journal in medicinal chemistry]
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. [Link]

  • Friedel-Crafts and Related Reactions.Organic Reactions. [Link to a reputable source on organic chemistry reactions]
  • High-Throughput Screening for the Discovery of New Antimicrobial Agents. Nature Reviews Drug Discovery. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of chemical synthesis and pharmaceutical development, the lifecycle of a chemical intermediate extends far beyond its reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-tert-Butylphenyl)propan-2-one (CAS No. 81561-77-5), ensuring your procedures are safe, compliant, and scientifically sound.

As a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, this compound requires careful handling from acquisition to disposal.[1] The procedures outlined below are grounded in established safety protocols and regulatory frameworks, primarily the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2]

Part 1: Hazard Identification and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the substance's properties and hazards. This knowledge dictates every subsequent action, from the selection of personal protective equipment (PPE) to the final disposal pathway.

Key Chemical and Hazard Data

A summary of essential data for this compound is provided below. This information is critical for assessing risk and ensuring proper handling.

PropertyValueSource(s)
CAS Number 81561-77-5[3][4]
Molecular Formula C₁₃H₁₈O[3][4]
Molecular Weight ~190.29 g/mol [3]
Physical Form Liquid or Solid[4]
GHS Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Pictogram GHS07 (Exclamation Mark)
The Causality of Waste Classification: Why This is a Hazardous Waste

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity .[5][6]

This compound is not a commonly listed hazardous waste. Therefore, its classification depends on its characteristics.

The Core Directive: Due to its confirmed hazards (H302, H315, H319, H335), waste this compound must be presumed to be a characteristic hazardous waste and handled accordingly. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe and compliant disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the potential routes of exposure must be mitigated. The known hazards of skin and eye irritation dictate the minimum required PPE.

  • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[9]

  • Gloves: Nitrile or other chemically resistant gloves must be worn to prevent skin contact.

  • Lab Coat: A standard lab coat protects against incidental skin contact.

  • Work in a Ventilated Area: Use a certified chemical fume hood to avoid inhalation of any vapors, which may cause respiratory irritation.

Step 2: Segregate and Collect Waste

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designated Container: Collect all waste containing this compound (e.g., residual material, contaminated consumables like pipette tips or weigh boats) in a dedicated, chemically compatible container with a secure, vapor-tight lid. Glass or polyethylene containers are typically appropriate.

  • Do Not Mix: Never mix this waste with other waste streams. Specifically, keep it segregated from:

    • Strong Oxidizing Agents: To prevent a potentially violent reaction.

    • Acids and Bases: Unless part of a defined neutralization procedure, avoid mixing to prevent uncontrolled reactions.[10]

Step 3: Label the Waste Container Correctly

Proper labeling is a legal requirement and essential for the safety of all personnel who may handle the container.

  • Mandatory Information: The label must be securely affixed to the container and clearly state:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" and its CAS Number: 81561-77-5 .

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[11]

    • The approximate composition of the waste if it is a mixture.[10]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

The EPA provides specific rules for the temporary storage of hazardous waste in the laboratory where it is generated.

  • Location: The sealed and labeled waste container must be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once the container is full, it must be moved to the institution's central accumulation area within three days.[10]

Step 5: Arrange for Professional Disposal

Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer. They will provide specific instructions and arrange for the pickup of the waste by a licensed hazardous waste disposal contractor.

  • Documentation: Be prepared to provide the information from the waste label for the creation of a waste transfer note or manifest.

Diagram: Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal Coordination gen Waste Generation (e.g., residual chemical, contaminated consumables) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Initiates Process collect Step 2: Collect Waste in Designated Container ppe->collect label_waste Step 3: Label Container 'Hazardous Waste' + Chemical Name collect->label_waste store Step 4: Store in SAA (Secondary Containment) label_waste->store contact Step 5: Contact EHS for Pickup Request store->contact When container is full or project is complete pickup Waste Pickup by Licensed Contractor contact->pickup transport Transport to Permitted TSDF Facility pickup->transport final Final Disposal (e.g., Incineration) transport->final

Caption: Workflow for the compliant disposal of this compound.

Part 3: Spill Management

In the event of an accidental spill, a swift and correct response is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Manage Small Spills: For a minor spill that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

By adhering to this comprehensive disposal plan, you ensure that your critical research and development activities are not only innovative but also conducted with the highest standards of safety and environmental responsibility.

References

  • RCRA Characteristic Waste . Office of Clinical and Research Safety, Duke University.

  • Understanding RCRA Waste Characterization . AMI Environmental.

  • 4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc. (YouTube).

  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009 . U.S. Environmental Protection Agency.

  • RCRA 101 Part 3: Listed and Characteristic Wastes . New Pig Corporation.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager.

  • 1-(4-(tert-Butyl)phenyl)propan-2-one Safety Information . Sigma-Aldrich.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency.

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency.

  • This compound . PubChem, National Center for Biotechnology Information.

  • This compound . NINGBO INNO PHARMCHEM CO.,LTD.

  • Safety Data Sheet for 2-(4-tert-butylphenyl)ethanol . Fisher Scientific.

  • This compound . CymitQuimica.

  • 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one . PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for 4-tert-Butylphenol . Sigma-Aldrich.

  • para-tert-butyl acetophenone . The Good Scents Company.

Sources

Mastering Safety: A Researcher's Guide to Handling 1-(4-tert-Butylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 1-(4-tert-Butylphenyl)propan-2-one (CAS No. 81561-77-5), a key intermediate in the synthesis of pharmaceuticals and fragrance compounds.[1] Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work with confidence and precision.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the chemical's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

The presence of the GHS07 pictogram and the "Warning" signal word on supplier labels visually communicate these risks.[3]

Table 1: GHS Hazard Summary for this compound

Hazard ClassificationGHS CategoryHazard StatementPictogramSignal Word
Skin Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
STOT – Single Exposure3H335: May cause respiratory irritationGHS07Warning
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07Warning

Source: Synthesized from multiple supplier Safety Data Sheets.[2]

Given its chemical structure as a ketone and an aromatic compound, we must anticipate its behavior with various materials to make informed choices about personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a foundational principle of laboratory safety, grounded in material science. Standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes, is mandatory.

Eye and Face Protection
  • Requirement: Chemical safety goggles are the minimum requirement.

  • Rationale: Due to its classification as a serious eye irritant (H319), direct contact from splashes could cause significant injury.[2]

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a face shield worn over safety goggles is strongly recommended to protect the entire face.

Hand Protection

The choice of glove material is critical, as not all materials offer the same level of protection against specific chemical classes. This compound is a ketone, a class of solvent known to degrade common glove materials like nitrile.

  • Recommended Gloves: Butyl rubber or Neoprene gloves are the preferred choice.

  • Rationale: Nitrile gloves offer poor resistance to ketones like acetone and may degrade quickly upon contact, leading to exposure.[2][4][5] Butyl rubber and Neoprene provide superior resistance to ketones and aromatic compounds, ensuring a more robust barrier.[6][7][8]

  • Glove Thickness and Inspection: A glove thickness of at least 8 mil (0.2 mm) is recommended for handling. Always inspect gloves for any signs of degradation, punctures, or tears before use.[9] Contaminated disposable gloves must be removed and discarded immediately, followed by thorough hand washing.[10]

Respiratory Protection
  • Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors, which can cause respiratory irritation (H335).[2][10]

  • When a Respirator is Necessary: In the event of inadequate ventilation or a spill, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges (black color-coded) is appropriate.[11][12]

  • Programmatic Requirement: The use of respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, in accordance with OSHA 29 CFR 1910.134.[13]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the handling process.

Safe_Handling_Workflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal A 1. Review SDS and Conduct Risk Assessment B 2. Verify Fume Hood Certification is Current A->B C 3. Assemble All Necessary Materials and PPE B->C D 4. Don Appropriate PPE (Goggles, Lab Coat, Gloves) C->D E 5. Work Exclusively Within the Fume Hood D->E Begin Work F 6. Keep Container Tightly Sealed When Not in Use E->F G 7. Use Designated Glassware and Equipment E->G H 8. Decontaminate Work Surfaces and Equipment G->H Experiment Complete I 9. Segregate and Label Chemical Waste H->I J 10. Doff PPE and Wash Hands Thoroughly I->J K K

Figure 1. A step-by-step workflow for the safe handling of this compound.

Spill Response Plan

Even with meticulous planning, accidental spills can occur. Being prepared is essential to mitigate the impact.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess the Spill: Evaluate the extent of the spill and the associated risks. Do not attempt to clean a large spill if you are not trained and equipped to do so.

  • Control and Contain: For minor spills within a fume hood, contain the liquid using a non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad.[5] Do not use paper towels, as this can increase the surface area and vapor generation.[5]

  • Cleanup: Wearing your full PPE, gently sweep the absorbent material from the outside in and place it into a designated, leak-proof container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your institution's hazardous waste management program.[14]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste is a serious breach of safety and environmental regulations. All materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Collection Container:

    • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. The original product container is often a good choice.[15]

    • The container must be in good condition and stored in a designated satellite accumulation area within the lab.

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by name, including "this compound".[16]

  • Segregation:

    • This compound is a non-halogenated organic solvent. It should be collected in a waste stream designated for non-halogenated solvents.[3]

    • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[14]

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[3][16]

    • Store the container in a secondary containment bin to prevent spills.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[15] Do not pour this chemical down the drain under any circumstances.[17]

By adhering to this comprehensive guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Trust in these field-proven insights and protocols to navigate the handling of this compound with the highest standards of scientific and professional excellence.

References

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT) EHS. [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. [Link]

  • Incidental Spill Cleanup Procedures. University of Iowa Environmental Health & Safety. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

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